molecular formula B2BaH2O5 B171109 Barium metaborate monohydrate CAS No. 19004-06-9

Barium metaborate monohydrate

Cat. No.: B171109
CAS No.: 19004-06-9
M. Wt: 241 g/mol
InChI Key: JXOXZJCHHKIXMI-UHFFFAOYSA-N
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Description

Barium Metaborate Monohydrate is a white, crystalline powder recognized in industrial research for its role as a corrosion-inhibiting pigment . It functions as a multifunctional additive in the formulation of protective coatings, paints, adhesives, and paper products . Its research value lies in its ability to provide long-term anti-corrosive properties in polymer matrices and coating systems, making it a subject of interest for developing more durable and environmentally adaptable materials . The mechanism of action is based on its low solubility and alkaline nature, which helps to passivate metal substrates and suppress electrochemical reactions that lead to corrosion . Furthermore, its utility extends to studies focused on flame-retardant synergists and wood preservation technologies. Global market analysis indicates a consistent growth in demand for this compound, underscoring its ongoing relevance in materials science and industrial chemistry research . This product is intended for research and laboratory use only.

Properties

IUPAC Name

barium(2+);oxido(oxo)borane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOXZJCHHKIXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)[O-].B(=O)[O-].O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2BaH2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631164
Record name barium(2+);oxido(oxo)borane;hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26124-86-7
Record name barium(2+);oxido(oxo)borane;hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARIUM METABORATE MONOHYDRATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Barium metaborate monohydrate synthesis protocol from barium hydroxide and boric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Barium Metaborate (B1245444) Monohydrate from Barium Hydroxide (B78521) and Boric Acid

Introduction

Barium metaborate (Ba(BO₂)₂) is an inorganic compound with significant industrial and research applications.[1] The monohydrate form, Ba(BO₂)₂·H₂O, is particularly noted for its use as a multifunctional pigment in paints and coatings, where it serves as a corrosion inhibitor, flame retardant, and mold inhibitor.[1][2][3] Its efficacy as a corrosion inhibitor is attributed to the release of borate (B1201080) ions and the alkaline nature of the compound, which passivates metal surfaces.[3]

This technical guide provides a comprehensive protocol for the synthesis of barium metaborate monohydrate via the aqueous precipitation method. This route, which involves the reaction of barium hydroxide with boric acid, is favored for its ability to yield a high-purity product with excellent control over stoichiometry.[3] The intended audience for this document includes researchers, chemists, and materials scientists engaged in the synthesis and application of inorganic compounds.

Reaction Chemistry

The synthesis is based on a stoichiometric acid-base reaction in an aqueous medium between barium hydroxide, a moderately strong base, and boric acid, a weak Lewis acid. The overall chemical equation for the formation of the monohydrate is:

Ba(OH)₂ + 2H₃BO₃ → Ba(BO₂)₂·H₂O + 3H₂O

Precise control of reaction parameters such as temperature, pH, and reactant concentration is crucial for isolating the desired monohydrate form and achieving a high-purity product.[2]

Detailed Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of barium metaborate monohydrate. The protocol is synthesized from established laboratory procedures.[2][4]

Materials and Equipment
  • Materials:

    • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

    • Boric acid (H₃BO₃)

    • Deionized or distilled water

  • Equipment:

    • Glass beakers (1 L, 2 L)

    • Magnetic stirrer with hotplate

    • Teflon-coated magnetic stir bar

    • Whatman #1 filter paper or equivalent

    • Glass funnel

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Drying oven

    • Spatula and weighing balance

    • pH meter or pH indicator strips

Synthesis Procedure
  • Preparation of Barium Hydroxide Solution:

    • Weigh 200 g (0.634 moles) of barium hydroxide octahydrate and add it to a 2 L beaker containing 1 liter of distilled water.[4]

    • Heat the mixture to boiling while stirring continuously with a magnetic stirrer. This step dissolves the barium hydroxide.[4]

    • Crucial Step: Barium hydroxide readily reacts with atmospheric CO₂ to form insoluble barium carbonate. To ensure a pure product, the hot solution must be filtered to remove this and any other insoluble impurities. Filter the hot solution by gravity through a fluted filter paper into a separate, pre-heated flask.[4] Keep the filtrate hot.

  • Preparation of Boric Acid Solution:

    • In a separate 1 L beaker, weigh 75.12 g (1.215 moles) of boric acid.[4]

    • Add 600 mL of distilled water and heat the solution to boiling while stirring to completely dissolve the boric acid.[4]

  • Precipitation Reaction:

    • Maintain both the barium hydroxide filtrate and the boric acid solution at an elevated temperature (ideally near boiling, or within the 60-80°C range).[2][4]

    • While vigorously stirring the hot barium hydroxide filtrate, rapidly pour in the hot boric acid solution.[4]

    • A dense, white precipitate of hydrated barium metaborate will form immediately.[4]

    • The pH of the solution should be monitored and maintained in the range of 8-10 to ensure the formation of the correct product.[2]

  • Aging and Crystallization:

    • Allow the reaction mixture to cool to room temperature.

    • For optimal crystal growth and complete precipitation, let the mixture stand undisturbed, for example, overnight.[4]

  • Isolation and Washing:

    • Isolate the white solid product using vacuum filtration with a Büchner funnel.[2][4]

    • Wash the filter cake thoroughly with several portions of cold distilled water to remove any soluble unreacted starting materials or byproducts.

  • Drying:

    • Carefully transfer the filtered product to a watch glass or drying dish.

    • Dry the product in an oven at 120°C until a constant weight is achieved. This temperature is sufficient to remove surface moisture while retaining the water of hydration for the monohydrate form.[4] Heating above 140°C may lead to the removal of the crystal water.[1][2]

Process Parameters and Data

The quantitative aspects of the synthesis are critical for reproducibility and yield. The following table summarizes the key parameters derived from the literature.

ParameterValue / RangeRationaleSource
ReactantsBa(OH)₂·8H₂O, H₃BO₃Readily available and soluble precursors.[4]
Molar Ratio (Ba:B)1:2Ensures the correct stoichiometry for Ba(BO₂)₂.[4]
Reaction Temperature60–80°C (or boiling)Maximizes reactant solubility and precipitation rate.[2][4]
pH Control8–10Prevents hydrolysis of borate ions and ensures product purity.[2]
Crystallization TimeOvernight (recommended)Improves crystal quality and overall yield.[4]
Drying Temperature120°CRemoves residual water without dehydrating the monohydrate.[4]

Experimental Workflow and Logic

Visual diagrams help in understanding the sequence of operations and the relationship between different components of the synthesis.

G Experimental Workflow for Barium Metaborate Monohydrate Synthesis prep_ba 1. Prepare Ba(OH)₂ Solution (200g in 1L H₂O, Boil) filter_ba 3. Filter Hot Ba(OH)₂ Solution (Remove BaCO₃) prep_ba->filter_ba prep_bo 2. Prepare H₃BO₃ Solution (75.12g in 600mL H₂O, Boil) mix 4. Mix Solutions & Precipitate (Add Boric Acid to Barium Hydroxide) prep_bo->mix filter_ba->mix age 5. Age and Crystallize (Cool and stand overnight) mix->age filter_prod 6. Isolate Product (Vacuum Filtration) age->filter_prod wash 7. Wash with Distilled H₂O filter_prod->wash dry 8. Dry Product (120°C to constant weight) wash->dry product Final Product: Barium Metaborate Monohydrate dry->product

Caption: A flowchart of the synthesis protocol.

G Logical Relationship of Synthesis Components cluster_conditions Key Conditions ba_oh Barium Hydroxide (Ba(OH)₂) process Aqueous Precipitation ba_oh->process h3_bo3 Boric Acid (H₃BO₃) h3_bo3->process temp Temperature (60-80°C) temp->process ph pH (8-10) ph->process medium Aqueous Medium medium->process product Barium Metaborate Monohydrate Ba(BO₂)₂·H₂O process->product

Caption: Relationship between reactants, conditions, and product.

Product Characterization

To confirm the identity, purity, and hydration state of the synthesized product, the following analytical techniques are recommended:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content. Barium metaborate monohydrate is expected to show a mass loss corresponding to one water molecule upon heating, typically starting around 140°C.[2]

  • X-Ray Diffraction (XRD): XRD analysis is essential for confirming the crystalline phase of the material and comparing it against standard diffraction patterns for barium metaborate monohydrate.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring high purity, ICP-MS can be employed to quantify trace elemental impurities.[2]

References

Barium metaborate monohydrate crystal structure analysis using XRD

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Metaborate (B1245444) Monohydrate Using X-ray Diffraction

For researchers, scientists, and drug development professionals, a precise understanding of a compound's crystal structure is fundamental to elucidating its physicochemical properties. This guide provides a detailed overview of the crystal structure of barium metaborate monohydrate (BaB₂O₄·H₂O) and the methodologies used for its characterization via X-ray Diffraction (XRD). A comparative analysis with the well-studied anhydrous β-phase of barium metaborate is included to provide a broader structural context.

Introduction to Barium Metaborate and its Hydrates

Barium metaborate (BaB₂O₄) is an inorganic compound that exists in several crystalline forms, including a high-temperature α-phase, a low-temperature β-phase, and a high-pressure γ-phase.[1][2] It also forms several hydrates, with the monohydrate being a subject of significant interest.[3] Barium metaborate monohydrate is a white crystalline powder used as a multifunctional additive in paints, coatings, and plastics for its corrosion-inhibiting and flame-retardant properties.[1][2]

The crystal structure of these different forms dictates their physical and chemical behaviors. X-ray diffraction is the primary analytical technique for determining these crystal structures, providing information on lattice parameters, space groups, and atomic arrangements.

Crystal Structure of Barium Metaborate Monohydrate

Barium metaborate monohydrate crystallizes in the orthorhombic system. In this structure, water molecules are directly coordinated to the barium ions, creating a distorted octahedral geometry around the Ba²⁺ centers.[3] This coordination with water is a key structural feature that distinguishes it from its anhydrous counterparts.

X-ray Diffraction Data

XRD analysis of barium metaborate monohydrate powder reveals a characteristic diffraction pattern. Key peaks can be observed at specific 2θ angles, which correspond to different crystallographic planes.

2θ (°)Miller Indices (hkl)Phase Identification
~21.0(100)Polymer matrix interaction (if in composite)
~23.5(101)Borate (B1201080) lattice
~24.1(012)Hydration layer

Table 1: Characteristic XRD peaks for Barium Metaborate Monohydrate.[3]

Comparative Analysis: Anhydrous β-Barium Metaborate (β-BBO)

For a comprehensive understanding, it is useful to compare the monohydrate structure with the extensively characterized low-temperature β-phase of barium metaborate (β-BBO). β-BBO is a well-known nonlinear optical material.[2]

Unlike the orthorhombic monohydrate, β-BBO possesses a trigonal crystal structure.[4][5] This fundamental difference in crystal systems leads to distinct properties and XRD patterns.

Crystallographic Data for β-Barium Metaborate

The following tables summarize the detailed crystallographic data for β-BBO.

Lattice Parameters:

ParameterValue
Crystal SystemTrigonal
Space GroupR3c (No. 161)
a, b12.58 Å
c12.64 Å
α, β90.00°
γ120.00°
Unit Cell Volume1732.87 ų

Table 2: Unit cell parameters for anhydrous β-Barium Metaborate.[4]

Atomic Coordinates (Fractional):

Wyckoff SymbolElementxyz
6aBa001/4
12cBa000.15044
36fB0.3673510.489730.128501
36fO0.1618530.4626290.127469
36fO0.9287080.6049080.130632

Table 3: Fractional atomic coordinates for anhydrous β-Barium Metaborate. Data corresponds to the R̅3c space group representation.[6]

Experimental Protocol for XRD Analysis

The following section details a standard experimental protocol for the powder X-ray diffraction analysis of a hydrated crystalline compound like barium metaborate monohydrate.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible XRD data. For hydrated crystalline powders, the primary goal is to produce a sample with a large number of small, randomly oriented crystallites without altering the hydration state.[7]

  • Grinding: The sample should be gently ground into a fine, uniform powder. An ideal particle size is typically between 1 to 20 micrometers.[7] Aggressive grinding should be avoided as it can induce amorphization or dehydration of the sample.[7]

  • Homogenization: Ensure the powder is thoroughly mixed to achieve uniformity.

  • Mounting: The powder is carefully packed into a sample holder. The back-loading technique is often recommended to minimize preferred orientation, where crystallites align in a non-random way, which can skew peak intensities.[7] The surface of the packed powder should be smooth and level with the surface of the holder.

Instrumentation and Data Collection

A standard powder diffractometer is used for data collection.

  • X-ray Source: A common source is a copper X-ray tube, producing Cu Kα radiation (wavelength λ ≈ 1.5406 Å).

  • Instrument Settings:

    • Voltage and Current: Typical settings for a copper tube are in the range of 30-40 kV and 30-40 mA.

    • Optics: A graphite (B72142) crystal monochromator is often used to filter out Kβ radiation.

  • Data Collection Parameters:

    • Scan Type: Continuous 2θ scan.

    • 2θ Range: A wide range, such as 5° to 80°, is scanned to capture all significant diffraction peaks.

    • Step Size: A small step size, for example, 0.01° to 0.02° in 2θ.

    • Scan Speed (or Dwell Time): The time spent at each step. A slower scan speed improves the signal-to-noise ratio.

Data Analysis
  • Phase Identification: The experimental diffraction pattern is compared to reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to confirm the identity of the crystalline phase.

  • Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the unit cell parameters of the crystal lattice using least-squares methods.

  • Rietveld Refinement: For a full crystal structure analysis, Rietveld refinement is employed. This method involves fitting the entire experimental diffraction pattern with a calculated theoretical profile based on a structural model (including lattice parameters, space group, atomic positions, and site occupancies).

Visualization of Experimental Workflow

The logical flow of an XRD experiment, from sample preparation to final data analysis, can be visualized as follows.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start Start: Crystalline Powder Sample grind Gentle Grinding (1-20 µm) start->grind homogenize Homogenization grind->homogenize mount Mounting in Holder (Back-loading) homogenize->mount instrument Place in Diffractometer mount->instrument settings Set Instrument Parameters (Voltage, Current, 2θ Range) instrument->settings scan Perform 2θ Scan settings->scan pattern Obtain Raw Diffraction Pattern scan->pattern phase_id Phase Identification (Database Comparison) pattern->phase_id lattice Lattice Parameter Refinement phase_id->lattice rietveld Rietveld Refinement lattice->rietveld structure Determine Crystal Structure rietveld->structure

Caption: Workflow for XRD analysis of a crystalline powder.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Metaborate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition mechanism of barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O). It details the multi-step decomposition process, involving dehydration and subsequent polymorphic phase transitions. Quantitative data from various thermal analysis techniques are summarized, and representative experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are provided. The guide includes visualizations of the decomposition pathway and analytical workflow to facilitate a deeper understanding of the material's behavior under thermal stress.

Thermal Decomposition Mechanism

Barium metaborate monohydrate undergoes a well-defined, multi-step thermal decomposition process. This process is characterized by an initial dehydration event followed by a high-temperature phase transition.[1] The decomposition is endothermic, meaning it absorbs heat from the surroundings, a property that contributes to its efficacy as a flame retardant.[1]

Dehydration Stage

The first stage of decomposition is the release of the water of crystallization.[1] This dehydration event typically occurs in the temperature range of 120°C to 150°C.[1][2] During this endothermic process, the hydrated salt loses its single water molecule, transforming into the anhydrous gamma-phase of barium metaborate (γ-BaB₂O₄).[1][2] The theoretical water content by weight in the monohydrate form is approximately 7.49%, although thermogravimetric analysis (TGA) has recorded mass losses around 7.5%.[2]

The chemical equation for this stage is: Ba(BO₂)₂·H₂O(s) → γ-Ba(BO₂)₂(s) + H₂O(g)

Crystalline Phase Transition

Following the complete removal of water, the resulting anhydrous γ-BaB₂O₄ remains stable over a broad temperature range. Upon further heating to temperatures between 600°C and 800°C, the gamma-phase undergoes a quantitative conversion to the low-temperature beta-phase (β-BaB₂O₄).[2][3] This polymorphic transformation is an exothermic recrystallization event.[2] The β-phase is the thermodynamically stable form at lower temperatures, while the high-temperature α-phase exists above 925°C.[4] The mass loss associated with this phase transition is minimal, typically less than 1.0%.[2]

The transformation is represented as: γ-Ba(BO₂)₂(s) → β-Ba(BO₂)₂(s)

Quantitative Thermal Analysis Data

The thermal decomposition events are associated with specific temperature ranges, mass losses, and enthalpy changes, which have been quantified using techniques like TGA and DSC.

StageTemperature Range (°C)ProcessProduct(s)Mass Loss (%)Enthalpy Change (ΔH) (kJ/mol)
Dehydration120 - 150EndothermicAnhydrous γ-BaB₂O₄ + H₂O~7.585 – 90
Crystalline Phase Transition600 - 800Exothermic Recrystallizationβ-BaB₂O₄< 1.0120 – 130
Table 1: Summary of Thermal Decomposition Stages of Barium Metaborate Monohydrate.[1][2][3]

Experimental Protocols

The characterization of the thermal decomposition of barium metaborate monohydrate relies on several key analytical techniques. The following sections describe generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, primarily to quantify the loss of water.

Methodology:

  • Sample Preparation: A small quantity of barium metaborate monohydrate powder (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA crucible.

  • Instrument Setup: The crucible is placed onto the TGA balance. The instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant linear heating rate, typically 10°C/min.[5]

  • Data Acquisition: The mass of the sample is recorded continuously as a function of temperature and time. The resulting data is plotted as a TGA curve (mass % vs. temperature).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic events like dehydration and phase transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program identical to that used in TGA (e.g., heating from 25°C to 900°C at 10°C/min).

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The data is plotted as a DSC curve (heat flow vs. temperature), where peaks indicate thermal events. Endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., recrystallization) are analyzed to determine transition temperatures and enthalpy changes.[2]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the material before, during, and after thermal decomposition.

Methodology:

  • Sample Preparation: Samples of the initial material (Ba(BO₂)₂·H₂O) and the residues obtained after heating to specific temperatures (e.g., 200°C and 850°C) in a furnace are prepared. The samples are finely ground to ensure random crystal orientation.

  • Instrument Setup: The powdered sample is mounted on a sample holder. The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10° to 70°). The detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is analyzed. The peak positions are compared to reference patterns from crystallographic databases (e.g., JCPDS-ICDD) to identify the crystalline phases, such as the monohydrate, γ-BaB₂O₄, and β-BaB₂O₄.[2][3]

Visualized Pathways and Workflows

Thermal Decomposition Pathway

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages of Ba(BO₂)₂·H₂O A Ba(BO₂)₂·H₂O (Monohydrate) B γ-Ba(BO₂)₂ (Anhydrous Gamma Phase) A->B  120-150°C (Dehydration) D H₂O (Water Vapor) A->D C β-Ba(BO₂)₂ (Anhydrous Beta Phase) B->C  600-800°C (Phase Transition)

Caption: Thermal decomposition pathway of barium metaborate monohydrate.

Experimental Analysis Workflow

Caption: Experimental workflow for thermal analysis of Ba(BO₂)₂·H₂O.

Hazardous Decomposition Products

While the primary decomposition products under controlled heating in an inert atmosphere are anhydrous barium metaborate and water, thermal decomposition under combustion conditions can lead to the release of hazardous substances. These include irritating gases, oxides of boron, and barium oxides.[6][7] Appropriate safety precautions should be taken when handling the material at high temperatures.

References

Solubility of barium metaborate monohydrate in acidic vs. aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Barium Metaborate (B1245444) Monohydrate in Acidic vs. Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of barium metaborate monohydrate (Ba(BO₂)₂·H₂O) in both aqueous and acidic environments. This information is critical for applications ranging from industrial processes to pharmaceutical formulations where the dissolution behavior of this compound is a key parameter.

Core Concepts: Solubility in Different Media

Barium metaborate monohydrate is an inorganic salt with distinct solubility profiles depending on the chemical nature of the solvent. In neutral aqueous media, it is classified as a sparingly soluble salt. However, its solubility is significantly enhanced in acidic media due to a chemical reaction that consumes the metaborate anion, thereby shifting the dissolution equilibrium.

Aqueous Media

In water, barium metaborate monohydrate establishes a simple dissolution equilibrium. The solid dissolves to a limited extent, releasing barium cations (Ba²⁺) and metaborate anions (BO₂⁻) into the solution until saturation is reached. An aqueous suspension of barium metaborate monohydrate is slightly alkaline, with a pH typically ranging from 9 to 11, due to the hydrolysis of the metaborate ion.[1]

Acidic Media

In the presence of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the solubility of barium metaborate monohydrate increases substantially. This is because the metaborate anion (BO₂⁻) is the conjugate base of the weak acid, boric acid (H₃BO₃). In an acidic solution, the hydrogen ions (H⁺) react with the metaborate ions to form boric acid. This reaction effectively removes the metaborate ions from the solution, causing the dissolution equilibrium of barium metaborate to shift to the right, in accordance with Le Châtelier's principle, leading to greater dissolution of the solid.

Quantitative Solubility Data

Table 1: Solubility of Barium Metaborate Monohydrate in Aqueous Media

TemperatureSolubility (% w/v)Solubility (g/L)Reference
21°C~0.3%~3.0[2][3]

Table 2: Qualitative Solubility of Barium Metaborate Monohydrate in Acidic Media

MediumSolubility Description
Dilute AcidsModerately soluble to easily soluble

Note: The term "moderately soluble" or "easily soluble" indicates a significant increase in solubility compared to aqueous media, but precise values depend on the specific acid, its concentration, and the temperature.

Dissolution Mechanisms and Pathways

The dissolution process of barium metaborate monohydrate can be visualized as distinct pathways depending on the medium.

Dissolution in Aqueous Media

Aqueous_Dissolution Ba(BO2)2·H2O(s) Ba(BO2)2·H2O(s) Ba^2+(aq) Ba^2+(aq) Ba(BO2)2·H2O(s)->Ba^2+(aq) Dissolution 2BO2^-(aq) 2BO2^-(aq) Ba(BO2)2·H2O(s)->2BO2^-(aq) Dissolution H2O(l) H2O(l) Ba(BO2)2·H2O(s)->H2O(l) Release of water of hydration

Caption: Dissolution of Barium Metaborate Monohydrate in Water.

Dissolution in Acidic Media

In acidic media, the dissolution is coupled with the protonation of the metaborate ion to form boric acid.

Acidic_Dissolution cluster_solid Solid Phase cluster_solution Aqueous Phase (Acidic) Ba(BO2)2·H2O(s) Ba(BO2)2·H2O(s) Ba^2+(aq) Ba^2+(aq) Ba(BO2)2·H2O(s)->Ba^2+(aq) Dissolution 2BO2^-(aq) 2BO2^-(aq) Ba(BO2)2·H2O(s)->2BO2^-(aq) Dissolution 2H3BO3(aq) 2H3BO3(aq) 2BO2^-(aq)->2H3BO3(aq) + 2H+ + 2H2O 2H+(aq) 2H+(aq)

Caption: Dissolution and Reaction in Acidic Media.

Experimental Protocols for Solubility Determination

The following protocols outline the methodologies for determining the solubility of barium metaborate monohydrate. The shake-flask method is a widely accepted technique for sparingly soluble salts.

General Experimental Workflow

Experimental_Workflow A Preparation of Saturated Solution (Shake-Flask Method) B Equilibration (Constant Temperature) A->B C Phase Separation (Filtration/Centrifugation) B->C D Quantification of Solute (e.g., ICP-MS for Barium) C->D E Calculation of Solubility D->E

Caption: General workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

This protocol can be adapted for both aqueous and acidic media.

Objective: To determine the equilibrium solubility of barium metaborate monohydrate at a specific temperature.

Materials:

  • Barium metaborate monohydrate (powder)

  • Solvent (deionized water or acidic solution of known concentration, e.g., 0.1 M HCl)

  • Thermostatically controlled shaker bath

  • Conical flasks with stoppers

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for barium analysis.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of barium metaborate monohydrate to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Phase Separation: After equilibration, allow the suspension to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Dilution: Accurately dilute the filtered sample with the solvent to a concentration suitable for the analytical method to be used.

  • Quantification: Analyze the concentration of barium in the diluted sample using a validated analytical technique such as ICP-MS or AAS.

  • Calculation of Solubility: Calculate the concentration of barium metaborate monohydrate in the original saturated solution based on the measured barium concentration and the dilution factor. The solubility can be expressed in g/L, mol/L, or other appropriate units.

For Acidic Media: The same procedure is followed, but the solvent will be the acidic solution of interest. It is also advisable to measure the pH of the saturated solution.

Conclusion

The solubility of barium metaborate monohydrate is highly dependent on the pH of the medium. While it exhibits low solubility in water, its solubility is significantly enhanced in acidic environments due to the protonation of the metaborate anion to form boric acid. For researchers and professionals in drug development and other scientific fields, understanding this pH-dependent solubility is crucial for controlling the dissolution rate and bioavailability of formulations or the reactivity in various chemical processes. The experimental protocols provided herein offer a robust framework for determining the precise solubility of this compound under specific conditions.

References

Barium metaborate monohydrate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound with a range of applications stemming from its chemical and physical properties. It is utilized as a corrosion inhibitor, a flame retardant, and a pigment in paints and coatings.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization methods.

Chemical Identity and Properties

Barium metaborate monohydrate is a white crystalline powder.[2][3] While it is a stable compound, it is classified as harmful if swallowed or inhaled.[4] The primary Chemical Abstracts Service (CAS) number for barium metaborate monohydrate is 26124-86-7.[2][3][5][6] Another CAS number, 19004-06-9, is also frequently listed as a synonym for the same compound.[5]

Physicochemical Properties

A summary of the key physicochemical properties of barium metaborate monohydrate is presented in the table below.

PropertyValueReference
CAS Number 26124-86-7[2][3][5][6]
Synonymous CAS No. 19004-06-9[5]
Molecular Formula Ba(BO₂)₂·H₂O or B₂BaH₂O₅[6]
Molecular Weight 240.97 g/mol [2][5][6]
Appearance White crystalline powder[2][3]
Melting Point >900 °C[2]
Density 3.25-3.35 g/cm³[2]
Solubility Low solubility in water (~0.3%); moderately soluble in dilute acids; insoluble in organic solvents.
Safety and Hazard Information

Barium metaborate monohydrate is associated with specific health hazards. The hazard and safety information is summarized in the table below.

Hazard InformationCode/StatementReference
Hazard Codes Xn (Harmful)[2]
Hazard Statements H302: Harmful if swallowedH332: Harmful if inhaled[2][4]
Risk Phrases R20/22: Harmful by inhalation and if swallowed[2]
Safety Statements S28: After contact with skin, wash immediately with plenty of water[2]

Synthesis of Barium Metaborate Monohydrate

The most common method for synthesizing barium metaborate monohydrate is through precipitation from an aqueous solution. One established protocol involves the reaction of barium hydroxide (B78521) with boric acid.

Experimental Protocol: Precipitation Method

This protocol is based on the reaction of barium hydroxide octahydrate and boric acid in an aqueous solution.[7]

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Boric acid (H₃BO₃)

  • Distilled water

  • 0.1N Hydrochloric acid (for titration, optional)

  • Whatman #1 filter paper (or equivalent)

Equipment:

  • Heating mantle or hot plate with magnetic stirring capability

  • Large beaker (e.g., 2 L)

  • Stir bar

  • Funnel

  • Suction filtration apparatus (Buchner funnel, filter flask)

  • Drying oven

Procedure:

  • Preparation of Barium Hydroxide Solution:

    • Add 200 g (0.634 mole) of barium hydroxide octahydrate to 1 liter of distilled water in a large beaker.

    • Heat the mixture to boiling while stirring to dissolve the barium hydroxide.

    • Filter the hot solution by gravity through Whatman #1 filter paper to remove any insoluble barium carbonate.

    • (Optional) Titrate an aliquot of the filtrate with 0.1N hydrochloric acid to determine the exact concentration of soluble barium hydroxide.

  • Preparation of Boric Acid Solution:

    • In a separate beaker, dissolve 75.12 g (1.215 mole) of boric acid in 600 mL of distilled water, heating gently to aid dissolution.

  • Precipitation:

    • Rapidly pour the hot boric acid solution into the hot, stirred barium hydroxide filtrate.

    • A white precipitate of hydrated barium metaborate will form immediately.

  • Isolation and Drying:

    • Allow the mixture to stand overnight at room temperature to ensure complete precipitation.

    • Collect the white solid by suction filtration.

    • Dry the product at 120 °C to a constant weight to obtain barium metaborate monohydrate.

A logical workflow for the synthesis of barium metaborate monohydrate is depicted below.

G Synthesis Workflow for Barium Metaborate Monohydrate A Dissolve Ba(OH)₂·8H₂O in boiling distilled water B Filter hot solution to remove BaCO₃ A->B D Mix hot solutions with stirring B->D C Prepare hot aqueous solution of H₃BO₃ C->D E Precipitation of hydrated barium metaborate D->E F Age precipitate (e.g., overnight) E->F G Suction filtration F->G H Dry at 120 °C G->H I Barium Metaborate Monohydrate Product H->I

Caption: A flowchart illustrating the key steps in the synthesis of barium metaborate monohydrate via the precipitation method.

Analytical Characterization

To confirm the identity, purity, and morphology of the synthesized barium metaborate monohydrate, several analytical techniques are employed.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase of the material.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range, for example, from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the barium metaborate monohydrate phase.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the compound, specifically the borate (B1201080) and water vibrational modes.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the barium metaborate monohydrate sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Collection: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. For barium metaborate monohydrate, B-O stretching vibrations are expected in the 1400-1200 cm⁻¹ region, and O-H stretching and bending vibrations from the water of hydration are expected around 3600-3200 cm⁻¹ and 1650 cm⁻¹, respectively.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and particle size of the synthesized powder.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

    • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.

  • Imaging: The prepared stub is placed in the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage (e.g., 5-20 kV) to visualize the particle shape and size distribution.

An overview of the analytical workflow for characterizing barium metaborate monohydrate is provided below.

G Analytical Workflow for Barium Metaborate Monohydrate Start Synthesized Barium Metaborate Monohydrate Powder XRD X-ray Diffraction (XRD) Start->XRD FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Start->FTIR SEM Scanning Electron Microscopy (SEM) Start->SEM XRD_Result Phase Identification and Crystal Structure XRD->XRD_Result FTIR_Result Functional Group Analysis (B-O, O-H bonds) FTIR->FTIR_Result SEM_Result Morphology and Particle Size Analysis SEM->SEM_Result

Caption: A diagram showing the typical analytical techniques used for the characterization of barium metaborate monohydrate.

References

Material safety data sheet for barium metaborate monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of Barium Metaborate (B1245444) Monohydrate

Introduction

Barium metaborate monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound used in various industrial applications, including as a flame retardant, corrosion inhibitor, and as an anti-rust pigment in coatings. Its utility in polymer composites is noted for enhancing thermal stability.[1] Given its presence in industrial and laboratory settings, a thorough understanding of its material safety profile is essential for researchers, scientists, and professionals involved in its handling and application.

This technical guide provides a comprehensive overview of the safety data for barium metaborate monohydrate, including its physicochemical properties, toxicological profile, and safe handling procedures. The information is compiled from multiple safety data sheets and scientific resources to ensure a detailed and accurate presentation for the intended scientific audience.

Physicochemical Properties

The physical and chemical characteristics of a substance are fundamental to understanding its potential hazards and behavior in various environments. Barium metaborate monohydrate is a white crystalline powder.[1][2] It is described as stable under normal temperatures and pressures.[3][4]

PropertyValueCitation(s)
Molecular Formula B₂BaH₂O₅ (or B₂BaO₄·H₂O)[5][6]
Molecular Weight ~240.97 g/mol [1][5][6]
Appearance White crystalline powder[1][2][7]
Melting Point >900 °C[2][8]
Density 3.25 - 3.35 g/cm³[2][7][8]
pH of Aqueous Suspension 10.14[1]
Solubility Slightly soluble in water; soluble in dilute acids.
Chemical Stability Stable under normal conditions.[3][4]

Toxicological Profile

The toxicological data informs the potential health hazards associated with exposure. Barium metaborate monohydrate is classified as harmful if swallowed or inhaled.[6] Toxicity studies have categorized it as having moderate toxicity (Toxicity Category III).[1]

EndpointClassification / ValueCitation(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[5][6][9]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[4][6]
Acute Dermal Toxicity No data available[6]
Skin Corrosion/Irritation May cause skin irritation.[3]
Serious Eye Damage/Irritation No data available, but contact should be avoided.[3]
Respiratory/Skin Sensitization No data available[6]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3]
Reproductive Toxicity No data available[6]
Developmental Toxicity NOEL of 10 mg/kg/day in rabbits.[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled

GHS Label Elements:

  • Signal Word: Warning[2][5][6]

  • Hazard Pictogram:

    • alt text

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H332: Harmful if inhaled.[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[6]

    • P264: Wash hands and exposed skin thoroughly after handling.[5][9]

    • P270: Do not eat, drink or smoke when using this product.[5][9]

    • P301+P312 / P301+P317: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][9]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P330: Rinse mouth.[5][9]

    • P501: Dispose of contents/container to an approved waste disposal plant.[5][9]

GHS_Classification cluster_Hazards Identified Hazards cluster_Elements Resulting GHS Label Elements H302 Acute Oral Toxicity (Category 4) SignalWord Signal Word (Warning) H302->SignalWord leads to H332 Acute Inhalation Toxicity (Category 4) H332->SignalWord Pictogram Pictogram (Exclamation Mark) SignalWord->Pictogram requires Safety_Assessment_Workflow cluster_physchem Physicochemical Analysis cluster_tox Toxicological Evaluation cluster_risk Hazard & Risk Assessment p1 Identity & Purity p2 Molecular Weight p3 Solubility, pH t1 Acute Oral Toxicity (OECD 423) p3->t1 Informs t2 Acute Inhalation Toxicity (OECD 436) t1->t2 t3 Skin/Eye Irritation (OECD 404/405) t2->t3 t4 Further Studies (e.g., Repeat Dose) t3->t4 r1 GHS Classification t4->r1 Data for r2 Develop SDS r1->r2 r3 Define Safe Handling (PPE, Storage) r2->r3 First_Aid_Procedure cluster_routes Route of Exposure cluster_actions Immediate Action Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Provide Oxygen/Artificial Respiration if needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Flush with Water for 15 min Skin->Action_Skin Action_Eyes Flush with Water for 15 min Lift Eyelids Eyes->Action_Eyes Action_Ingest Rinse Mouth with Water DO NOT induce vomiting Ingestion->Action_Ingest End Seek Professional Medical Attention Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End

References

An In-depth Technical Guide to the Different Hydration States of Barium Metaborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) (Ba(BO₂)₂) is an inorganic compound with diverse applications, including as a flame retardant, corrosion inhibitor, and in the production of nonlinear optical crystals.[1][2] This technical guide provides a comprehensive overview of the different known hydration states of barium metaborate, focusing on their synthesis, physicochemical properties, and thermal behavior. Understanding these various hydrated forms is critical for optimizing its use in various industrial and research applications. Barium metaborate is known to exist in four hydrated forms: monohydrate, dihydrate, tetrahydrate, and pentahydrate.[3]

Physicochemical Properties of Barium Metaborate Hydrates

The following table summarizes the key quantitative data for the different hydration states of barium metaborate based on available literature. It is important to note that detailed experimental data for the tetrahydrate and pentahydrate are scarce.

PropertyMonohydrate (Ba(BO₂)₂·H₂O)Dihydrate (Ba(BO₂)₂·2H₂O)Tetrahydrate (Ba(BO₂)₂·4H₂O)Pentahydrate (Ba(BO₂)₂·5H₂O)Anhydrous (β-BaB₂O₄)
Molecular Weight ( g/mol ) 240.97[4]258.98295.01313.03222.95[5]
Appearance White crystalline powder[6]White powder[1]White orthorhombic crystalline powder[7]Data not availableColorless crystals or white powder[1]
Density (g/cm³) 3.25 - 3.35[6]Data not availableData not availableData not available3.85[1]
Solubility in Water Slightly soluble (approx. 0.3% at 21°C)[3]Slightly solubleSlightly solubleSlightly solubleInsoluble
Refractive Index (n) 1.55 - 1.60[1]Data not availableData not availableData not availablenₑ = 1.5534, nₒ = 1.6776[8]
Crystal System Rhombohedral[6]Data not availableOrthorhombic[7]Data not availableRhombohedral (Trigonal)[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of barium metaborate hydrates are crucial for obtaining specific hydration states with high purity.

Synthesis of Barium Metaborate Monohydrate

Method: Precipitation from Aqueous Solution [3]

  • Reactants: Barium hydroxide (B78521) (Ba(OH)₂) and boric acid (H₃BO₃).

  • Procedure: a. Prepare aqueous solutions of barium hydroxide and boric acid. b. Mix the stoichiometric amounts of the solutions under controlled pH (8–10) and temperature (60–80°C). c. A white precipitate of barium metaborate monohydrate will form. d. Isolate the precipitate by vacuum filtration. e. Wash the precipitate with distilled water to remove any soluble impurities. f. Dry the product in an oven at a temperature below its decomposition point (e.g., < 120°C).

Synthesis of Barium Metaborate Dihydrate

Method: Precipitation from Aqueous Solution [1]

  • Reactants: Sodium metaborate (NaBO₂) and barium chloride (BaCl₂).

  • Procedure: a. Prepare aqueous solutions of sodium metaborate and barium chloride. b. Heat the solutions to 90–95°C. c. Mix the hot solutions. A white precipitate of barium metaborate dihydrate will form upon cooling to room temperature. d. Isolate the precipitate by filtration. e. Wash the precipitate with cold distilled water. f. Dry the product at room temperature or in a desiccator.

Characterization Methods

Standard analytical techniques are employed to characterize the different hydration states of barium metaborate.

  • X-ray Diffraction (XRD): Used to identify the crystal phase and determine the crystal structure. The monohydrate exhibits distinct peaks at 2θ values of approximately 23°-24°.[3]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal decomposition of the hydrates, determine the water content, and measure the enthalpy of dehydration.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water molecules (O-H stretching and bending vibrations) and borate (B1201080) groups (B-O stretching vibrations).

Thermal Decomposition of Barium Metaborate Hydrates

The hydrated forms of barium metaborate lose their water of crystallization upon heating, eventually forming various anhydrous phases. The thermal stability decreases with increasing hydration.

Hydration StateDehydration Temperature (°C)Anhydrous ProductEnthalpy of Dehydration (ΔH, kJ/mol)
Monohydrate 120 - 150[3]γ-BaB₂O₄[9]85 - 90[3]
Dihydrate > 140[1]γ-BaB₂O₄Data not available
Tetrahydrate Begins to lose water > 70, complete at 140[7]γ-BaB₂O₄Data not available
Pentahydrate Data not availableγ-BaB₂O₄Data not available

Upon further heating, the initial anhydrous γ-phase undergoes irreversible phase transitions to the β-phase (around 600-800°C) and subsequently to the α-phase (at 925°C).[10][11] The β-phase (BBO) is particularly important due to its excellent nonlinear optical properties.[11]

Visualizations

Relationship Between Hydration States and Anhydrous Phases

The following diagram illustrates the dehydration and phase transition pathways of barium metaborate.

Hydration_States cluster_hydrates Hydrated Forms cluster_anhydrous Anhydrous Forms pentahydrate Pentahydrate Ba(BO₂)₂·5H₂O tetrahydrate Tetrahydrate Ba(BO₂)₂·4H₂O pentahydrate->tetrahydrate -H₂O dihydrate Dihydrate Ba(BO₂)₂·2H₂O tetrahydrate->dihydrate -2H₂O gamma_BBO γ-BaB₂O₄ tetrahydrate->gamma_BBO -4H₂O (>70-140°C) monohydrate Monohydrate Ba(BO₂)₂·H₂O dihydrate->monohydrate -H₂O dihydrate->gamma_BBO -2H₂O (>140°C) monohydrate->gamma_BBO -H₂O (120-150°C) beta_BBO β-BaB₂O₄ gamma_BBO->beta_BBO 600-800°C alpha_BBO α-BaB₂O₄ beta_BBO->alpha_BBO 925°C

Dehydration and phase transitions of barium metaborate.
Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a specific barium metaborate hydrate.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Analysis reactants Aqueous Reactants (e.g., Ba(OH)₂ + H₃BO₃) precipitation Controlled Precipitation (pH, Temp, Concentration) reactants->precipitation isolation Filtration & Washing precipitation->isolation drying Drying isolation->drying hydrate_product Barium Metaborate Hydrate Powder drying->hydrate_product xrd XRD Analysis hydrate_product->xrd thermal TGA / DSC Analysis hydrate_product->thermal ftir FTIR Spectroscopy hydrate_product->ftir structure Crystal Structure & Phase Purity xrd->structure thermal_props Water Content & Thermal Stability thermal->thermal_props bonding Functional Groups (B-O, O-H) ftir->bonding

Workflow for synthesis and characterization.

Conclusion

This technical guide has summarized the available information on the different hydration states of barium metaborate. While the monohydrate and dihydrate are relatively well-characterized, there is a clear need for further research to fully elucidate the properties and synthesis of the tetrahydrate and pentahydrate forms. A thorough understanding of all hydration states is essential for controlling the material's properties and performance in its various applications. Future work should focus on developing and documenting reproducible synthesis protocols for the higher hydrates and conducting comprehensive characterization to complete the physicochemical data for this important compound.

References

Barium metaborate monohydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental chemical properties of barium metaborate (B1245444) monohydrate, with a focus on its molecular formula and weight. The information is presented to be a ready reference for professionals in research and development.

Quantitative Data Summary

The chemical and physical properties of barium metaborate monohydrate are summarized in the table below. This data is essential for stoichiometric calculations, material characterization, and experimental design.

PropertyValueNotes
Molecular Formula Ba(BO₂)₂·H₂O or B₂BaO₄·H₂OThe formula indicates the presence of one molecule of water of hydration for each formula unit of barium metaborate.[1][2][3]
Molecular Weight 240.97 g/mol This value is for the monohydrated form.[1][2][4] The molecular weight of the anhydrous form is 222.96 g/mol .[2][5]
Appearance White crystalline powder[1][5]
Density 3.25 - 3.35 g/cm³[1][5]
Melting Point >900 °CRefers to the decomposition temperature of the anhydrous material.[1][5][6]
CAS Number 19004-06-9[2]

Table 1: Key Physicochemical Properties of Barium Metaborate Monohydrate

For precise calculations, the standard atomic weights of the constituent elements are provided below.

ElementSymbolAtomic NumberStandard Atomic Weight (u)
BariumBa56137.327
BoronB510.81
OxygenO815.999
HydrogenH11.008

Table 2: Atomic Weights of Constituent Elements

Chemical Formula and Structure

Barium metaborate monohydrate is an inorganic compound, specifically a hydrated salt.[3] The structure consists of a central barium cation (Ba²⁺) ionically bonded to two metaborate anions (BO₂⁻). Additionally, one molecule of water is incorporated into the crystal lattice, known as water of hydration.[3] This hydration is crucial to the compound's stability and crystalline structure.[3]

The logical relationship between the constituent parts of the molecular formula is illustrated in the diagram below.

G compound Barium Metaborate Monohydrate Ba(BO₂)₂·H₂O p1 compound->p1 barium Barium Cation (Ba²⁺) metaborate Metaborate Anion (BO₂⁻) x2 water Water of Hydration (H₂O) p1->barium p1->metaborate p1->water

Caption: Composition of Barium Metaborate Monohydrate.

References

Phase transitions of barium metaborate under heating

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phase Transitions of Barium Metaborate (B1245444) (BaB₂O₄) Under Heating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (BaB₂O₄), commonly known as BBO, is a versatile inorganic compound with significant applications in nonlinear optics and laser technology. It exists in two primary crystalline phases: the low-temperature beta phase (β-BBO) and the high-temperature alpha phase (α-BBO). The transition between these phases upon heating is a critical aspect that governs the material's properties and applications. This technical guide provides a comprehensive overview of the phase transitions of barium metaborate under heating, focusing on the structural and thermal properties, detailed experimental protocols for characterization, and a summary of key quantitative data.

Crystalline Phases of Barium Metaborate

Barium metaborate's utility is intrinsically linked to its crystal structure. The two polymorphs, α-BBO and β-BBO, possess distinct symmetries that dictate their optical properties.

  • β-Barium Metaborate (β-BBO): The low-temperature phase, β-BBO, belongs to the trigonal crystal system with the space group R3c.[1][2] This non-centrosymmetric structure is responsible for its large nonlinear optical coefficients, making it a premier material for applications such as second-harmonic generation (SHG), optical parametric oscillators (OPOs), and other frequency conversion processes.[1][2]

  • α-Barium Metaborate (α-BBO): The high-temperature phase, α-BBO, exhibits a centrosymmetric crystal structure, belonging to the trigonal system with the space group R̅3c.[3] Due to this symmetry, α-BBO does not possess nonlinear optical properties.[4] However, it has a wide transparency range and is birefringent, making it suitable for manufacturing high-power UV polarizers.[5][6]

Phase Transition Under Heating

Upon heating, the low-temperature β-BBO phase undergoes a reversible phase transition to the high-temperature α-BBO phase. This transition is a critical parameter for the growth and application of BBO crystals.

The phase transition from β-BBO to α-BBO occurs at approximately 925 °C.[1] This transformation is a crucial consideration during the crystal growth process, which typically employs a flux method to grow the desired β-phase at temperatures below this transition point.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the phase transitions and properties of barium metaborate.

Table 1: Crystallographic Data of Barium Metaborate Phases
Propertyβ-BaB₂O₄ (Low Temperature)α-BaB₂O₄ (High Temperature)
Crystal System TrigonalTrigonal
Space Group R3cR̅3c
Lattice Parameters a = 12.532 Å, c = 12.717 Å[1][8]a = 7.28 Å, c = 39.38 Å[3]
Density 3.85 g/cm³[1][8]3.85 g/cm³
Table 2: Thermal Properties of Barium Metaborate
PropertyValue
β to α Phase Transition Temp. 925 ± 5 °C[1]
Melting Point 1095 ± 5 °C[1]
Thermal Expansion Coefficients αₐ = 4 x 10⁻⁶ /K, α꜀ = 36 x 10⁻⁶ /K[1][2]
Standard Molar Enthalpy of Formation (β-BBO) -(2020.3 ± 1.7) kJ·mol⁻¹[9]

Experimental Protocols

The characterization of barium metaborate's phase transitions involves several key analytical techniques. Detailed methodologies for these experiments are provided below.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is essential for determining the crystal structure and lattice parameters of BaB₂O₄ at different temperatures, providing direct evidence of the phase transition.

  • Instrumentation: A high-resolution powder X-ray diffractometer equipped with a high-temperature attachment (e.g., Anton Paar HTK 1200N).

  • Sample Preparation: A fine powder of β-BaB₂O₄ is evenly spread on the sample holder (typically a platinum or ceramic strip).

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used, generated at a voltage of 40-45 kV and a current of 30-40 mA.

  • Optics: The incident beam optics may include a programmable divergence slit, a mask, and an anti-scatter slit. The diffracted beam optics often consist of a Soller slit and a high-speed detector.

  • Data Collection:

    • Temperature Program: The sample is heated from room temperature to a temperature above the phase transition (e.g., 1000 °C) at a controlled rate (e.g., 5-20 °C/min). To ensure thermal equilibrium, a wait time (e.g., 2-5 minutes) is programmed at each measurement temperature. Data can also be collected during a controlled cooling cycle to observe the reversibility of the transition.

    • Scan Parameters: Diffraction patterns are typically collected over a 2θ range of 10-80° with a step size of 0.01-0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The collected diffraction patterns are analyzed using software capable of Rietveld refinement to determine the crystal phase, lattice parameters, and phase fractions at each temperature.

Temperature-Dependent Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the BaB₂O₄ crystal lattice, which are sensitive to changes in crystal structure.

  • Instrumentation: A micro-Raman spectrometer coupled with a temperature-controlled stage (e.g., Linkam THMS600).

  • Sample Preparation: A small, polished single crystal of β-BBO or a pressed pellet of powdered sample is placed on the temperature-controlled stage.

  • Laser Source: A continuous-wave laser is used for excitation. Common choices include a frequency-doubled Nd:YAG laser at 532 nm or an Argon-ion laser. The laser power should be kept low (typically < 5 mW on the sample) to avoid laser-induced heating and damage.

  • Optics: The laser is focused onto the sample through a microscope objective. The backscattered Raman signal is collected through the same objective and directed to the spectrometer.

  • Data Collection:

    • Temperature Program: Raman spectra are recorded at various temperatures as the sample is heated through the phase transition temperature. The sample is allowed to stabilize at each temperature for a few minutes before measurement.

    • Spectral Parameters: Spectra are typically collected over a wavenumber range of 50-1600 cm⁻¹ with a spectral resolution of 1-2 cm⁻¹. The acquisition time will depend on the signal intensity.

  • Data Analysis: Changes in the Raman spectra, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak widths, are correlated with the structural changes occurring during the phase transition.

Simultaneous Thermogravimetric Analysis and Differential Thermal Analysis (TGA-DTA)

TGA-DTA provides information about mass changes and thermal events (endothermic or exothermic processes) as a function of temperature. For the β to α phase transition in BaB₂O₄, which does not involve a mass change, DTA is particularly informative.

  • Instrumentation: A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument.

  • Sample Preparation: A small amount of powdered β-BaB₂O₄ (typically 5-15 mg) is placed in a sample pan, usually made of alumina (B75360) (Al₂O₃) or platinum. An empty pan of the same material is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent any oxidative reactions.

    • Temperature Program: The sample is heated from room temperature to a temperature above the phase transition (e.g., 1100 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The TGA curve will show negligible mass loss, confirming the material's thermal stability in the studied temperature range. The DTA curve will exhibit an endothermic peak corresponding to the β to α phase transition, the onset of which indicates the transition temperature. The area under this peak is proportional to the enthalpy of the transition.

Visualizations

Phase Transition Pathway of Barium Metaborate

G Phase Transition of BaB₂O₄ cluster_beta Low-Temperature Phase cluster_alpha High-Temperature Phase beta_BBO β-BaB₂O₄ (Trigonal, R3c) Non-centrosymmetric alpha_BBO α-BaB₂O₄ (Trigonal, R̅3c) Centrosymmetric beta_BBO->alpha_BBO Heating (≈ 925 °C) alpha_BBO->beta_BBO Cooling

Caption: Reversible phase transition of barium metaborate upon heating and cooling.

Experimental Workflow for Characterization

G Experimental Characterization Workflow cluster_exp Characterization Techniques cluster_data Data Analysis start β-BaB₂O₄ Sample ht_xrd High-Temperature XRD start->ht_xrd raman Temperature-Dependent Raman start->raman tga_dta TGA-DTA start->tga_dta xrd_analysis Crystal Structure Lattice Parameters ht_xrd->xrd_analysis raman_analysis Vibrational Modes Structural Changes raman->raman_analysis thermal_analysis Transition Temperature Thermal Stability tga_dta->thermal_analysis end Phase Transition Characterization xrd_analysis->end raman_analysis->end thermal_analysis->end

Caption: Workflow for characterizing the phase transition of barium metaborate.

References

A Technical Guide to the Synthesis and Precipitation of Barium Metaborate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound with diverse applications, including as a corrosion inhibitor, flame retardant, and pigment in paints and coatings.[1][2] Its synthesis and precipitation are critical processes that determine the compound's purity, particle size, and crystalline form, which in turn influence its performance in various applications. This technical guide provides an in-depth overview of the primary chemical synthesis and precipitation methods for barium metaborate monohydrate, complete with experimental protocols and comparative data.

Synthesis Methodologies: An Overview

The preparation of barium metaborate can be achieved through several routes, including high-temperature solid-phase reactions, hydrolysis of alkoxides, and precipitation from aqueous solutions.[1] The precipitation method is the most common and industrially preferred approach due to its efficiency and cost-effectiveness.[1] This method involves the reaction of a soluble barium salt with a borate (B1201080) source in an aqueous medium, leading to the precipitation of barium metaborate. The specific hydrate (B1144303) form, such as the monohydrate, can be selectively obtained by controlling the reaction conditions.

Key precipitation pathways include:

  • Reaction of Barium Chloride and Sodium Metaborate: A widely used method where aqueous solutions of barium chloride and sodium metaborate are mixed to yield barium metaborate precipitate.[1]

  • Reaction of Barium Hydroxide (B78521) and Boric Acid: This method involves the direct reaction of barium hydroxide with boric acid in an aqueous solution.[1][3]

  • Reaction of Barium Chloride and Borax (B76245) (Sodium Tetraborate): Borax serves as the borate source, reacting with barium chloride under controlled pH and temperature.[4][5]

  • Reaction of Barium Nitrate (B79036) and Boric Acid: This pathway utilizes barium nitrate and boric acid, with ammonia (B1221849) often used to control the pH and induce precipitation.

Comparative Analysis of Precipitation Methods

The choice of precursors and reaction parameters significantly impacts the yield, purity, and morphology of the resulting barium metaborate monohydrate. The following table summarizes the key quantitative data from various cited experimental protocols.

Precursors Reaction Temperature (°C) pH Reaction Time Crystallization/Settling Time Yield (%) Key Observations
Barium Chloride & Sodium Metaborate80-60 minutes60 minutes88Optimal conditions identified for high yield.[6]
Barium Hydroxide & Boric Acid60-808-10---Controlled pH and temperature are crucial for isolating the monohydrate form.[1]
Barium Chloride & Borax801315 minutes6 hours90A high yield can be achieved with a short reaction time but requires a longer crystallization period.[4][5]
Barium Nitrate & Boric Acid-----Ammonia is used as a precipitating agent.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key precipitation-based synthesis routes.

Protocol 1: Synthesis from Barium Chloride and Sodium Metaborate

This protocol is based on the optimization studies for achieving high-yield barium metaborate.[6]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium metaborate tetrahydrate (NaBO₂·4H₂O)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of barium chloride dihydrate and sodium metaborate tetrahydrate of desired concentrations.

  • In a reaction vessel equipped with a stirrer, heat the sodium metaborate solution to 80°C.

  • While maintaining the temperature at 80°C and stirring at 400 rpm, add the barium chloride solution.

  • Continue stirring at these conditions for 60 minutes to ensure complete reaction.

  • After the reaction period, stop the stirring and allow the precipitate to settle for 60 minutes.

  • Separate the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

  • Dry the collected solid in an oven at an appropriate temperature to obtain barium metaborate monohydrate.

Protocol 2: Synthesis from Barium Hydroxide and Boric Acid

This method provides excellent stoichiometric control.[1][7]

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Boric acid (H₃BO₃)

  • Deionized water

Procedure:

  • Prepare a hot aqueous solution of boric acid.

  • In a separate vessel, prepare a filtered solution of barium hydroxide octahydrate by dissolving it in boiling water and filtering out any insoluble impurities.

  • Rapidly add the hot boric acid solution to the hot, stirred barium hydroxide solution. A white precipitate will form immediately.

  • Control the pH of the reaction mixture to be between 8 and 10 and maintain the temperature between 60-80°C.

  • Allow the mixture to stand, for instance, overnight at room temperature, to ensure complete precipitation.

  • Filter the white solid under vacuum.

  • Wash the precipitate with deionized water.

  • Dry the product at a temperature that ensures the retention of one water molecule of hydration (e.g., heating to 140°C will remove the crystal water).[1]

Protocol 3: Synthesis from Barium Chloride and Borax

This protocol utilizes borax as an inexpensive and readily available boron source.[4][5]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Borax (Sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 0.2 M borax solution.

  • In a temperature-controlled reaction vessel with a stirrer, add the borax solution and adjust the pH to 13 using a sodium hydroxide solution.

  • Heat the solution to 80°C.

  • Add the barium chloride dihydrate to the borax solution. The molar ratio of borax to barium chloride should be optimized (e.g., a 1:2 molar ratio of BDH:Ba was found to be stoichiometric, with a 0.50 molar ratio of BDH:Ba giving a 90% yield).[4][8]

  • Stir the mixture at 80°C for 15 minutes.

  • Cool the reaction mixture to room temperature and allow it to crystallize for 6 hours.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate thoroughly with distilled water.

  • Dry the final product at 40°C in air for 10 hours.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow_BaCl2_NaBO2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Isolation BaCl2 Barium Chloride Solution Mix Mixing and Reaction (80°C, 400 rpm, 60 min) BaCl2->Mix NaBO2 Sodium Metaborate Solution NaBO2->Mix Settle Settling (60 min) Mix->Settle Precipitation Filter Filtration Settle->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Product Barium Metaborate Monohydrate Dry->Product Synthesis_Workflow_BaOH2_H3BO3 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Isolation BaOH2 Hot, Filtered Barium Hydroxide Solution React Reaction (60-80°C, pH 8-10) BaOH2->React H3BO3 Hot Boric Acid Solution H3BO3->React Precipitate Precipitation & Standing React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Product Barium Metaborate Monohydrate Dry->Product Synthesis_Workflow_BaCl2_Borax cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Isolation BaCl2 Barium Chloride Dihydrate Mix Mixing and Reaction (80°C, 15 min) BaCl2->Mix Borax Borax Solution (0.2 M, pH 13) Borax->Mix Crystallize Crystallization (6 hours) Mix->Crystallize Separate Centrifugation/ Filtration Crystallize->Separate Wash Washing Separate->Wash Dry Drying (40°C) Wash->Dry Product Barium Metaborate Monohydrate Dry->Product

References

Methodological & Application

Application Notes and Protocols for Barium Metaborate in Nonlinear Optical Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information on the use of barium metaborate (B1245444), particularly its role as a precursor in the growth of beta-barium borate (B1201080) (β-BaB₂O₄, BBO) single crystals for nonlinear optical (NLO) applications. The protocols detail the synthesis of the precursor and the subsequent crystal growth using the flux method.

Application Notes

Barium metaborate monohydrate (Ba(BO₂)₂·H₂O) serves as a key starting material for the synthesis of the non-centrosymmetric beta phase of barium borate (β-BaB₂O₄). This beta phase, commonly known as BBO, is a versatile nonlinear optical crystal with a wide range of applications in laser technology and quantum optics. The monohydrate itself is not the active NLO material; it is a precursor that is converted to the anhydrous β-phase at elevated temperatures.

The α-phase of barium borate is centrosymmetric and does not exhibit the same nonlinear properties as the β-phase. The phase transition from the low-temperature β-phase to the high-temperature α-phase occurs at approximately 925°C.[1][2] This necessitates crystal growth from a solution or flux at temperatures below this transition point.

Key Properties of β-Barium Borate (BBO)

BBO is highly valued for its excellent optical and mechanical properties, making it a preferred material for various NLO applications.[2][3][4]

  • Wide Transparency Range: BBO is transparent across a broad spectrum, from approximately 189 nm in the deep-UV to 3500 nm in the infrared.[4][5][6]

  • High Nonlinear Optical Coefficients: It possesses a large effective second-harmonic generation (SHG) coefficient, which is about six times that of potassium dihydrogen phosphate (B84403) (KDP).[4][6]

  • High Damage Threshold: BBO crystals can withstand high-intensity laser radiation, which is crucial for high-power laser applications.[2][7]

  • Broad Phase-Matching Range: The crystal allows for phase-matching over a wide range of wavelengths.[2]

  • Good Mechanical and Chemical Stability: BBO is a chemically stable and non-hygroscopic material with a Mohs hardness of 4.5.[7]

Applications of β-Barium Borate Crystals

The unique properties of BBO make it suitable for a variety of applications in laser systems and quantum optics:

  • Frequency Conversion: BBO is widely used for second harmonic generation (SHG), third harmonic generation (THG), and fourth harmonic generation (4HG) of various laser sources, including Nd:YAG and Ti:sapphire lasers.[3]

  • Optical Parametric Oscillators (OPOs) and Amplifiers (OPAs): Its broad tunability makes it an excellent choice for OPOs and OPAs to generate tunable coherent radiation.[6]

  • Electro-Optic Modulation: BBO is also utilized in electro-optic modulators and Pockels cells.

  • Quantum Optics: The crystal is used to generate entangled photon pairs through spontaneous parametric down-conversion.[7]

Quantitative Data for β-Barium Borate

The following tables summarize the key quantitative properties of β-BBO crystals.

Table 1: Optical Properties of β-Barium Borate

PropertyValueReference
Transparency Range189 - 3500 nm[4][5][6]
Refractive Indices (n₀, nₑ) at 1064 nm1.6551, 1.5426[5][8]
Refractive Indices (n₀, nₑ) at 532 nm1.6750, 1.5555[5][8]
Refractive Indices (n₀, nₑ) at 266 nm1.7571, 1.6139[5][8]
Phase Matching Range (SHG)409.6 - 3500 nm (Type I), 525 - 3500 nm (Type II)[6]
Thermo-optic Coefficients (dn₀/dT, dnₑ/dT)-9.3 x 10⁻⁶ /°C, -16.6 x 10⁻⁶ /°C[6]
Absorption Coefficient at 1064 nm< 0.1% /cm[6]

Table 2: Nonlinear Optical and Physical Properties of β-Barium Borate

PropertyValueReference
Nonlinear Optical Coefficientsd₁₁ = 5.8 x d₃₆ (KDP), d₂₂ < 0.05 x d₁₁, d₃₁ = 0.05 x d₁₁[5]
Effective NLO Coefficient (SHG of 1064 nm)~2.0 pm/V[2]
Laser Damage Threshold (1064 nm, 10 ns)> 0.5 GW/cm²[9]
Laser Damage Threshold (532 nm, 10 ns)> 0.3 GW/cm²[6]
Crystal SymmetryTrigonal, R3c[5]
Density3.85 g/cm³[5][9]
Mohs Hardness4.5[7]
Melting Point~1095 °C[5][6]

Experimental Protocols

Protocol 1: Synthesis of Barium Metaborate Precursor

This protocol describes the synthesis of a hydrated barium borate precursor which can then be used for the growth of β-BBO crystals.

Materials:

  • Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

  • Boric acid (H₃BO₃)

  • Deionized water

Procedure:

  • Prepare a saturated solution of barium hydroxide by dissolving barium hydroxide octahydrate in boiling deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Prepare an aqueous solution of boric acid.

  • Heat both solutions to boiling.

  • Slowly add the boric acid solution to the barium hydroxide solution while stirring continuously. A white precipitate of hydrated barium borate will form.

  • Continue stirring the mixture at boiling temperature for approximately 1 hour to ensure complete reaction.

  • Allow the precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate several times with hot deionized water to remove any unreacted starting materials.

  • Dry the precipitate in an oven at 120°C. This will yield a hydrated barium borate powder, which is a precursor to the γ-phase.

Protocol 2: Growth of β-Barium Borate Single Crystals by the Flux Method

This protocol details the top-seeded solution growth (TSSG) of β-BBO crystals using a sodium oxide (Na₂O) flux. The starting material is the anhydrous barium borate obtained from the precursor synthesis after calcination.

Materials and Equipment:

  • Anhydrous barium borate (β-BaB₂O₄) powder (prepared by heating the hydrated precursor at 600-800°C)

  • Sodium carbonate (Na₂CO₃) as the source for Na₂O flux

  • Platinum crucible

  • High-temperature furnace with precise temperature control

  • Seed crystal of β-BBO

  • Alumina or platinum seed rod

Procedure:

  • Flux Preparation: Mix the anhydrous barium borate powder with sodium carbonate in a molar ratio that results in a Na₂O concentration of 20-30 mol% in the final melt.[10]

  • Melting and Homogenization:

    • Place the mixture into a platinum crucible.

    • Heat the crucible in the furnace to a temperature above the liquidus temperature of the mixture (typically around 1000-1100°C) to ensure complete melting and dissolution.

    • Maintain this temperature for several hours to homogenize the melt.

  • Saturation and Seeding:

    • Slowly cool the melt to a temperature slightly above the saturation point.

    • Mount a seed crystal of β-BBO onto the seed rod.

    • Lower the seed crystal until it just touches the surface of the melt.

  • Crystal Growth:

    • After the seed crystal has been introduced, slowly cool the furnace at a controlled rate (e.g., 0.1-0.5°C/hour or not greater than 3°C per day).[11]

    • Simultaneously, rotate the seed rod at a slow rate (e.g., 10-30 rpm) to ensure uniform growth.

  • Crystal Harvesting:

    • Once the crystal has reached the desired size, raise the seed rod to lift the crystal out of the melt.

    • Slowly cool the crystal to room temperature over several hours to avoid thermal shock and cracking.

  • Flux Removal:

    • The remaining flux on the crystal surface can be removed by washing with a suitable solvent, such as hot dilute nitric acid, followed by rinsing with deionized water and ethanol.

Visualizations

Experimental_Workflow Experimental Workflow for BBO Crystal Growth cluster_precursor Precursor Synthesis cluster_growth Crystal Growth (Flux Method) start Start Materials: Ba(OH)₂·8H₂O + H₃BO₃ dissolve Dissolve in Boiling Water start->dissolve mix Mix Solutions dissolve->mix precipitate Precipitation of Hydrated BaB₂O₄ mix->precipitate dry Dry at 120°C precipitate->dry calcine Calcine at 600-800°C dry->calcine precursor Anhydrous β-BaB₂O₄ Powder calcine->precursor mix_flux Mix β-BaB₂O₄ with Na₂O Flux precursor->mix_flux Use as Starting Material melt Melt and Homogenize (~1100°C) mix_flux->melt saturate Cool to Saturation Temperature melt->saturate seed Introduce Seed Crystal saturate->seed grow Slow Cooling and Rotation seed->grow harvest Harvest Crystal grow->harvest clean Clean Crystal harvest->clean final_crystal High-Quality β-BBO Crystal clean->final_crystal

Caption: Workflow for β-BBO crystal synthesis and growth.

Logical_Relationships Factors Influencing BBO Crystal Quality cluster_params Growth Parameters cluster_quality Crystal Quality Attributes cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size defects Inclusions and Defects cooling_rate->defects Slow cooling reduces defects rotation_rate Rotation Rate optical_homogeneity Optical Homogeneity rotation_rate->optical_homogeneity Ensures uniform growth rotation_rate->defects Reduces inclusions flux_comp Flux Composition (e.g., Na₂O concentration) flux_comp->crystal_size Affects solubility nlo_properties NLO Properties flux_comp->nlo_properties temp_gradient Temperature Gradient temp_gradient->optical_homogeneity temp_gradient->defects

References

Application Notes and Protocols for Second Harmonic Generation (SHG) Efficiency in Barium Metaborate (BBO) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Beta-Barium Borate (B1201080) (β-BaB2O4 or BBO) is a versatile nonlinear optical crystal widely utilized for frequency conversion applications due to its broad phase-matching range, high nonlinear coefficient, and high damage threshold.[1][2][3] Second harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the frequency (and half the wavelength), is a common application for BBO crystals.[4][5] This technique is instrumental in generating shorter wavelengths, for instance, converting near-infrared laser output to the visible or ultraviolet spectrum, which is crucial for various applications including spectroscopy, microscopy, and laser-based diagnostics in drug development.[3][6] This document provides a detailed overview of the principles of SHG in BBO, protocols for optimizing conversion efficiency, and a summary of key performance parameters.

Key Properties of BBO for SHG

BBO crystals possess several advantageous properties for efficient SHG:

  • Wide Transparency Range: BBO is transparent from 190 nm to 3500 nm, enabling frequency conversion over a broad spectral range.[1][2]

  • Large Nonlinear Coefficient: Its effective second-harmonic generation (SHG) coefficient is approximately six times greater than that of potassium dihydrogen phosphate (B84403) (KDP) crystals.[1][2]

  • High Damage Threshold: BBO exhibits a high laser damage threshold, typically around 10 GW/cm² for 100 ps pulses at 1064 nm, making it suitable for high-power laser applications.[1][3]

  • Broad Phase-Matching Range: Phase-matching is achievable from 409.6 nm to 3500 nm.[1][2]

  • Good Optical Homogeneity: It has a high optical homogeneity with a refractive index variation (δn) of approximately 10⁻⁶/cm.[2]

  • Wide Temperature Bandwidth: BBO has a relatively wide temperature acceptance bandwidth of about 55°C.[1][2]

Quantitative Data on SHG Efficiency in BBO

The conversion efficiency of SHG in BBO crystals is influenced by numerous factors, including the fundamental wavelength, laser peak power, pulse duration, beam quality, and crystal properties. The following tables summarize reported SHG efficiencies under various experimental conditions.

Fundamental Wavelength (nm) SHG Wavelength (nm) Laser System Conversion Efficiency (%) Reference
1064532Nd:YAG>70%[1][2]
1064 (THG)355Nd:YAG>60%[1][2]
1064 (4HG)266Nd:YAG>50%[1][2]
1064 (5HG)213Nd:YAG>200 mW output power[2]
532266Nd:YAG (SHG output)12.97% - 14.32%[7]
511255.5Copper Vapor Laser~20% (average power), ~30% (peak power)[8]
780-950390-475Ti:Sapphire>50%[2]
756378Alexandrite Laser31%[2]
>412>206Dye Laser>10%[2][9]
--XeCl-pumped Dye Laser36%[2][9]
Crystal and Laser Parameters Value Reference
Phase-Matching Angle for 1064 nm SHG22.8° (Type I)[10]
Phase-Matching Angle for 511 nm SHG51° (Type I)[8]
Typical Crystal Lengths0.2 mm to 6.5 mm[5][8]
Recommended Excitation Intensities10 - 100 GW/cm²[4]
Damage Threshold (1064 nm, 100 ps)~10 GW/cm²[1]
Damage Threshold (1064 nm, 10 ns)~1 GW/cm²-
Temperature Bandwidth~55 °C[1][2]

Experimental Protocols

Protocol for Optimizing SHG Efficiency in BBO

This protocol outlines the steps for aligning and optimizing the second harmonic generation process in a BBO crystal.

Materials and Equipment:

  • Pulsed laser source with appropriate wavelength, pulse duration, and power.

  • BBO crystal with a suitable cut angle for the desired wavelength conversion, mounted on a multi-axis rotation stage.[8]

  • Optical components: lenses for beam focusing and collimation, mirrors, polarizers, and a half-wave plate.[11]

  • Dichroic mirror or prism to separate the fundamental and second harmonic beams.[4][8]

  • Power meter or energy meter.

  • Spectrometer (optional, for wavelength verification).

  • Beam profiler (optional, for assessing beam quality).

Procedure:

  • Laser Preparation and Beam Shaping:

    • Ensure the laser source is stable and provides a high-quality beam.[6]

    • Use a combination of lenses to focus the fundamental beam into the BBO crystal. The focal length should be chosen to achieve the desired power density without exceeding the crystal's damage threshold.[8] Avoid tight focusing, as it can be detrimental to conversion efficiency.[2]

  • Crystal Alignment and Phase Matching:

    • Mount the BBO crystal on a rotation stage that allows for fine adjustment of the angle of incidence (both polar and azimuthal angles).

    • Set the polarization of the fundamental beam according to the phase-matching type. For Type I phase matching in BBO, the input polarization should be aligned with the crystal's ordinary axis.[4] A half-wave plate can be used for precise polarization control.[12]

    • Direct the fundamental beam through the center of the BBO crystal.

    • Monitor the output power of the second harmonic signal after the separating optic.

    • Carefully adjust the crystal's angle of incidence to maximize the SHG output. This process, known as angle tuning, is crucial for achieving the phase-matching condition where the fundamental and second harmonic waves have equal phase velocities.[5][12]

  • Power Measurement and Efficiency Calculation:

    • Measure the power of the fundamental beam before it enters the crystal (P_fundamental).

    • Measure the power of the generated second harmonic beam after the separating optic (P_SHG).

    • Calculate the conversion efficiency using the formula: Efficiency (%) = (P_SHG / P_fundamental) * 100.

  • Optimization of Focusing and Power Density:

    • Systematically vary the focal length of the focusing lens and the input power to find the optimal conditions for maximum SHG efficiency without damaging the crystal.[8]

  • Temperature and Environmental Control:

    • For high-power applications, consider using a temperature-controlled mount or a Peltier cooler to maintain the crystal at a stable temperature, as temperature variations can affect the phase-matching condition.[6][12]

    • Protect the crystal from humidity, which can degrade its performance.

Visualizations

Signaling Pathways and Experimental Workflows

SHG_Experimental_Workflow cluster_setup Optical Setup cluster_protocol Optimization Protocol Laser Laser Optics Beam Shaping & Polarization Control Laser->Optics Fundamental Beam BBO BBO Crystal (on rotation stage) Optics->BBO Separator Wavelength Separator BBO->Separator Detector Power/Energy Meter Separator->Detector SHG Beam Separator->BeamDump Fundamental Beam Align Align Beam Through Crystal PhaseMatch Angle Tune for Phase Matching Align->PhaseMatch Measure Measure SHG Power PhaseMatch->Measure Optimize Optimize Focusing & Input Power Measure->Optimize Calculate Calculate Efficiency Optimize->Calculate

SHG_Efficiency_Factors cluster_laser Laser Parameters cluster_crystal Crystal Properties cluster_experimental Experimental Conditions SHG_Efficiency SHG Conversion Efficiency Wavelength Fundamental Wavelength Wavelength->SHG_Efficiency Power Peak Power / Intensity Power->SHG_Efficiency Pulse Pulse Duration Pulse->SHG_Efficiency BeamQuality Beam Quality (M²) BeamQuality->SHG_Efficiency Length Crystal Length Length->SHG_Efficiency PhaseMatching Phase Matching (Type, Angle) PhaseMatching->SHG_Efficiency Nonlinearity Nonlinear Coefficient Nonlinearity->SHG_Efficiency DamageThreshold Damage Threshold DamageThreshold->SHG_Efficiency Focusing Focusing Geometry Focusing->SHG_Efficiency Temperature Temperature Temperature->SHG_Efficiency Polarization Input Polarization Polarization->SHG_Efficiency

Factors Affecting SHG Efficiency

The efficiency of the SHG process is critically dependent on several interconnected parameters:

  • Phase Matching: This is the most critical factor.[12] For efficient energy transfer from the fundamental to the second harmonic wave, their phase velocities must be matched. In BBO, this is typically achieved by angle tuning the birefringent crystal.[5][12] Both Type I (where the two fundamental photons have the same polarization) and Type II (orthogonal polarizations) phase matching are possible in BBO.[13]

  • Laser Intensity: The SHG power is proportional to the square of the incident laser intensity.[12] Therefore, higher peak power lasers generally yield higher conversion efficiencies. However, the intensity must be kept below the crystal's damage threshold.

  • Crystal Length: Longer crystals provide a longer interaction length, which can increase conversion efficiency. However, a longer crystal also has a narrower acceptance angle and can be more sensitive to temperature variations and beam divergence.[10] For ultrashort pulses, group velocity mismatch in longer crystals can limit the effective interaction length.[9]

  • Beam Quality: A high-quality laser beam with low divergence is essential for efficient SHG in BBO, especially due to its small acceptance angle.[2]

  • Temperature: Temperature fluctuations can alter the refractive indices of the crystal, thereby affecting the phase-matching condition.[6][12] While BBO has a relatively wide temperature bandwidth, high-power applications may require active temperature stabilization.[6]

  • Crystal Quality: The optical homogeneity and purity of the BBO crystal are crucial for achieving high efficiency and avoiding scattering losses.

Troubleshooting Common Issues

  • Low Conversion Efficiency:

    • Re-optimize the phase-matching angle.

    • Check the polarization of the fundamental beam.

    • Verify the beam alignment through the crystal.

    • Assess the beam quality and focusing conditions.

  • Crystal Damage:

    • Reduce the peak power or energy density of the laser.

    • Ensure the crystal is clean and free of surface contaminants.

    • Consider using a longer focal length lens to increase the spot size in the crystal.

  • Instability in SHG Output:

    • Check for laser power fluctuations.

    • Ensure the crystal mount is stable.

    • For high average power, check for thermal effects and consider temperature stabilization.[8]

Conclusion

BBO crystals are a cornerstone for efficient second harmonic generation across a wide range of wavelengths. By carefully selecting the appropriate crystal and laser parameters, and by following systematic optimization protocols, researchers can achieve high conversion efficiencies. Understanding the interplay between phase matching, laser characteristics, and crystal properties is paramount for successfully implementing SHG in BBO for advanced applications in research and drug development.

References

Application Notes and Protocols for Phase Matching in Barium Metaborate (BBO) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals utilizing laser-based instrumentation.

Introduction:

Barium Metaborate (β-BaB₂O₄), commonly known as BBO, is a versatile nonlinear optical crystal widely employed in laser applications due to its unique combination of properties. These include a broad transparency range (190 nm to 3500 nm), a large effective second-harmonic generation (SHG) coefficient, a high damage threshold, and a wide temperature bandwidth.[1][2] These characteristics make BBO an excellent choice for various frequency conversion processes, such as second harmonic generation (SHG), third harmonic generation (THG), sum-frequency generation (SFG), and optical parametric oscillation/amplification (OPO/OPA).[2][3]

Achieving efficient frequency conversion in BBO hinges on satisfying the phase-matching condition, where the momentum of the interacting photons is conserved. This is practically achieved by carefully orienting the crystal with respect to the incident laser beam to compensate for the material's natural dispersion.[3] This document provides detailed application notes and protocols for understanding and implementing phase matching in BBO crystals for various laser applications.

Optical Properties and Phase Matching Fundamentals

BBO is a negative uniaxial crystal, meaning it has two principal refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ), with nₒ > nₑ.[1] The phase velocity of light propagating through the crystal depends on its polarization and direction relative to the crystal's optical axis. Phase matching in BBO is typically achieved through angle tuning, where the crystal is rotated to an angle (θ) at which the refractive indices of the fundamental and generated harmonic beams are matched.[3]

There are two primary types of phase matching in BBO:

  • Type I Phase Matching: In this configuration, the two fundamental photons have the same polarization (both ordinary or 'o'-polarized). The generated second harmonic photon has the orthogonal polarization (extraordinary or 'e'-polarized). This is often denoted as oo-e.[2]

  • Type II Phase Matching: Here, the two fundamental photons have orthogonal polarizations (one 'o'-polarized and one 'e'-polarized). The generated second harmonic photon is 'e'-polarized. This is denoted as eo-e.[2]

The choice between Type I and Type II phase matching depends on the specific application, as they offer different effective nonlinear coefficients and acceptance bandwidths.[2]

Quantitative Data for Phase Matching in BBO

For precise calculations of phase matching angles and other related parameters, the following quantitative data is essential.

The refractive indices of BBO for the ordinary (nₒ) and extraordinary (nₑ) rays can be calculated as a function of wavelength (λ, in micrometers) using the following Sellmeier equations:[4][5]

  • nₒ²(λ) = 2.7359 + 0.01878 / (λ² - 0.01822) - 0.01354λ²[5]

  • nₑ²(λ) = 2.3753 + 0.01224 / (λ² - 0.01667) - 0.01516λ²[5]

An alternative set of coefficients is also commonly used:[6]

  • nₒ²(λ) = 2.7405 + 0.0184 / (λ² - 0.0179) - 0.0155λ²

  • nₑ²(λ) = 2.37153 + 0.01224 / (λ² - 0.01667) - 0.01516λ²

These equations are fundamental for calculating the phase matching angles for any given frequency conversion process.

The following table summarizes typical phase matching angles and other important parameters for various nonlinear processes in BBO.

Nonlinear ProcessFundamental Wavelength(s) (nm)Phase Matching TypePhase Matching Angle (θ)Effective Nonlinear Coefficient (d_eff) (pm/V)Angular Acceptance (mrad·cm)Temperature Acceptance (°C·cm)Walk-off Angle (degrees)
SHG1064 -> 532I (o+o->e)22.8°~2.00.8552.7
SHG1064 -> 532II (o+e->e)32.9°~1.71.27553.2
THG1064 + 532 -> 355I (o+o->e)31.3°~1.90.5-4.1
THG1064 + 532 -> 355II (o+e->e)38.6°~1.6---
4HG1064 + 266 -> 213.2I (o+o->e)47.6°~1.50.3-4.9
5HG1064 + 212.8 -> 177.3I (o+o->e)51.1°~1.30.2-5.5
SHG800 -> 400I (o+o->e)29.2°~2.1---

Note: The effective nonlinear coefficient (d_eff) for Type I and Type II phase matching can be calculated using the following expressions:

  • d_eff (I) = d₃₁sin(θ) + (d₁₁cos(3φ) - d₂₂sin(3φ))cos(θ)[7]

  • d_eff (II) = (d₁₁sin(3φ) + d₂₂cos(3φ))cos²(θ)[7] where θ and φ are the polar coordinates.

Experimental Protocols

This protocol outlines the steps to experimentally determine the phase matching angle for second harmonic generation in a BBO crystal.

Materials:

  • Laser source with appropriate wavelength and power

  • BBO crystal cut for the expected phase matching angle, mounted on a rotation stage with fine angular control (e.g., Thorlabs RP01/M)[8]

  • Focusing lens

  • Collimating lens

  • Set of appropriate filters to block the fundamental wavelength and transmit the second harmonic

  • Power meter

  • Beam profiler (optional)

  • Polarization optics (e.g., half-wave plate)

Procedure:

  • System Alignment: a. Set up the laser source and ensure a stable, well-collimated beam. b. Place the focusing lens to focus the beam into the center of the BBO crystal. The focal length should be chosen to achieve the desired intensity without exceeding the crystal's damage threshold.[9] c. Position the collimating lens after the crystal to recollimate the fundamental and generated second harmonic beams. d. Place the BBO crystal on the rotation stage. Ensure the crystal's input face is perpendicular to the incident beam at the starting position. The crystal should be mounted to allow rotation around the axis indicated on its housing.[8]

  • Polarization Alignment: a. For Type I SHG, use a half-wave plate to align the polarization of the fundamental beam parallel to the crystal's ordinary axis (perpendicular to the optical axis).[8] The crystal housing is typically marked to indicate the correct orientation.[8] b. For Type II SHG, the input polarization should be at 45° to the ordinary and extraordinary axes to provide equal components of each.[10]

  • Phase Matching Angle Measurement: a. Place the power meter after the filter set to measure the power of the second harmonic signal. b. Slowly rotate the BBO crystal using the rotation stage while monitoring the power of the second harmonic signal. c. Record the angle of the rotation stage and the corresponding second harmonic power at small angular increments. d. Identify the angle at which the second harmonic power is maximized. This is the experimentally determined phase matching angle. e. To determine the angular acceptance, continue rotating the crystal in both directions from the peak and record the angles at which the power drops to 50% of the maximum. The full width at half maximum (FWHM) of this curve represents the angular acceptance bandwidth.

  • Data Analysis: a. Plot the second harmonic power as a function of the rotation angle. b. The peak of this curve corresponds to the optimal phase matching angle for the given wavelength.

While BBO is less sensitive to temperature changes compared to other crystals, its phase matching conditions can still be influenced by temperature, especially in high-power applications.[3]

Materials:

  • All materials from the previous protocol.

  • Temperature-controlled oven or mount for the BBO crystal with a thermocouple for accurate temperature measurement.

Procedure:

  • Setup: a. Follow steps 1 and 2 of the protocol for measuring the phase matching angle. b. Place the BBO crystal inside the temperature-controlled mount.

  • Measurement: a. Set the crystal to its optimal phase matching angle at room temperature. b. Vary the temperature of the crystal mount in small, controlled increments. c. At each temperature setting, allow the crystal to reach thermal equilibrium. d. Measure and record the second harmonic power. e. For a more comprehensive measurement, at each temperature, the phase matching angle can be re-optimized by slightly rotating the crystal, and the peak power and corresponding angle can be recorded.

  • Data Analysis: a. Plot the second harmonic power as a function of temperature. The FWHM of this curve gives the temperature acceptance bandwidth. b. If the phase matching angle was re-optimized at each temperature, a plot of the optimal phase matching angle versus temperature can also be generated.

Visualizations

G Phase Matching in BBO cluster_0 Fundamental Beams cluster_1 Nonlinear Crystal cluster_2 Generated Beam cluster_3 Polarization States Photon1 Photon 1 (ω) BBO BBO Crystal Photon1->BBO Photon2 Photon 2 (ω) Photon2->BBO SHG_Photon SHG Photon (2ω) BBO->SHG_Photon Phase Matching Condition Met TypeI Type I (o+o -> e) TypeII Type II (o+e -> e)

Caption: Logical flow of second harmonic generation in a BBO crystal.

G Workflow for Phase Matching Angle Measurement start Start setup Align Laser and Optics start->setup polarization Set Fundamental Beam Polarization setup->polarization rotate Rotate BBO Crystal polarization->rotate measure Measure SHG Power rotate->measure record Record Angle and Power measure->record max_power Find Angle of Maximum SHG Power record->max_power max_power->rotate Continue Scanning acceptance Determine Angular Acceptance (FWHM) max_power->acceptance Scan Complete end End acceptance->end

Caption: Experimental workflow for determining the phase matching angle.

G Fundamental Wavelength vs. SHG Phase Matching Angle cluster_0 Input cluster_1 Calculation cluster_2 Output Wavelength Fundamental Wavelength (λ) Sellmeier Sellmeier Equations nₒ(λ), nₑ(λ) Wavelength->Sellmeier PhaseMatchingEq Phase Matching Equation nₑ(2ω, θ) = nₒ(ω) Sellmeier->PhaseMatchingEq Angle Phase Matching Angle (θ) PhaseMatchingEq->Angle

Caption: Calculation of phase matching angle from the fundamental wavelength.

References

Application Notes and Protocols for Measuring the Laser Damage Threshold of Barium Metaborate (BBO) Optics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-Barium Borate (β-BaB2O4 or BBO) is a widely utilized nonlinear optical crystal, prized for its broad phase-matching range, wide transmission window (190 nm to 3500 nm), and high damage threshold.[1][2][3] These properties make it an essential component in a variety of applications, including harmonic generation of Nd:YAG and Ti:Sapphire lasers, optical parametric oscillators (OPOs), and electro-optic Pockels cells.[1][4] The laser-induced damage threshold (LIDT) is a critical parameter that defines the maximum laser fluence or intensity an optical component can withstand without sustaining damage. For researchers, scientists, and professionals in drug development who rely on laser-based instrumentation, a precise understanding of the LIDT of BBO optics is paramount for ensuring the longevity and reliability of their systems. This document provides a detailed protocol for measuring the LIDT of BBO optics.

Factors Influencing Laser Damage Threshold

The LIDT of BBO crystals is not an intrinsic material constant but is influenced by a multitude of factors:

  • Laser Parameters: The wavelength, pulse duration, repetition rate, and beam size of the incident laser radiation significantly impact the damage threshold.[5][6] Generally, the damage threshold decreases with shorter wavelengths and shorter pulse durations.[6] While the repetition rate's effect is debated, at very high rates, thermal accumulation can lower the damage threshold.[7]

  • Material Properties: The quality of the BBO crystal, including the presence of impurities, inclusions, and subsurface defects, plays a crucial role.[5][8] Crystals with high optical homogeneity and low absorption coefficients tend to exhibit higher damage thresholds.[1][2]

  • Surface Quality: The surface finish, including polish quality and the presence of scratches or contamination, can dramatically lower the LIDT compared to the bulk material.

  • Coatings: Anti-reflection (AR) coatings applied to BBO optics can influence the LIDT. The coating material, deposition method, and adhesion to the crystal surface are all important factors.[6]

Quantitative Data on Laser Damage Threshold of BBO

The following table summarizes reported laser damage threshold values for BBO crystals under various laser conditions. It is important to note that these values can vary depending on the specific crystal quality and experimental conditions.

Wavelength (nm)Pulse DurationRepetition RateDamage Threshold (GW/cm²)Reference
106410 ns-> 0.5[9]
10641 ps-~ 50[9]
800100 fs50 Hz> 200[9]
1064100 ps-10[1]
5328 ns-< 1.2[5]
10648 nsSingle Shot2.16[5]
5328 nsSingle Shot1.6[5]
10641 ns10 Hz13.5[2]
10640.1 ns-15[10]

Experimental Protocol for Measuring Laser Damage Threshold

This protocol outlines the "1-on-1" or "S-on-1" testing method, which are common procedures for determining the LIDT of optical components.

1. Sample Preparation and Characterization

  • Cleaning: The BBO optic should be thoroughly cleaned to remove any surface contaminants. This can be done using a sequence of high-purity solvents (e.g., acetone, methanol, or isopropanol) and a drag-wipe technique with appropriate lens tissue.

  • Inspection: Before testing, the sample should be inspected under a high-magnification microscope to document any pre-existing surface defects, such as scratches or digs. This is crucial for distinguishing between pre-existing flaws and laser-induced damage.

2. Experimental Setup

The experimental setup for LIDT measurement typically consists of a pulsed laser source, beam conditioning optics, a focusing lens, a sample mount, and a damage detection system.

  • Laser Source: A well-characterized pulsed laser with a stable output energy and a Gaussian beam profile (TEM00) is required. The laser parameters (wavelength, pulse duration, repetition rate) should be chosen to match the intended application of the BBO optic.

  • Beam Conditioning: This includes components to control the laser energy (e.g., a variable attenuator composed of a half-wave plate and a polarizer), monitor the pulse energy (using a calibrated beam splitter and an energy meter), and measure the pulse duration.[11]

  • Focusing Optics: A high-quality lens is used to focus the laser beam onto the surface of the BBO crystal. The focal length should be chosen to achieve the desired spot size.

  • Sample Stage: The BBO optic is mounted on a precision multi-axis translation stage to allow for precise positioning of different test sites.

  • Damage Detection: The onset of damage can be detected in several ways. A common method is to use a collinear probe laser (e.g., a HeNe laser) and monitor for changes in the scattered or reflected light from the test site.[11] A CCD camera can also be used to visually inspect the site in real-time.[11]

3. Testing Procedure (1-on-1 Method)

  • Site Selection: A matrix of test sites is defined on the surface of the BBO optic. Each site will be irradiated only once.

  • Energy Calibration: The laser energy is carefully calibrated at the target plane.

  • Irradiation: Each test site is exposed to a single laser pulse of a specific fluence. The fluence is varied for different sites to cover a range from well below to well above the expected damage threshold.

  • Damage Assessment: After each shot, the test site is inspected for damage using the chosen detection method. The presence of any permanent change in the material is considered damage.

  • Data Analysis: The damage probability is plotted as a function of the laser fluence. The LIDT is typically defined as the fluence at which the damage probability is 0% or is determined by a linear extrapolation of the damage probability data to zero probability.

Visualizations

Experimental_Workflow Experimental Workflow for LIDT Measurement of BBO Optics cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_testing Testing Procedure (1-on-1) cluster_analysis Data Analysis Clean Clean BBO Optic Inspect Microscopic Inspection Clean->Inspect Laser Pulsed Laser Source BeamConditioning Beam Conditioning & Energy Control Laser->BeamConditioning Focusing Focusing Optics BeamConditioning->Focusing SampleStage Sample Mounting on Translation Stage Focusing->SampleStage DamageDetection Damage Detection System SampleStage->DamageDetection SelectSite Select Test Site SetFluence Set Laser Fluence SelectSite->SetFluence Irradiate Irradiate with Single Pulse SetFluence->Irradiate AssessDamage Assess Damage Irradiate->AssessDamage NextSite Move to Next Site AssessDamage->NextSite NextSite->SelectSite PlotData Plot Damage Probability vs. Fluence DetermineLIDT Determine LIDT PlotData->DetermineLIDT cluster_prep cluster_prep cluster_setup cluster_setup cluster_testing cluster_testing cluster_analysis cluster_analysis

Caption: Experimental workflow for LIDT measurement of BBO optics.

Factors_Influencing_LIDT Factors Influencing Laser Damage Threshold of BBO cluster_laser Laser Parameters cluster_material Material Properties cluster_surface Surface & Coating LIDT Laser Damage Threshold (LIDT) of BBO Wavelength Wavelength Wavelength->LIDT PulseDuration Pulse Duration PulseDuration->LIDT RepRate Repetition Rate RepRate->LIDT BeamSize Beam Size BeamSize->LIDT Purity Purity (Impurities/Inclusions) Purity->LIDT Homogeneity Optical Homogeneity Homogeneity->LIDT Absorption Absorption Coefficient Absorption->LIDT Polish Surface Polish Quality Polish->LIDT Contamination Contamination Contamination->LIDT Coating AR Coating Properties Coating->LIDT

Caption: Factors influencing the laser damage threshold of BBO.

References

Application Notes and Protocols: Barium Metaborate as a Fungicide in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium metaborate (B1245444) (Ba(BO₂)₂) is a multifunctional inorganic compound utilized in coatings not only as a flame retardant and corrosion inhibitor but also as a potent broad-spectrum fungicide and bactericide.[1][2] Its efficacy as a preservative for industrial products like paints stems from its ability to inhibit microbial growth, thereby maintaining the integrity and longevity of the coating.[1] This document outlines the proposed mechanism of action of barium metaborate as a fungicide in coatings, provides detailed protocols for evaluating its efficacy, and presents relevant physicochemical data.

Proposed Mechanism of Action

The fungicidal activity of barium metaborate in coatings is not attributed to a single mode of action but rather a combination of physical and chemical processes. The primary mechanism relies on its low solubility and subsequent slow release of active borate (B1201080) and barium ions into the aqueous environment at the coating-air interface.

  • Leaching and Hydrolysis : Barium metaborate is characterized by its low water solubility (approximately 0.3-0.4% at 21°C).[1][3] When the coating is exposed to moisture, the barium metaborate slowly hydrolyzes, releasing borate and barium ions.[4] This controlled release ensures long-term fungicidal activity. The hydrolysis is pH-dependent and can be represented as: Ba(BO₂)₂ + 2H₂O ⇌ Ba²⁺ + 2H₂BO₃⁻

  • Disruption of Fungal Metabolism : The released borate ions are the primary fungitoxic agent. Borates are known to be general metabolic inhibitors in fungi.[1] While the exact pathways affected by barium metaborate are not fully elucidated, it is proposed that borate interferes with key metabolic processes by forming esters with hydroxyl groups of vital biomolecules. This can lead to:

    • Enzyme Inhibition : Borate can bind to the active sites of various enzymes, particularly those involved in energy metabolism (e.g., glycolysis) and cell wall synthesis, disrupting their function.[1][5]

    • Disruption of Cell Wall Integrity : The fungal cell wall, composed of glucans, chitin, and glycoproteins, is crucial for survival.[6][7] Borates may interfere with the enzymes responsible for the synthesis and cross-linking of these structural polysaccharides, leading to a weakened cell wall and osmotic instability.[5][8]

  • Alkaline pH Environment : Aqueous solutions of barium metaborate are moderately alkaline, with a pH typically between 9 and 11.[4] This creates an alkaline microenvironment on the coating surface, which is unfavorable for the germination and growth of many fungal species that prefer slightly acidic conditions.

  • Contribution of Barium Ions : Upon release, barium ions can react with fatty acids present in the coating or on the surface to form barium soaps. This process increases the density and hydrophobicity of the paint film, reducing its water permeability and thus limiting the moisture available for fungal growth.

The following diagram illustrates the proposed fungicidal mechanism of action.

Mechanism cluster_coating Paint Film cluster_environment Fungal Cell & Environment cluster_ions Released Active Species BMB Barium Metaborate (Ba(BO₂)₂) H2O Moisture (H₂O) BMB->H2O Slow Hydrolysis Borate Borate Ions [B(OH)₄]⁻ H2O->Borate Release Barium Barium Ions (Ba²⁺) H2O->Barium Release Fungus Fungal Cell Death Fungal Cell Death Metabolism Essential Metabolic Pathways (e.g., Glycolysis) Wall Cell Wall Disruption & Osmotic Instability Metabolism->Wall Enzymes Cell Wall Synthesis Enzymes (e.g., β-1,3-glucan synthase) Enzymes->Wall Wall->Death Borate->Metabolism Inhibition Borate->Enzymes Inhibition

Caption: Proposed mechanism of barium metaborate as a fungicide in coatings.

Physicochemical and Efficacy Data

Quantitative data is essential for formulation development and performance evaluation. The following tables summarize key properties of barium metaborate.

Table 1: Physicochemical Properties of Barium Metaborate

PropertyValueReference(s)
Chemical FormulaBa(BO₂)₂
Molecular Weight222.95 g/mol [9]
AppearanceWhite crystalline powder[1][3]
Water Solubility (21°C)0.3% - 0.4%[1][3]
Aqueous Suspension pH9.0 - 11.0[4]
Melting Point~1060 °C

Table 2: Illustrative Antifungal Efficacy Data (Hypothetical)

Note: The following data are for illustrative purposes to demonstrate a typical data presentation format. Actual values must be determined experimentally.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Aspergillus niger1500
Penicillium funiculosum1200
Aureobasidium pullulans1800
Candida albicans2000

Experimental Protocols

To evaluate the fungicidal properties of barium metaborate, standardized experimental protocols are necessary.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of barium metaborate that inhibits the visible growth of a target fungus in a liquid medium.

MIC_Workflow start Start prep_stock Prepare Barium Metaborate Stock Suspension (e.g., 10,000 µg/mL in sterile dH₂O) start->prep_stock prep_dilutions Perform 2-fold Serial Dilutions in 96-well plate with liquid growth medium (e.g., PDB) prep_stock->prep_dilutions inoculate Inoculate each well (except negative control) with fungal suspension prep_dilutions->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., 1x10⁶ spores/mL) prep_inoculum->inoculate incubate Incubate plates (e.g., 28°C for 72-120 hours) inoculate->incubate read Visually inspect for turbidity or use plate reader (OD₆₀₀) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Stock Suspension: Prepare a stock suspension of barium metaborate (e.g., 10,000 µg/mL) in sterile deionized water. Vigorous vortexing is required to ensure a uniform suspension.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of appropriate liquid growth medium (e.g., Potato Dextrose Broth) to each well. Add 100 µL of the stock suspension to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Aspergillus niger) to a concentration of approximately 1 x 10⁶ spores/mL in sterile saline with 0.05% Tween 80.

  • Inoculation: Inoculate each well (except for a negative sterility control) with 10 µL of the fungal inoculum. Include a positive growth control well containing no barium metaborate.

  • Incubation: Seal the plate and incubate at 28°C for 72 to 120 hours, or until robust growth is observed in the positive control well.

  • MIC Determination: The MIC is recorded as the lowest concentration of barium metaborate at which there is no visible fungal growth (i.e., no turbidity).

Protocol 2: Dry-Film Fungal Resistance Test (Adapted from ASTM D3273)

This protocol evaluates the resistance of a coating containing barium metaborate to fungal defacement under controlled environmental conditions.

ASTM_Workflow start Start prep_paint Prepare Paint Formulations: 1. Control (No Fungicide) 2. Test (with Barium Metaborate) start->prep_paint coat_panels Coat sterile test panels (e.g., paperboard) with paint formulations prep_paint->coat_panels cure_panels Cure coated panels (e.g., 7 days at 23°C, 50% RH) coat_panels->cure_panels place_in_chamber Suspend panels in environmental chamber over nutrient-rich soil bed cure_panels->place_in_chamber inoculate_chamber Inoculate chamber with mixed fungal spore suspension (A. pullulans, P. funiculosum, etc.) place_in_chamber->inoculate_chamber incubate Incubate chamber (e.g., 4 weeks at 28-30°C, >95% RH) inoculate_chamber->incubate evaluate Evaluate panels weekly for fungal growth using a rating scale (e.g., 0-10) incubate->evaluate end End evaluate->end

Caption: Workflow for evaluating the dry-film fungal resistance of a coating.

Methodology:

  • Paint Formulation: Prepare two paint formulations: a control without any fungicide and a test formulation containing a specified concentration of barium metaborate (e.g., 0.5% by weight).

  • Panel Preparation: Apply the paint formulations to sterile test panels (e.g., gypsum wallboard or paperboard) to a specified wet film thickness.

  • Curing: Allow the coated panels to cure for a minimum of 7 days under controlled conditions (23 ± 2°C, 50 ± 5% relative humidity).

  • Exposure: Suspend the cured panels in a controlled environmental chamber with the painted surfaces facing upwards. The chamber should have a high relative humidity (>95%) and a temperature of 28-30°C to promote fungal growth.

  • Inoculation: Inoculate the chamber by spraying a mixed suspension of fungal spores (e.g., Aureobasidium pullulans, Aspergillus niger, Penicillium funiculosum) onto the soil bed and/or directly onto the panels.

  • Incubation: Seal the chamber and incubate for a period of 4 weeks.

  • Evaluation: At weekly intervals, visually inspect the panels for fungal growth (defacement). Rate the extent of fungal growth on a scale from 10 (no growth) to 0 (complete coverage), comparing the test panel to the control.

Conclusion

Barium metaborate serves as an effective fungicide in coatings through a multi-pronged mechanism involving the slow release of inhibitory borate ions, the creation of an alkaline surface pH, and the enhancement of film integrity by barium ions. Its low solubility is key to providing durable, long-term protection against fungal defacement. The protocols provided herein offer a standardized framework for researchers to quantify its efficacy and optimize its use in advanced coating formulations.

References

Electrochemical Testing of Barium Metaborate for Corrosion Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) (Ba(BO₂)₂) is an inorganic compound that has garnered attention as a non-toxic and effective corrosion inhibitor, particularly in protective coatings. Its primary mechanism of action is believed to be anodic passivation, where it helps form a protective oxide layer on the metal surface, thereby stifling the corrosion process. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of barium metaborate using standard electrochemical techniques, namely Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Mechanism of Action

Barium metaborate functions as a corrosion inhibitor by releasing borate (B1201080) ions in the presence of moisture. These ions can neutralize acidic species at the metal surface and contribute to the formation of a stable, passive film. This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.

Experimental Protocols

Materials and Equipment
  • Working Electrode (WE): Mild steel, carbon steel, or other metal of interest.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.

  • Electrochemical Cell: A standard three-electrode corrosion cell.

  • Potentiostat/Galvanostat: Capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy.

  • Corrosive Medium: A 3.5% sodium chloride (NaCl) solution is a commonly used aggressive electrolyte simulating a marine environment. Other solutions can be used depending on the specific application.

  • Barium Metaborate: Reagent grade.

  • Polishing materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina (B75360) or diamond paste for final polishing.

  • Solvents: Acetone, ethanol, and deionized water for cleaning.

Working Electrode Preparation
  • Cutting and Mounting: Cut the working electrode material into a suitable size and mount it in an appropriate holder (e.g., cold-curing epoxy resin) to expose a well-defined surface area (typically 1 cm²).

  • Grinding and Polishing: Mechanically grind the exposed surface of the working electrode using a series of successively finer SiC abrasive papers.

  • Final Polishing: Polish the ground surface to a mirror finish using alumina or diamond paste.

  • Cleaning: Ultrasonically clean the polished electrode in acetone, followed by ethanol, and finally rinse with deionized water.

  • Drying: Dry the electrode with a stream of cool air.

Electrochemical Cell Setup
  • Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

  • Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution).

  • If testing the effect of barium metaborate as a solution-based inhibitor, add the desired concentration of barium metaborate to the corrosive medium.

  • If testing a coating containing barium metaborate, ensure the coated working electrode is properly immersed in the electrolyte.

  • Position the tip of the reference electrode as close as possible to the working electrode surface to minimize ohmic drop.

Potentiodynamic Polarization

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate and to understand the anodic and cathodic behavior of a metal.

Protocol
  • Open Circuit Potential (OCP) Stabilization: Immerse the working electrode in the test solution and allow the OCP to stabilize for a predetermined time (e.g., 30-60 minutes). A stable OCP is generally considered to be a potential change of less than 5 mV over a 5-minute period.

  • Polarization Scan: After OCP stabilization, perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV relative to the OCP.

  • Scan Rate: A slow scan rate, typically between 0.166 mV/s and 1 mV/s, is recommended to ensure the system remains in a quasi-steady state.

  • Data Analysis: From the resulting polarization curve (log I vs. E plot), determine the following parameters:

    • Corrosion Potential (Ecorr): The potential at which the net current is zero.

    • Corrosion Current Density (icorr): Determined by extrapolating the linear portions of the anodic and cathodic branches (Tafel slopes) back to the Ecorr.

    • Anodic and Cathodic Tafel Slopes (βa and βc): The slopes of the linear regions of the anodic and cathodic branches of the polarization curve, respectively.

    • Inhibition Efficiency (IE%): Calculated using the following formula: IE% = [(i°corr - icorr) / i°corr] * 100 where i°corr is the corrosion current density in the absence of the inhibitor and icorr is the corrosion current density in the presence of the inhibitor.

Data Presentation
Inhibitor ConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0 ppm)-65015.0120-130-
100 ppm Ba(BO₂)₂-6208.5110-12543.3
500 ppm Ba(BO₂)₂-5804.2100-12072.0
1000 ppm Ba(BO₂)₂-5502.195-11586.0
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive alternating current (AC) technique that provides detailed information about the corrosion process, including the formation and properties of protective films.

Protocol
  • OCP Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize before starting the EIS measurement.

  • EIS Measurement: Perform the EIS measurement at the stabilized OCP.

    • Frequency Range: A typical frequency range is from 100 kHz down to 10 mHz.

    • AC Amplitude: Apply a small amplitude sinusoidal voltage perturbation, typically 10 mV (rms), to ensure a linear response from the system.

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots.

    • Nyquist Plot: Plots the imaginary part of the impedance (-Z") against the real part (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

    • Bode Plot: Plots the impedance modulus (|Z|) and the phase angle (θ) as a function of frequency. Higher impedance values at low frequencies and a phase angle approaching -90° over a wider frequency range are indicative of better corrosion protection.

    • Equivalent Circuit Modeling: The impedance data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as:

      • Solution Resistance (Rs): Resistance of the electrolyte.

      • Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/electrolyte interface.

      • Double Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the interface.

    • Inhibition Efficiency (IE%): Calculated using the following formula: IE% = [(Rct - R°ct) / Rct] * 100 where R°ct is the charge transfer resistance in the absence of the inhibitor and Rct is the charge transfer resistance in the presence of the inhibitor.

Data Presentation
Inhibitor ConcentrationRs (Ω·cm²)Rct (kΩ·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0 ppm)251.5350-
100 ppm Ba(BO₂)₂283.228053.1
500 ppm Ba(BO₂)₂308.515082.4
1000 ppm Ba(BO₂)₂3215.08090.0
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis WE_Prep Working Electrode Preparation (Cutting, Mounting, Polishing, Cleaning) Cell_Assembly Assemble Three-Electrode Cell WE_Prep->Cell_Assembly Sol_Prep Solution Preparation (Corrosive Medium +/- Barium Metaborate) Sol_Prep->Cell_Assembly OCP OCP Stabilization Cell_Assembly->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS PDP_Analysis Tafel Extrapolation (Ecorr, icorr, IE%) PDP->PDP_Analysis EIS_Analysis Equivalent Circuit Modeling (Rct, Cdl, IE%) EIS->EIS_Analysis

Fig. 1: Experimental workflow for electrochemical testing.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor Barium Metaborate Action Anode Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Corrosion Corrosion Anode->Corrosion Anodic Reaction Cathode Cathodic Sites (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Cathode->Corrosion Cathodic Reaction BMB Ba(BO₂)₂ Borate Borate Ions (BO₂⁻) BMB->Borate Dissolves in water Passive_Layer Formation of a Stable Passive Oxide Layer Borate->Passive_Layer Contributes to Passive_Layer->Anode Inhibits Anodic Reaction

Fig. 2: Corrosion inhibition mechanism of barium metaborate.

Application Notes and Protocols: Synergistic Effects of Barium Metaborate with Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) is a versatile inorganic compound that demonstrates significant synergistic effects when combined with halogenated flame retardants in various polymer systems. This synergy enhances the overall flame retardant efficiency, often allowing for a reduction in the total amount of flame retardant required, which can be beneficial in terms of cost, polymer processing, and the physical properties of the final product. Barium metaborate primarily acts in the condensed phase as a char promoter, while halogenated flame retardants are active in the gas phase, interrupting the combustion cycle. The combination of these mechanisms leads to a more effective flame retardant system than either component used alone.

These application notes provide an overview of the synergistic mechanisms, quantitative data on the performance of these systems, and detailed protocols for their evaluation.

Mechanism of Synergy

The synergistic effect between barium metaborate and halogenated flame retardants is a multi-faceted process that involves actions in both the condensed (solid) and gas phases of a fire.

  • Condensed Phase Action: Upon heating, barium metaborate promotes the formation of a stable, insulating char layer on the surface of the polymer.[1] This char layer acts as a physical barrier, limiting the release of flammable volatile gases and shielding the underlying polymer from the heat of the flame. The boron content in barium metaborate contributes to the formation of a protective vitreous layer, enhancing the fire resistance of the material.[1]

  • Gas Phase Action: Halogenated flame retardants, such as brominated or chlorinated compounds, release halogen radicals (e.g., Br•, Cl•) into the gas phase during combustion. These radicals are highly effective at interrupting the chain reactions of combustion by scavenging free radicals like H• and OH•.

  • Synergistic Interaction: Barium metaborate enhances the efficiency of these halogen radicals in the gas phase.[1] Additionally, the formation of boron trihalides, which are effective Lewis acids, can promote cross-linking within the polymer, further reducing the formation of flammable gases.[2] This dual-action approach, attacking the fire in both the solid and gas phases, is the foundation of the synergistic effect.

Synergy_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) BMB Barium Metaborate Char Protective Char Layer BMB->Char Promotes Halogen_Radicals Halogen Radicals (X•) BMB->Halogen_Radicals Enhances Efficiency Polymer Polymer Matrix Polymer->Char Forms HFR Halogenated Flame Retardant HFR->Halogen_Radicals Releases Combustion Combustion Chain Reaction Halogen_Radicals->Combustion Interrupts

Figure 1: Synergistic flame retardant mechanism of barium metaborate and halogenated compounds.

Applications

The synergistic combination of barium metaborate and halogenated flame retardants is effective in a wide range of polymers, including:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE)

  • Polyvinyl Chloride (PVC): Both rigid and flexible formulations.

  • Epoxy Resins: Used in electronics, composites, and coatings.

  • Unsaturated Polyesters

  • Polyurethanes

Data Presentation

The following tables summarize the quantitative data on the flame retardant performance of polymer systems with and without the synergistic combination of barium metaborate and halogenated flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Results for Various Polymer Systems

Polymer SystemFlame Retardant(s)Additive Level (wt%)LOI (%)UL-94 Rating (3.2 mm)Source(s)
EpoxyNone-19.0Not Rated[3]
EpoxyMelamine Phosphate (MP) / Barium Metaborate (BaM)10 / 127.0V-0[3]
Polypropylene (PP)None-18.0Not Rated[4]
Polypropylene (PP)Decabromodiphenyl Ethane (DBDPE) / Antimony Trioxide20 / 7~29.5V-0[5]
Polypropylene (PP)Intumescent FR / Boric Acid27.5 / 2.531.0V-0[4]
Flexible PVCPlasticizer only-~24.0Not Rated
Flexible PVCChlorinated Paraffin (B1166041) / Antimony TrioxideVaries30-35V-0
Flexible PVCChlorinated Paraffin / Barium MetaborateVariesIncreased LOIV-0
EpoxyNone-19.8Not Rated[6]
EpoxyChlorinated Paraffin (CP)8~23-[6]
EpoxyBorax (B76245)8~24-[6]
EpoxyCP + Borax (1:1)8~27-[6]

Note: Data for some systems containing barium metaborate with a halogenated flame retardant is inferred from the synergistic effects described in the literature, as direct comparative studies with comprehensive data are limited. The data for PP with DBDPE/Sb2O3 and the intumescent FR with boric acid are provided to show the performance of systems with and without boron compounds. The data for epoxy with borax and chlorinated paraffin is used to illustrate the general synergistic effect of boron compounds with halogenated flame retardants.

Table 2: Cone Calorimeter Data for Representative Polymer Systems

Polymer SystemFlame Retardant(s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Source(s)
Polypropylene (PP)None668.6247.9-[4]
Polypropylene (PP)Intumescent FR / Boric Acid150.098.4-[4]
Epoxy ResinNone~1200~100~30[7]
Epoxy ResinIFR / Barium Phytate~370~70~35[7]

Note: Barium phytate is a bio-based flame retardant containing barium, and its data is included to demonstrate the effect of barium compounds on the heat release rate in epoxy resins.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of barium metaborate with halogenated flame retardants.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing Drying Drying of Polymer and Additives Blending Melt Blending Drying->Blending Molding Injection/Compression Molding Blending->Molding LOI LOI Test (ASTM D2863) Molding->LOI UL94 UL-94 Test Molding->UL94 Cone Cone Calorimeter (ASTM E1354) Molding->Cone

References

Application Notes and Protocols: Incorporating Barium Metaborate into Epoxy-Based Composites for Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins are a cornerstone in advanced materials due to their exceptional mechanical properties, chemical resistance, and adhesion. However, their inherent flammability restricts their use in applications where fire safety is paramount. This document provides detailed application notes and protocols for incorporating barium metaborate (B1245444) as a flame retardant in epoxy-based composites. Barium metaborate is an inorganic, non-halogenated flame retardant that can enhance the fire resistance of epoxy resins, often working synergistically with other flame retardants. This document outlines the preparation of such composites, methods for evaluating their flame retardancy, and the underlying mechanisms of action.

Data Presentation

The following tables summarize the flame retardant properties of epoxy composites containing barium metaborate. It is important to note that available quantitative data often involves synergistic systems where barium metaborate is used in conjunction with other flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Epoxy Composites

FormulationLOI (%)UL-94 RatingSource
Neat Epoxy19Not Rated[1][2]
Epoxy + 10% Melamine Phosphate (MP) + 1% Barium Metaborate (BaM)27V-0[1][2][3]

Table 2: Cone Calorimetry Data for Epoxy Composites with Boron-Containing Compounds

ParameterNeat EpoxyEpoxy + Boron-Polyol ComplexSource
Peak Heat Release Rate (pHRR) (kW/m²)~794Decreased[1]
Total Heat Release (THR) (MJ/m²)~95Decreased
Total Smoke Production (TSP) (m²/m²)Not specifiedDecreased[1]
Char Yield (%)~5>20[1]

Experimental Protocols

Protocol 1: Preparation of Epoxy-Barium Metaborate Composites

This protocol describes the preparation of an epoxy-based composite containing barium metaborate using a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin and an amine-based hardener.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based hardener (e.g., triethylenetetramine (B94423) - TETA)

  • Barium metaborate powder

  • Acetone (for cleaning)

  • Mixing containers (wax-free paper or plastic)[4]

  • Mechanical stirrer with a high-shear mixing blade

  • Ultrasonicator (probe or bath)

  • Vacuum oven

  • Molds for specimen casting

Procedure:

  • Preparation of Materials:

    • Dry the barium metaborate powder in an oven at 110°C for 2 hours to remove any absorbed moisture.

    • Ensure all mixing containers and equipment are clean and dry.[5]

  • Dispersion of Barium Metaborate in Epoxy Resin:

    • Weigh the desired amount of DGEBA epoxy resin into a mixing container.

    • Gradually add the pre-weighed barium metaborate powder to the epoxy resin while stirring at a low speed to avoid excessive air entrapment.

    • Once all the powder is added, increase the mechanical stirring speed to 500-1000 rpm for 30-60 minutes to break down agglomerates.[6]

    • For improved dispersion, subject the mixture to ultrasonication. This can be done using a probe sonicator for 15-30 minutes or by placing the mixing container in an ultrasonic bath for 30-60 minutes.[7][8] The viscosity of the resin can be reduced by gentle heating (e.g., to 40-50°C) to facilitate better dispersion.

  • Addition of Hardener and Curing:

    • Allow the epoxy-barium metaborate mixture to cool to room temperature if it was heated.

    • Add the stoichiometric amount of the amine hardener to the mixture. The exact ratio will depend on the specific epoxy resin and hardener used (refer to the manufacturer's datasheet).

    • Thoroughly mix the hardener into the resin mixture for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[5][9]

    • Place the mixture in a vacuum oven at room temperature and apply a vacuum to degas the mixture and remove any entrapped air bubbles.

    • Pour the degassed mixture into pre-heated molds of the desired dimensions for the various characterization tests.

    • Cure the composites in an oven following a recommended curing cycle, for example, at 80°C for 2 hours followed by a post-cure at 120°C for 2 hours. The optimal curing profile will depend on the specific resin-hardener system.[10]

Protocol 2: Flame Retardancy Testing

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Standard: ASTM D2863

Apparatus: LOI instrument

Specimen Dimensions: Typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

Procedure:

  • Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Ignite the top of the specimen using a pilot flame and observe its burning behavior.

  • Adjust the oxygen concentration in subsequent tests, increasing it if the flame extinguishes and decreasing it if the specimen burns readily.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified duration or burns a specified length.

This test assesses the self-extinguishing properties of a material after exposure to a flame.

Standard: UL-94

Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton batting.

Specimen Dimensions: 125 ± 5 mm long, 13.0 ± 0.5 mm wide, and in the desired thickness.

Procedure:

  • Mount the specimen vertically in the test chamber.

  • Place a layer of dry cotton batting 300 mm below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the after-flame time (t1).

  • Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.

  • Record the second after-flame time (t2) and the after-glow time (t3).

  • Note whether any flaming drips ignite the cotton batting.

  • The material is classified as V-0, V-1, or V-2 based on the after-flame times, after-glow time, and whether flaming drips ignite the cotton.

This test measures the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.

Standard: ASTM E1354

Apparatus: Cone calorimeter

Specimen Dimensions: 100 mm x 100 mm, with a thickness up to 50 mm.

Procedure:

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

  • Position the sample holder on the load cell under the conical heater.

  • Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is used to ignite the pyrolysis gases.

  • During the test, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • From these measurements, calculate the heat release rate (HRR), total heat release (THR), smoke production rate (SPR), total smoke production (TSP), and char yield.

Protocol 3: Thermal Analysis

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It provides information on thermal stability and char formation.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.

  • Heat the sample from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]

  • Record the sample mass as a function of temperature.

  • The resulting TGA curve can be used to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield. An increased char yield at higher temperatures is indicative of a condensed-phase flame retardant mechanism.[3]

Diagrams

experimental_workflow cluster_preparation Composite Preparation cluster_testing Characterization prep_resin Epoxy Resin mixing Mechanical Mixing prep_resin->mixing prep_barium Barium Metaborate drying Drying of BaM prep_barium->drying drying->mixing sonication Ultrasonication mixing->sonication hardener Hardener Addition sonication->hardener degassing Degassing hardener->degassing casting Casting & Curing degassing->casting loi LOI Test casting->loi Sample ul94 UL-94 Test casting->ul94 Sample cone Cone Calorimetry casting->cone Sample tga TGA casting->tga Sample

Caption: Experimental workflow for preparing and testing epoxy-barium metaborate composites.

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase barium_metaborate Barium Metaborate char_formation Promotion of Char Formation barium_metaborate->char_formation Decomposes hydrated_water Release of Water barium_metaborate->hydrated_water Endothermic Decomposition heat Heat heat->char_formation insulating_layer Insulating Char Layer char_formation->insulating_layer heat_shield Heat Shield insulating_layer->heat_shield Acts as fuel_barrier Fuel Barrier insulating_layer->fuel_barrier Acts as gas_dilution Dilution of Flammable Gases hydrated_water->gas_dilution cooling Cooling Effect gas_dilution->cooling

Caption: Proposed flame retardancy mechanism of barium metaborate in epoxy composites.

Mechanism of Flame Retardancy

Barium metaborate contributes to the flame retardancy of epoxy composites through actions in both the condensed and gas phases.

  • Condensed Phase Action: Upon heating, barium metaborate promotes the formation of a stable, insulating char layer on the surface of the composite.[1] This char layer acts as a physical barrier, shielding the underlying polymer from the heat source and limiting the release of flammable volatile compounds that fuel the fire.[12] The formation of this protective layer is a crucial aspect of reducing the heat release rate and improving the overall fire resistance of the material.[1][13]

  • Gas Phase Action: Barium metaborate can also act in the gas phase. Its decomposition is an endothermic process, meaning it absorbs heat from the surroundings, which has a cooling effect on the substrate.[12] If hydrated forms of barium metaborate are used, the release of water vapor upon heating can dilute the concentration of flammable gases and oxygen in the combustion zone, further inhibiting the fire.[12]

Conclusion

The incorporation of barium metaborate into epoxy resins presents a viable strategy for enhancing their flame retardancy. The provided protocols offer a framework for the preparation and evaluation of these composites. While the synergistic effects with other flame retardants are documented, further research is encouraged to fully elucidate the performance of barium metaborate as a standalone flame retardant in various epoxy systems. The mechanisms of char promotion and gas phase inhibition make it a noteworthy candidate for developing safer, high-performance composite materials.

References

Application Notes and Protocols: Barium Metaborate in Protective Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of barium metaborate (B1245444) as a multifunctional pigment in protective paint formulations. Detailed protocols for evaluating its efficacy in various applications are also presented.

Barium metaborate (Ba(BO₂)₂) is a versatile inorganic pigment known for its anticorrosive, flame retardant, UV stabilizing, and biostatic properties. Its low toxicity profile makes it a viable alternative to more hazardous materials traditionally used in protective coatings.[1]

Physicochemical Properties and Recommended Loading Levels

Barium metaborate is a white, crystalline powder that is slightly soluble in water.[1][2] This limited solubility is crucial for its function as a corrosion inhibitor, allowing for the slow release of active species.[1][3] The typical properties and recommended concentrations for various applications are summarized below.

PropertyValue/RecommendationApplication
Appearance White Crystalline PowderGeneral Pigment
Molecular Formula Ba(BO₂)₂[4]-
Molecular Weight 222.95 g/mol [4]-
pH (Aqueous Suspension) 9.5 - 10.5Corrosion Inhibition
Oil Absorption 25-35 g/100g Paint Formulation
Corrosion Inhibition 2-15% by weightPrimers, Industrial Coatings[5]
Flame Retardancy 5-20% by weightIntumescent Coatings, Plastics[6]
UV Stabilization 1-5% by weightExterior Coatings, Polymers
Biostatic Properties 2-10% by weightInterior Wall Paints, Coatings for Humid Environments

Mechanism of Action

Barium metaborate's multifunctional nature stems from several distinct chemical and physical processes.

Corrosion Inhibition

The primary anticorrosive mechanism of barium metaborate is based on its alkaline nature and the formation of a passive layer on the metal surface.[3][7] When moisture penetrates the paint film, barium metaborate slowly dissolves, releasing borate (B1201080) and barium ions. The borate ions act as anodic passivators, while the alkaline environment created by the hydrolysis of metaborate ions inhibits the electrochemical corrosion process.[1][3] Additionally, barium ions can react with acidic components in the binder to form metallic soaps, which increases the paint film's density and reduces its permeability to water and corrosive agents.[1]

Moisture Moisture Ingress BM Barium Metaborate (Ba(BO₂)₂) Moisture->BM Dissolution Dissolution BM->Dissolution Ions Ba²⁺ and B₂O₄²⁻ ions Dissolution->Ions Anodic Anodic Passivation (Borate Ions) Ions->Anodic Alkaline Alkaline Environment (Hydrolysis) Ions->Alkaline Soaps Barium Soap Formation Ions->Soaps Corrosion Corrosion Inhibition Anodic->Corrosion Alkaline->Corrosion Film Increased Film Density Soaps->Film Film->Corrosion

Corrosion Inhibition Mechanism of Barium Metaborate.
Flame Retardancy

As a flame retardant, barium metaborate functions through a combination of gas-phase and condensed-phase mechanisms. Upon heating, it releases water of hydration, which cools the substrate and dilutes flammable gases. The remaining barium borate forms a glassy, insulating char layer that acts as a barrier, preventing the release of combustible volatiles and limiting oxygen access to the substrate.[7] It often exhibits a synergistic effect with halogenated flame retardants.[1]

UV Stabilization

Barium metaborate contributes to the UV stability of coatings by absorbing harmful ultraviolet radiation. This absorption prevents the photo-degradation of the polymer binder, thus preserving the paint's color, gloss, and mechanical integrity over time.

Biostatic Properties

The alkaline nature of barium metaborate and the presence of borates create an environment that is inhospitable to the growth of microorganisms such as mold, mildew, and bacteria. This makes it an effective biostatic agent for interior and exterior paint formulations.[8]

Experimental Protocols

The following are detailed protocols for evaluating the performance of barium metaborate in protective paint formulations.

Paint Formulation and Sample Preparation

A generalized workflow for preparing paint formulations for testing is outlined below.

Start Start Binder Select Binder and Solvents Start->Binder Pigments Weigh Pigments and Additives (Control and Barium Metaborate Formulations) Binder->Pigments Grinding Grinding and Dispersion Pigments->Grinding Letdown Let-down with Remaining Binder and Additives Grinding->Letdown Viscosity Viscosity and Hegman Gauge Measurement Letdown->Viscosity Application Application on Substrate (e.g., Steel Panels) Viscosity->Application Curing Curing as per Manufacturer's Specification Application->Curing End Ready for Testing Curing->End

Workflow for Paint Formulation and Sample Preparation.

Protocol:

  • Formulation Design: Prepare at least two paint formulations: a control without barium metaborate and a test formulation containing a specified percentage of barium metaborate (e.g., 5%, 10%, 15% by weight of total solids).

  • Dispersion: The pigment, including barium metaborate, should be dispersed in the binder system using a high-speed disperser or ball mill to achieve a Hegman fineness of 6-7.

  • Let-down: The remaining components of the formulation are then added and mixed thoroughly.

  • Substrate Preparation: Use standardized steel panels (e.g., CRS panels from Q-Lab) cleaned with a suitable solvent (e.g., acetone) prior to paint application.

  • Application: Apply the paint formulations to the prepared panels using a drawdown bar or spray application to achieve a consistent dry film thickness (DFT).

  • Curing: Allow the coated panels to cure at ambient temperature and humidity for a specified period (e.g., 7 days) or as per the binder manufacturer's recommendations.

Corrosion Resistance Testing (ASTM B117)[1][5][7][10]

Objective: To evaluate the corrosion resistance of paint formulations in a salt spray environment.

Apparatus: Salt spray cabinet.

Procedure:

  • Scribe a single line through the coating to the metal substrate on each test panel.

  • Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.

  • Expose the panels to a continuous salt spray of 5% NaCl solution at 35°C.[5]

  • Periodically inspect the panels at specified intervals (e.g., 24, 48, 96, 240, 500 hours).

  • Evaluation: Assess the panels for:

    • Blistering: According to ASTM D714 (size and frequency).

    • Rusting: According to ASTM D610 (degree of rusting).

    • Scribe Creep: Measure the extent of corrosion creep from the scribe line in millimeters.

Data Presentation:

FormulationBarium Metaborate (%)Time (hours)Blistering (ASTM D714)Rusting (ASTM D610)Scribe Creep (mm)
Control02406F5-G4.5
Test 152408F8-G2.0
Test 2102409F9-G1.2
Control05004D3-G8.0
Test 155007F7-G3.5
Test 2105008F8-G2.1
Flame Retardancy Testing (ASTM E84)[11][12]

Objective: To determine the surface burning characteristics of a coating.

Apparatus: Steiner Tunnel.

Procedure:

  • Apply the paint formulations to a standard substrate (e.g., cement board).

  • Condition the coated specimens at a controlled temperature and humidity.

  • Place the specimen in the Steiner tunnel and expose it to a controlled flame.

  • Measure the flame spread and smoke development over a 10-minute test period.

  • Evaluation: Calculate the Flame Spread Index (FSI) and Smoke Developed Index (SDI).

Data Presentation:

FormulationBarium Metaborate (%)Flame Spread Index (FSI)Smoke Developed Index (SDI)Classification
Control075150Class C
Test 1102050Class A
Test 2201535Class A
UV Stability Testing[4][9][13]

Objective: To assess the resistance of the coating to degradation by ultraviolet light.

Apparatus: Accelerated weathering chamber (e.g., QUV).

Procedure:

  • Expose coated panels to alternating cycles of UV-A or UV-B radiation and moisture condensation.

  • Periodically remove the panels for evaluation at set intervals (e.g., 250, 500, 1000 hours).

  • Evaluation:

    • Color Change (ΔE): Measure using a spectrophotometer.

    • Gloss Retention: Measure using a gloss meter at 60°.

    • Chalking: Evaluate according to ASTM D4214.

Data Presentation:

FormulationBarium Metaborate (%)Exposure (hours)Color Change (ΔE)Gloss Retention (%)Chalking Rating
Control010005.2656
Test 1210002.1859
Test 2510001.5929
Biostatic Properties Testing (ASTM D2574)[14][15]

Objective: To evaluate the resistance of a paint film to microbial growth.

Apparatus: Incubator, sterile petri dishes, microbial cultures.

Procedure:

  • Prepare paint films on a suitable substrate.

  • Inoculate the paint films with a mixed culture of bacteria and fungi.

  • Incubate the samples in a high-humidity environment for a specified period (e.g., 28 days).

  • Evaluation: Visually inspect the samples for microbial growth and rate according to a standard scale (e.g., 0 = no growth, 4 = heavy growth).

Data Presentation:

FormulationBarium Metaborate (%)Fungal Growth Rating (28 days)Bacterial Growth Rating (28 days)
Control043
Test 1510
Test 21000

Conclusion

Barium metaborate is a highly effective, multifunctional pigment for use in protective paint formulations. Its ability to provide corrosion resistance, flame retardancy, UV stability, and biostatic properties makes it a valuable component in the development of advanced and environmentally friendly coatings. The protocols outlined above provide a framework for the systematic evaluation of its performance in various applications.

References

Application of Barium Metaborate in the Synthesis of Other Borate Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) (Ba(BO₂)₂) is a versatile inorganic compound that serves as a crucial precursor in the synthesis of various advanced borate (B1201080) materials. Its application is particularly prominent in the preparation of beta-barium borate (β-BaB₂O₄), a non-linear optical crystal with significant applications in laser technology. Furthermore, barium metaborate is utilized in the synthesis of other specialized borates, including magnesium borate and boron nitride nanotubes, highlighting its importance in materials science and solid-state chemistry. This document provides detailed application notes and experimental protocols for the synthesis of other borate compounds using barium metaborate and its precursors.

I. Synthesis of Beta-Barium Borate (β-BaB₂O₄)

Beta-barium borate is a widely used non-linear optical crystal. Barium metaborate is a key intermediate in its synthesis, which can be achieved through two primary methods: a precipitation method followed by calcination, and a direct solid-state reaction.

A. Precipitation Method

This method involves the synthesis of a hydrated barium borate precursor, which is subsequently converted to β-BaB₂O₄ through thermal treatment.

Experimental Protocol 1: Synthesis of β-BaB₂O₄ via Hydrated γ-Barium Borate Intermediate [1]

This protocol details the synthesis of β-BaB₂O₄ from barium hydroxide (B78521) and boric acid, which proceeds through a hydrated γ-BaB₂O₄ intermediate.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Boric acid (H₃BO₃)

  • Distilled water

Procedure:

  • Preparation of Barium Hydroxide Solution: Dissolve 200 g of barium hydroxide octahydrate in 1 liter of distilled water by boiling. Filter the hot solution to remove any insoluble barium carbonate.

  • Preparation of Boric Acid Solution: Prepare a hot solution of 75.12 g of boric acid in 600 ml of distilled water.

  • Precipitation: Rapidly pour the hot boric acid solution into the hot, stirred barium hydroxide solution. A white precipitate of hydrated γ-BaB₂O₄ will form.

  • Aging and Filtration: Allow the mixture to stand overnight at room temperature. Filter the white solid under suction and dry at 120°C to a constant weight. The yield of the dried product is approximately 126 g.

  • Conversion to Anhydrous γ-BaB₂O₄: Heat the dried hydrated γ-BaB₂O₄ at 300°C to 400°C to obtain the anhydrous γ-form.

  • Conversion to β-BaB₂O₄: Further heat the anhydrous γ-BaB₂O₄ at 600°C to 800°C to achieve quantitative conversion to β-BaB₂O₄.

Experimental Protocol 2: High-Yield Precipitation of Barium Metaborate Powder [2]

This protocol describes a high-yield synthesis of barium metaborate powder, which can then be calcined to produce β-BaB₂O₄.

Materials:

  • Borax (B76245) solution (0.2 M)

  • Barium chloride solution

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Reaction Setup: In a glass-batch reactor with stirring, add the 0.2 M borax solution.

  • Reaction: Heat the solution to 80°C and adjust the pH to 13 with sodium hydroxide. Add the barium chloride solution.

  • Reaction Time: Maintain the reaction at 80°C for 15 minutes.

  • Crystallization: Allow the solution to crystallize for 6 hours.

  • Filtration and Drying: Filter the precipitate, wash with distilled water, and dry. This process yields approximately 90% barium metaborate powder.

  • Calcination: Heat the obtained barium metaborate powder at 720°C for 2.5 hours to convert it to β-BaB₂O₄.[2]

Data Presentation: Precipitation Synthesis of Barium Borates

ParameterProtocol 1 (γ-BaB₂O₄ intermediate)Protocol 2 (High-Yield Powder)
Starting Materials Barium hydroxide octahydrate, Boric acidBorax, Barium chloride
Reaction Temperature Boiling water80°C
Reaction Time Not specified15 minutes
pH Not specified13
Crystallization Time Overnight6 hours
Intermediate Product Hydrated γ-BaB₂O₄Barium metaborate powder
Calcination Temp. for β-BaB₂O₄ 600-800°C720°C
Yield Approx. 126 g from 200 g Ba(OH)₂·8H₂O90%

G

Caption: General workflow for the solid-state synthesis of β-BaB₂O₄.

II. Synthesis of Other Borate Compounds

Barium metaborate also serves as a precursor for other borate materials, such as magnesium borate and boron nitride nanotubes.

A. Synthesis of Boron Nitride (BN) Nanotubes

Boron nitride nanotubes can be synthesized by the reaction of barium metaborate with ammonia (B1221849) at high temperatures.

Experimental Protocol 4: Synthesis of BN Nanotubes from Barium Metaborate [3] This protocol outlines the synthesis of boron nitride nanostructures.

Materials:

  • Barium metaborate (Ba(BO₂)₂)

  • Ammonia (NH₃) gas

  • Gallium (optional, as a catalyst)

Procedure:

  • Reaction Setup: Place barium metaborate in a suitable reaction chamber.

  • Reaction: Heat the barium metaborate in a flow of ammonia gas. The reaction temperature and time will influence the morphology of the resulting BN nanostructures.

  • Catalyst (optional): The addition of gallium can act as a catalyst, promoting the growth of nanotubes. In the absence of gallium, nanobamboo structures may be formed. [3]4. Product Collection: Collect the synthesized boron nitride nanostructures after the reaction chamber has cooled.

Data Presentation: Synthesis of BN Nanostructures

ParameterValue
Boron Source Barium metaborate
Nitrogen Source Ammonia (NH₃)
Catalyst (optional) Gallium
Product (without catalyst) BN nanobamboo structures
Product (with catalyst) BN nanotubes

Diagram: Synthesis of Boron Nitride Nanostructures

G A Barium Metaborate C High Temperature Reaction A->C B Ammonia (NH₃) B->C D BN Nanobamboo Structures C->D Without Catalyst E BN Nanotubes C->E With Catalyst F Gallium Catalyst F->C

References

Troubleshooting & Optimization

Identifying and removing impurities in barium metaborate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Metaborate (B1245444) Synthesis

Welcome to the Technical Support Center for barium metaborate synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of barium metaborate?

A1: The nature of impurities in barium metaborate largely depends on the synthesis method and the purity of the starting materials. Common impurities include:

  • Unreacted Starting Materials: Residual barium salts (e.g., barium hydroxide (B78521), barium chloride) or boric acid.

  • By-products: In the precipitation method using barium chloride and sodium metaborate, sodium chloride can be a significant impurity.

  • Contaminants from Starting Materials: Barium carbonate is a frequent impurity in commercial barium hydroxide.[1] Other common elemental impurities found in high-purity β-barium borate (B1201080) crystals include iron (Fe), sodium (Na), magnesium (Mg), and aluminum (Al).[2]

  • Incomplete Conversion: During solid-state synthesis, incomplete reactions can leave behind precursor oxides.

  • Environmental Contaminants: Dust and other airborne particles can be introduced during the synthesis process.

Q2: How do different synthesis methods influence the purity of the final barium metaborate product?

A2: The choice of synthesis method has a direct impact on the types and levels of impurities.

  • Precipitation from Aqueous Solution: This is a common and cost-effective method.[3] However, it can lead to the inclusion of soluble salts (e.g., NaCl) in the product, which requires thorough washing to remove. The purity and particle size can be affected by the specific precipitation conditions. A study on precipitation from a borax (B76245) solution with barium chloride achieved a 90% yield.

  • Solid-State Synthesis: This high-temperature method can produce high-purity material, but it is crucial to ensure a complete reaction to avoid unreacted starting materials in the final product.

  • Flux Growth: Using a flux, such as sodium chloride (NaCl), can produce high-quality optical crystals. However, ions from the flux can be incorporated as impurities.

Q3: My final product shows unexpected peaks in the X-ray diffraction (XRD) pattern. What could be the cause?

A3: Unexpected peaks in an XRD pattern of barium metaborate can indicate several issues:

  • Presence of a Different Crystalline Phase: Barium metaborate exists in different crystalline forms (α, β, and γ).[4] The presence of an undesired phase can result in extra peaks. For example, the low-temperature beta phase converts to the alpha phase upon heating to 925 °C.[4]

  • Crystalline Impurities: Unreacted starting materials or by-products that are crystalline will produce their own characteristic diffraction patterns. For instance, if barium carbonate was present in your barium hydroxide starting material and not removed, you may see peaks corresponding to BaCO₃.

  • Incorrect Hydration State: Barium metaborate can form several hydrates. Different hydration states will have distinct crystal structures and, therefore, different XRD patterns.

Troubleshooting Guides

Problem 1: Low Purity of Barium Metaborate Synthesized by Precipitation

Symptoms:

  • Elemental analysis shows the presence of unexpected elements (e.g., Na, Cl, Fe, Mg, Al).

  • The yield of the desired product is significantly lower than theoretical calculations.

  • The product exhibits poor performance in downstream applications (e.g., poor optical properties).

Possible Causes and Solutions:

Possible Cause Solution
Impure Starting Materials Use high-purity starting materials. For example, commercial barium hydroxide often contains insoluble barium carbonate, which can be removed by dissolving the barium hydroxide in boiling water and filtering off the insoluble carbonate before reacting it with boric acid.[1]
Incomplete Reaction Optimize reaction parameters such as pH (typically 8-10), temperature (e.g., 60-80°C), stirring rate, and reaction time to ensure complete precipitation.[3]
Co-precipitation of Impurities Adjust the pH and temperature to minimize the solubility of the desired product while maximizing the solubility of potential impurities.
Inadequate Washing Thoroughly wash the precipitate with deionized water to remove soluble impurities like sodium chloride. Multiple washing and centrifugation/filtration steps are recommended.
Problem 2: Difficulty in Obtaining the Desired Crystalline Phase (e.g., β-BaB₂O₄)

Symptoms:

  • XRD analysis confirms the presence of the α-phase or an amorphous product instead of the desired β-phase.

  • The material does not exhibit the expected nonlinear optical properties.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Crystallization Temperature The β-phase is the low-temperature phase. Ensure that the crystallization process occurs below the β to α phase transition temperature of 925 °C.[4] For solution growth methods, a slow cooling rate (e.g., not greater than 3 °C per day) can be crucial for obtaining high-quality β-phase crystals.[5]
Rapid Cooling Rapid cooling can lead to the formation of an amorphous phase or trap the high-temperature α-phase. Employ a slow and controlled cooling process.
Presence of Impurities Certain impurities can inhibit the crystallization of the desired phase or promote the formation of another. Use high-purity precursors.

Experimental Protocols

Protocol 1: Purification of Barium Hydroxide Starting Material

This protocol describes the removal of insoluble barium carbonate from commercial barium hydroxide octahydrate.[1]

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Filter paper (e.g., Whatman #1)

  • Beakers, heating plate, and filtration apparatus

Procedure:

  • Weigh the desired amount of barium hydroxide octahydrate and transfer it to a beaker.

  • Add deionized water and heat the mixture to boiling while stirring.

  • Filter the hot solution through the filter paper to remove the insoluble barium carbonate.

  • The clear filtrate, which is a purified solution of barium hydroxide, can then be used for the synthesis of barium metaborate.

Protocol 2: Identification of Elemental Impurities by ICP-AES

This protocol provides a general procedure for the determination of elemental impurities in a barium metaborate sample.

Materials:

  • Barium metaborate sample

  • Hydrochloric acid (HCl), high purity

  • Deionized water

  • Certified standard solutions for elements of interest (e.g., Fe, Na, Mg, Al)

  • ICP-AES instrument

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the powdered barium metaborate crystal sample. Dissolve the sample in a minimal amount of hydrochloric acid.[2] Dilute the solution to a known volume with deionized water to bring the concentration within the linear range of the ICP-AES instrument.

  • Instrument Calibration: Prepare a series of standard solutions of the elements of interest from certified reference materials. Generate a calibration curve by aspirating the standards into the ICP-AES and plotting the emission intensity against the concentration.

  • Sample Analysis: Aspirate the prepared sample solution into the ICP-AES. Measure the emission intensity of the target elements at their characteristic wavelengths.

  • Quantification: Determine the concentration of each impurity in the sample solution from the calibration curve. Calculate the amount of each impurity in the original sample, taking into account the initial weight and dilution factors.

Quantitative Data Summary

Table 1: Detection Limits of Common Impurities in a 0.8% β-Barium Metaborate Solution in 2 mol l⁻¹ HCl

Analytical Method Analyte Detection Limit
ICP-AESFeNot specified
ICP-AESNaNot specified
ICP-AESMgNot specified
ICP-AESAlNot specified
FAASFeNot specified
FAASNaNot specified
FAASMgNot specified
FAASAlNot specified

Note: While the source mentions the determination of these impurities and their detection limits, the specific values are not provided in the abstract.[2] The relative standard deviation of the results was reported to be within 2-6%.[2]

Visualizations

Experimental_Workflow_for_Barium_Metaborate_Synthesis_and_Purification cluster_synthesis Synthesis Stage cluster_analysis Analysis and Characterization cluster_purification Further Purification (Optional) start Starting Materials (Barium Hydroxide, Boric Acid) purification Purification of Barium Hydroxide (Filtration) start->purification reaction Precipitation Reaction purification->reaction filtration_washing Filtration and Washing of Precipitate reaction->filtration_washing drying Drying of Product filtration_washing->drying crude_product Crude Barium Metaborate drying->crude_product analysis Purity and Phase Analysis (ICP-AES, XRD, FT-IR) crude_product->analysis decision Purity Acceptable? analysis->decision pure_product Pure Barium Metaborate decision->pure_product Yes recrystallization Recrystallization / Flux Growth decision->recrystallization No recrystallization->analysis

Caption: Workflow for the synthesis and purification of barium metaborate.

Impurity_Identification_Workflow cluster_elemental Elemental Analysis cluster_structural Structural Analysis sample Barium Metaborate Sample icp_aes ICP-AES / FAAS sample->icp_aes xrd X-ray Diffraction (XRD) sample->xrd ftir FT-IR Spectroscopy sample->ftir elemental_impurities Identified Elemental Impurities (e.g., Fe, Na, Mg, Al) icp_aes->elemental_impurities structural_impurities Identified Structural Issues (e.g., Incorrect Phase, Hydration State) xrd->structural_impurities ftir->structural_impurities

Caption: Workflow for identifying impurities in barium metaborate.

References

Methods for controlling particle size of barium metaborate precipitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of barium metaborate (B1245444) (BaB₂O₄) precipitates. The focus is on controlling particle size, a critical parameter for many applications.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing barium metaborate precipitate?

A1: Barium metaborate is typically synthesized via wet chemical precipitation methods. Common approaches include:

  • Reaction of Borax and Barium Chloride : A solution of sodium borate (B1201080) (Borax, Na₂B₄O₇·10H₂O) is reacted with a solution of barium chloride (BaCl₂·2H₂O) in a stirred reactor, often at an elevated temperature.[1][2]

  • Reaction of Boric Acid and Barium Hydroxide (B78521) : An aqueous solution of boric acid (H₃BO₃) is reacted with a purified solution of barium hydroxide (Ba(OH)₂).[3] This method provides good stoichiometric control.[3]

  • Ultrasound-Assisted Precipitation : To achieve nanometric powders, ultrasound can be applied during the reaction of a borate source (like borax, boric acid, or sodium metaborate) with a barium salt.[4][5] Following precipitation, a calcination (heat treatment) step is often required to obtain the desired crystalline phase (e.g., β-BaB₂O₄).[3][4]

Q2: What are the most critical parameters for controlling the particle size of the precipitate?

A2: The final particle size of the barium metaborate precipitate is determined by the interplay between nucleation and crystal growth rates. The key experimental parameters you can control are:

  • pH of the reaction medium

  • Reactant concentrations

  • Reaction temperature

  • Molar ratio of precursors [1]

  • Stirring rate and method of mixing

  • Presence of additives or surfactants [6][7]

  • Crystallization time [1]

Q3: How does the pH of the solution affect particle size?

A3: The pH of the reaction solution is a critical factor. For barium salt precipitations, a higher pH generally enhances the nucleation rate.[8] This often leads to the formation of smaller and more numerous particles.[9] For instance, in one synthesis method for nanometric barium metaborate, a high pH of 13 was used.[4][5] Conversely, lower pH values can lead to larger particles as the precipitation rate slows.[10]

Q4: What is the role of temperature in controlling particle size?

A4: Temperature influences both the solubility of the precursors and the kinetics of nucleation and growth. While a reaction temperature of 80°C has been used to achieve a high yield of barium metaborate[1][2], the effect on particle size can be complex. For similar barium salt precipitations, an optimal temperature may exist for achieving the smallest particle size; for example, one study on barium sulfate (B86663) found 25°C produced smaller particles than higher temperatures of 50°C and 80°C.[10][11] In other systems, crystallite size has been observed to decrease with increasing temperature.[12] It is crucial to empirically determine the optimal temperature for your specific system and desired particle size.

Q5: How do the concentrations of barium and borate precursors influence particle size?

A5: Precursor concentration directly impacts the level of supersaturation in the solution, which drives the precipitation process. Higher reactant concentrations generally increase the rate of nucleation and the likelihood of particle aggregation, leading to the formation of larger particles.[10][11] When the concentration is lower, there is less chance for newly formed crystal nuclei to collide and aggregate, resulting in smaller particles.[11]

Q6: Can additives or surfactants be used to modify particle size?

A6: Yes, the use of additives is a common and effective strategy. Surfactants and other modifying agents can adsorb onto the surface of newly formed nuclei, inhibiting further growth and preventing aggregation.[6] This steric hindrance helps in obtaining smaller, more uniform, and well-dispersed nanoparticles.[6] Various surfactants, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB) and sodium dodecyl sulphate (SDS), have been used to control the morphology and size of related barium compounds.[7][13]

Troubleshooting Guide

Problem: The precipitate has a very large and uncontrolled particle size.

Possible Cause Suggested Solution
Reactant concentration is too high. Decrease the concentration of the barium and borate precursor solutions. Lower concentrations reduce the rate of aggregation.[10][11]
Inefficient mixing or low stirring rate. Increase the stirring speed to ensure a homogeneous distribution of precursors. Vigorous stirring is essential for rapid mixing and promoting uniform nucleation.[3][14]
Suboptimal pH. Adjust the pH of the reaction medium. For smaller particles, a higher pH is often beneficial as it can increase the nucleation rate.[8][9]
Incorrect order of reagent addition. Experiment with the order of addition (e.g., adding the barium solution to the borate solution versus the reverse). This can alter the local supersaturation and affect nucleation.

Problem: The particles are highly aggregated.

Possible Cause Suggested Solution
Lack of stabilizing agent. Introduce a surfactant (e.g., CTAB, SDS) or a polymer stabilizer into the reaction medium to prevent particles from agglomerating.[6][7]
High temperature promoting sintering. If aggregation occurs during drying or calcination, consider lowering the temperature or using a freeze-drying method to remove the solvent.
Incorrect pH leading to low surface charge. Adjust the pH to a value far from the isoelectric point of the particles to increase electrostatic repulsion between them.
Prolonged reaction or aging time. Reduce the crystallization or aging time after precipitation to minimize opportunities for particle aggregation.

Problem: I am getting a low yield of barium metaborate.

Possible Cause Suggested Solution
Incorrect molar ratio of reactants. Ensure the correct stoichiometric ratio of barium to borate precursors is used. An excess of one reactant may be needed to drive the reaction to completion.[1]
Suboptimal reaction temperature. Optimize the reaction temperature. A temperature of 80°C has been shown to produce a high yield.[1][2]
Insufficient crystallization time. Increase the crystallization time after mixing the reactants. Allowing the solution to age for several hours (e.g., 2-6 hours) can improve the precipitation yield.[1][4]
Incomplete precipitation. Check the pH of the solution. Barium metaborate solubility can be pH-dependent. Adjusting the pH may be necessary to ensure complete precipitation.

Data and Protocols

Summary of Parameter Effects

The following tables summarize the influence of key parameters on particle size, primarily drawing analogies from studies on barium sulfate, a well-documented inorganic precipitation system.

Table 1: General Effect of pH on Barium Salt Particle Size

pH ConditionGeneral Effect on Nucleation RateExpected Particle SizeRationale
Low pH SlowerLargerReduced supersaturation and slower precipitation kinetics favor crystal growth over nucleation.[10]
Neutral pH (~7) ModerateIntermediateBalanced nucleation and growth rates.[10]
High pH (>9) FasterSmallerIncreased nucleation rate leads to a larger number of smaller initial particles.[8][9]

Table 2: General Effect of Reactant Concentration on Barium Salt Particle Size

Reactant ConcentrationEffect on Nucleation & AggregationExpected Particle SizeRationale
Low Lower chance of particle collision.SmallerFewer crystal nuclei aggregate into larger particles.[11]
High Increased nucleation rate and higher chance of collision.LargerParticles are more likely to coalesce and form bigger agglomerates.[10][11]
Experimental Protocol: Precipitation from Borax and Barium Chloride

This protocol is a generalized procedure based on common synthesis methods.[1][2] Researchers should optimize the specific parameters for their desired particle characteristics.

  • Precursor Preparation:

    • Prepare a solution of sodium borate (Na₂B₄O₇·10H₂O) in deionized water (e.g., 0.2 M).

    • Prepare a solution of barium chloride (BaCl₂·2H₂O) in deionized water with the desired molar ratio relative to the borate solution.

  • Reaction Setup:

    • Place the borate solution in a glass batch reactor equipped with a magnetic stirrer and a temperature controller.

    • Heat the borate solution to the desired reaction temperature (e.g., 80°C) while stirring.[1]

  • Precipitation:

    • Rapidly add the barium chloride solution to the heated and stirred borate solution.

    • Maintain the reaction at the set temperature for a specific duration (e.g., 15 minutes).[1] A white precipitate of barium metaborate will form.

  • Crystallization and Aging:

    • Turn off the heat and allow the suspension to cool while continuing to stir.

    • Let the precipitate age in the mother liquor for a set time (e.g., 2-6 hours) to allow for crystallization and to improve yield.[1][4]

  • Washing and Separation:

    • Separate the precipitate from the solution via filtration or centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted precursors and by-products.

    • Wash with ethanol (B145695) to aid in drying and reduce agglomeration.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-120°C) until a constant weight is achieved.

    • If the β-phase of barium metaborate is desired, calcine the dried powder in a furnace at a higher temperature (e.g., 600-800°C).[3]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Post-Processing cluster_analysis 4. Analysis prep_borate Prepare Borate Solution react Mix Precursors (Stirring, Temp Control) prep_borate->react prep_barium Prepare Barium Solution prep_barium->react precip Precipitation Forms react->precip age Aging & Crystallization precip->age filter Filter & Wash (DI Water, Ethanol) age->filter dry Drying filter->dry calcine Calcination (Optional) dry->calcine product Final BaB₂O₄ Powder dry->product if no calcination calcine->product analysis Characterization (SEM, XRD, DLS) product->analysis

Caption: General experimental workflow for barium metaborate precipitation.

parameter_influence cluster_params Controllable Parameters cluster_mech Physical Mechanisms cluster_output Result pH pH Nuc Nucleation Rate pH->Nuc + Temp Temperature Temp->Nuc Grow Crystal Growth Rate Temp->Grow Conc Concentration Conc->Nuc + Agg Aggregation Conc->Agg + Stir Stirring Rate Stir->Nuc + Stir->Agg - Add Additives Add->Grow - Add->Agg - Size Final Particle Size & Distribution Nuc->Size influences number Grow->Size influences size Agg->Size influences size

Caption: Logical relationships between key parameters and final particle size.

References

Technical Support Center: Improving the Adhesion of Coatings Containing Barium Metaborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the adhesion of coatings containing barium metaborate (B1245444).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve coating adhesion.

Question: Why is my barium metaborate coating flaking or peeling from the substrate?

Answer:

Coating delamination is often a result of inadequate surface preparation, which is the primary cause of adhesion failure.[1] The bond between the coating and the substrate is compromised, leading to flaking or peeling.

Potential Causes & Solutions:

  • Inadequate Surface Preparation: The substrate may be too smooth or contain contaminants.

    • Solution: Ensure the substrate is thoroughly cleaned to remove oils, grease, dust, and any other foreign matter. Employ mechanical or chemical profiling methods like abrasive blasting or etching to create a surface profile that the coating can grip onto.

  • Surface Contamination: Even minute amounts of contaminants introduced during the application process can inhibit adhesion.

    • Solution: Ensure all application equipment, such as spray guns and hoses, is meticulously cleaned. Filter the coating just before application and work in a clean, controlled environment to prevent contamination from dust or humidity.

  • Mismatched Coating and Substrate: The coating may not be formulated for the specific substrate material.

    • Solution: Verify that the coating system is designed for the substrate you are using (e.g., specific coatings for different metals or plastics). Consider using a primer to create a stronger anchor for the topcoat.

Question: My coating shows poor intercoat adhesion (peeling between layers). What could be the cause?

Answer:

Poor adhesion between coating layers can occur when the recoat window is exceeded or when there is contamination between coats.[1]

Potential Causes & Solutions:

  • Exceeding Recoat Window: Many industrial coatings have a specific timeframe within which the next coat must be applied to ensure a proper chemical bond.

    • Solution: Strictly adhere to the recoat times specified in the technical data sheet for your coating system. If the window is missed, additional surface preparation, such as light sanding, may be necessary before applying the next coat.[1]

  • Contamination Between Coats: Dust, dirt, or amine blush (on epoxies) can settle on a primer or base coat, preventing the topcoat from adhering properly.[1]

    • Solution: Ensure the surface is clean before applying subsequent coats. For epoxy primers, check for and remove any amine blush according to the manufacturer's instructions.

  • Improper Curing of Primer: Over-baking a primer can make its surface too hard, hindering the adhesion of the topcoat.[2] Conversely, under-baking the topcoat can also lead to poor intercoat adhesion.[2]

    • Solution: Adjust drying and baking conditions to the specified parameters for both the primer and topcoat.[2]

Question: The coating appears wrinkled or has formed small bubbles (blistering). How can I fix this?

Answer:

Wrinkling and blistering are often caused by issues with solvent entrapment or surface contamination.

Potential Causes & Solutions:

  • Wrinkling: This can occur if the coating is applied too thickly or in excessively warm conditions, causing the surface to skin over before the underlying layer has cured.[3]

    • Solution: Scrape off the wrinkled coating, ensure the surface is clean, and reapply a thinner coat. Avoid applying in direct, intense sunlight or high heat.[3]

  • Blistering: This is often caused by surface contamination before application or by solvent entrapment from applying the coating too thickly or over-coating too soon.[3]

    • Solution: Ensure the substrate is completely clean and dry before application. Apply thinner coats and allow for adequate drying time between coats to allow solvents to evaporate.[3] Using a suitable primer can also help by sealing the substrate.[1]

Frequently Asked Questions (FAQs)

What is the role of barium metaborate in coatings?

Barium metaborate is a multifunctional pigment. It is primarily used as a corrosion-inhibiting pigment due to its alkaline nature and ability to passivate metal substrates.[4] It can also function as a flame-retardant synergist, a char promoter, and an anti-mildew agent.[4] It is suitable for various resin systems, including epoxy, polyurethane, and polyvinyl chloride.[4]

How does surface preparation affect coating adhesion?

Surface preparation is the most critical factor for ensuring good adhesion.[1] A properly prepared surface is clean and has a suitable profile (roughness) to allow for mechanical anchoring of the coating.[5] Inadequate preparation can leave behind contaminants or a surface that is too smooth for the coating to bond to effectively.[1]

Can the concentration of barium metaborate affect adhesion?

What are adhesion promoters and should I use them?

Adhesion promoters are additives that enhance the bond between a coating and a substrate.[7] They are particularly useful for improving adhesion to difficult-to-coat surfaces. Common types include organofunctional silanes, zirconates, and titanates.[7][8] Using an adhesion promoter can be beneficial if you are experiencing persistent adhesion problems, especially on challenging substrates like certain plastics or non-ferrous metals.[7]

How do I test the adhesion of my coating?

There are several standard methods for testing coating adhesion. The two most common are:

  • ASTM D3359 (Tape Test): A qualitative test that involves making cuts in the coating, applying a pressure-sensitive tape, and then assessing the amount of coating removed.[9][10]

  • ASTM D4541 (Pull-Off Test): A quantitative test that measures the force required to pull a test dolly, glued to the coating surface, away from the substrate.[9] This provides a numerical value for adhesion strength, typically in psi or MPa.[9]

Data Presentation

The following tables summarize the qualitative effects of various parameters on the adhesion of coatings.

Table 1: Effect of Surface Preparation on Adhesion

Surface Preparation MethodExpected Effect on AdhesionSubstrate Suitability
Solvent Cleaning Removes oils and grease, which improves adhesion.Most substrates
Abrasive Blasting Creates a surface profile, significantly improving mechanical anchoring.Metals
Chemical Etching Roughens the surface to promote adhesion.Metals, some plastics
Priming Provides an intermediary layer that enhances the bond between the substrate and topcoat.[1][7]Various substrates, especially those with low surface energy
No Preparation High risk of adhesion failure due to contamination and poor surface profile.[1][11]Not recommended

Table 2: Effect of Curing and Application Parameters on Adhesion

ParameterConditionExpected Effect on Adhesion
Curing Temperature Too lowUnder-cured, poor adhesion
OptimalProper crosslinking, strong adhesion
Too highCan cause coating to become brittle and lose adhesion
Curing Time Too shortIncomplete curing, poor adhesion
OptimalFull cure, optimal adhesion properties
Too longMay lead to over-baking and brittleness
Film Thickness Too thinMay not provide adequate coverage or protection
OptimalBalanced properties
Too thickCan lead to solvent entrapment, wrinkling, and blistering[3]
Environmental Conditions High humidityCan interfere with curing and cause blistering[3][7]
Extreme temperaturesCan affect application and curing, leading to defects

Experimental Protocols

Protocol 1: Adhesion Measurement by Tape Test (ASTM D3359)

This protocol describes two methods for assessing adhesion by applying and removing pressure-sensitive tape over cuts made in the coating.

  • Method A (X-Cut): Primarily for coatings thicker than 125 µm (5 mils).[9][12]

    • Make two intersecting cuts, 30-45° apart, through the coating to the substrate using a sharp knife.[9]

    • Apply a specified pressure-sensitive tape over the center of the "X".

    • Press the tape firmly onto the surface.

    • Within 90 ± 30 seconds, remove the tape by pulling it off rapidly back upon itself at an angle as close to 180° as possible.[12]

    • Rate the adhesion on a scale from 5A (no peeling) to 0A (severe peeling).

  • Method B (Cross-Cut): For coatings up to 125 µm (5 mils) thick.[9][12]

    • Make a series of parallel cuts through the coating to the substrate, followed by a second set of cuts at a 90° angle to the first, creating a lattice pattern.[9] The spacing between cuts depends on the coating thickness.

    • Apply the specified pressure-sensitive tape over the grid.

    • Press the tape firmly onto the surface.

    • Remove the tape rapidly at a 180° angle.[9]

    • Rate the adhesion on a scale from 5B (no peeling) to 0B (flaking and detachment over 65% of the area).

Protocol 2: Pull-Off Strength of Coatings (ASTM D4541)

This protocol provides a quantitative measure of adhesion.

  • Surface Preparation: Lightly abrade the coating surface and the face of the test dolly to promote adhesion of the glue. Clean both surfaces to remove any dust or contaminants.[11]

  • Adhesive Application: Mix a suitable two-component epoxy adhesive. Apply a uniform layer of the adhesive to the face of the dolly.

  • Dolly Placement: Place the dolly onto the prepared coating surface and press down firmly to squeeze out any excess adhesive. Remove the excess adhesive from around the dolly. Allow the adhesive to cure fully as per the manufacturer's instructions.

  • Scoring (Optional but Recommended): After the adhesive has cured, carefully cut through the coating around the circumference of the dolly down to the substrate. This isolates the test area.

  • Adhesion Test: Attach a portable pull-off adhesion tester to the dolly.[9] Apply a perpendicular force at a smooth, constant rate until the dolly is pulled off the surface.

  • Data Recording: Record the maximum force applied at the point of failure (the pull-off strength).[9] Note the nature of the failure: adhesive (at the coating/substrate interface), cohesive (within a coating layer), or glue failure.[9][13] For a valid test, the coating must cover at least half of the dolly's face.[13]

Visualizations

Workflow_for_Barium_Metaborate_Coating cluster_prep 1. Preparation cluster_formulation 2. Formulation & Application cluster_cure 3. Curing cluster_test 4. Adhesion Testing A Substrate Selection B Surface Cleaning (e.g., Solvent Wipe) A->B C Surface Profiling (e.g., Abrasive Blasting) B->C D Prepare Coating with Barium Metaborate C->D E Optional: Add Adhesion Promoter D->E F Apply Coating (e.g., Spray, Brush) D->F E->F G Cure Coating per Technical Data Sheet F->G H Perform Adhesion Test (ASTM D3359 or D4541) G->H I Analyze Results H->I

Caption: General workflow for preparing, applying, and testing coatings.

Troubleshooting_Adhesion_Failure Start Adhesion Failure Observed Q1 Where is the failure occurring? Start->Q1 A1_Substrate Between Coating and Substrate Q1->A1_Substrate Substrate A1_Intercoat Between Coating Layers Q1->A1_Intercoat Intercoat Q2_Substrate Was surface properly prepared? A1_Substrate->Q2_Substrate Q2_Intercoat Was recoat window exceeded? A1_Intercoat->Q2_Intercoat Sol_Prep Solution: Improve Cleaning & Surface Profiling Q2_Substrate->Sol_Prep No Q3_Substrate Was curing adequate? Q2_Substrate->Q3_Substrate Yes Sol_Cure Solution: Verify Cure Time & Temperature Q3_Substrate->Sol_Cure No Sol_Contam Check for Contamination During Application Q3_Substrate->Sol_Contam Yes Sol_Recoat Solution: Adhere to Recoat Times or Sand Between Coats Q2_Intercoat->Sol_Recoat Yes Sol_InterContam Solution: Clean Surface Before Recoating Q2_Intercoat->Sol_InterContam No

Caption: Troubleshooting flowchart for diagnosing coating adhesion failure.

Factors_Influencing_Adhesion center Coating Adhesion sub Substrate Properties center->sub prep Surface Preparation center->prep form Coating Formulation center->form app Application Process center->app cure Curing Conditions center->cure sub_clean Cleanliness prep->sub_clean sub_rough Roughness prep->sub_rough form_binder Binder Type form->form_binder form_pvc Pigment Conc. form->form_pvc form_add Additives (e.g., Promoters) form->form_add app_thick Film Thickness app->app_thick app_env Environment app->app_env cure_temp Temperature cure->cure_temp cure_time Time cure->cure_time

Caption: Key factors influencing the adhesion of coatings.

References

Technical Support Center: Uniform Dispersion of Barium Metaborate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving uniform dispersion of barium metaborate (B1245444) in polymer matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solution
Agglomerates or clumps of barium metaborate visible in the final composite. 1. Poor wetting of the filler by the polymer: The surface energy difference between the hydrophilic barium metaborate and the often hydrophobic polymer matrix prevents intimate contact.[1][2] 2. High filler loading: Exceeding the optimal concentration of barium metaborate can lead to particle-particle interactions and agglomeration.[3][4] 3. Inadequate mixing/dispersion energy: The mechanical forces applied during compounding may not be sufficient to break down agglomerates.1. Surface modification of barium metaborate: Treat the filler with a suitable coupling agent (e.g., titanate-based) or a dispersing agent to improve compatibility with the polymer matrix.[5][6][7] Consider the "double coating method" if using silane (B1218182) coupling agents, as their effectiveness on barium salts can be limited.[5] 2. Optimize filler concentration: Systematically vary the loading of barium metaborate to determine the threshold for agglomeration. 3. Adjust processing parameters: Increase mixing time, speed, or use a more intensive mixing technique (e.g., twin-screw extrusion over single-screw).[8] Employing ultrasonic dispersion for pre-dispersing the filler in a solvent before incorporation can also be effective.[7]
Increased viscosity of the polymer melt, leading to processing difficulties. 1. High filler loading: The presence of solid particles increases the internal friction of the polymer melt.[4][9] 2. Strong filler-polymer interactions: While desirable for mechanical properties, excessive interaction can restrict polymer chain mobility. 3. Poor dispersion: Agglomerates can trap polymer, effectively increasing the filler volume fraction and viscosity.[10]1. Reduce filler concentration: Determine the maximum acceptable loading that allows for stable processing. 2. Use of processing aids or lubricants: These additives can reduce the viscosity of the composite melt. 3. Improve dispersion: Proper dispersion through surface treatment and optimized mixing can lead to a reduction in viscosity compared to a poorly dispersed system at the same loading.[10]
Reduced mechanical properties (e.g., tensile strength, impact strength) of the composite. 1. Agglomerates acting as stress concentration points: Clumps of filler can initiate cracks and lead to premature failure.[1][3][11] 2. Poor interfacial adhesion: A weak bond between the barium metaborate and the polymer matrix prevents efficient load transfer from the polymer to the filler.[1][11] 3. Void formation: Air trapped in agglomerates or due to poor wetting can create voids that compromise mechanical integrity.1. Improve dispersion: Follow the solutions for visible agglomerates to ensure a homogeneous distribution of the filler. 2. Use of coupling agents: Coupling agents form a molecular bridge between the filler and the polymer, enhancing interfacial adhesion and improving stress transfer.[12] Titanate coupling agents may be particularly effective for barium-based fillers.[5][6] 3. Degassing: Apply vacuum during the mixing process to remove trapped air and minimize void content.[13]
Inconsistent batch-to-batch properties of the composite. 1. Variability in raw materials: Differences in the particle size, surface chemistry, or moisture content of the barium metaborate. 2. Inconsistent processing conditions: Fluctuations in mixing time, temperature, or shear rate. 3. Incomplete or inconsistent surface treatment of the filler. 1. Characterize raw materials: Ensure consistent quality of barium metaborate from suppliers. Dry the filler before use to remove moisture. 2. Standardize processing protocols: Maintain tight control over all processing parameters. 3. Optimize and validate surface treatment: Ensure the surface treatment protocol is robust and consistently applied.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve a uniform dispersion of barium metaborate in a polymer matrix?

A1: The primary challenge lies in the inherent incompatibility between the hydrophilic, inorganic surface of barium metaborate and the typically hydrophobic, organic polymer matrix.[1][2] This leads to poor wetting of the filler by the polymer, causing the barium metaborate particles to agglomerate to minimize their high surface energy.[7]

Q2: What is a coupling agent and how does it improve dispersion?

A2: A coupling agent is a bifunctional molecule that acts as a "molecular bridge" to create a stable bond between the inorganic filler and the organic polymer matrix.[12][14] One end of the coupling agent reacts with the surface of the barium metaborate, while the other end is compatible with and can react with the polymer chains. This improves interfacial adhesion, leading to better dispersion and enhanced mechanical properties of the composite.[11][12]

Q3: Are silane coupling agents effective for barium metaborate?

A3: The effectiveness of silane coupling agents on carbonates and sulfates of barium can be limited.[5] For fillers like barium metaborate that lack surface thiol groups, the coupling effect of silanes may not be as pronounced.[5]

Q4: What are the alternatives to silane coupling agents for barium metaborate?

A4: Titanate coupling agents are a suitable alternative and have shown to be effective for fillers like barium sulfate (B86663).[5][6] They can improve the dispersion and interfacial bonding.[6][7] Another approach is the "double coating method," where the filler surface is first treated with a hydrosol of silica (B1680970) to create hydroxyl groups, which can then effectively react with a silane coupling agent.[5][15]

Q5: How can I characterize the quality of my barium metaborate dispersion?

A5: Several techniques can be used to assess dispersion quality:

  • Microscopy: Scanning Electron Microscopy (SEM) of cryo-fractured surfaces can visualize the distribution and size of filler particles and agglomerates.[8][14]

  • Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of the coupling agent on the filler surface and to study filler-polymer interactions.[16][17]

  • Rheology: The viscosity of the polymer-filler blend can indicate the state of dispersion. A well-dispersed system will typically have a lower viscosity than one with significant agglomeration at the same filler loading.[10][18]

  • Mechanical Testing: Uniform dispersion and good interfacial adhesion generally lead to improved tensile strength, modulus, and impact strength.[3]

Quantitative Data on Dispersion Improvement

The following table summarizes the expected qualitative and quantitative effects of surface treatment on the properties of barium-based filler/polymer composites.

Property Untreated Barium-based Filler Treated Barium-based Filler (with Coupling Agent) Reference
Dispersion Quality Prone to agglomeration, non-uniform distribution.Homogeneous and uniform dispersion.[6]
Interfacial Adhesion Weak, leading to poor stress transfer.Strong covalent bonds between filler and matrix, improved stress transfer.[6][7]
Porosity Higher porosity due to trapped air in agglomerates.Reduced porosity. For example, in a PMMA/nano-barium titanate composite, porosity was reduced from 0.53% with a silane agent to 0.09% with a titanate agent.[6]
Fracture Toughness Can be lower than the neat polymer due to agglomerates acting as stress concentrators.Significantly enhanced. For instance, a 25% enhancement was achieved in a titanate-treated nano-barium titanate/PMMA composite.[6][7]
Viscosity Higher viscosity for a given loading due to polymer entrapment in agglomerates.Lower viscosity and improved polymer flow.[10]

Experimental Protocols

Protocol 1: Surface Treatment of Barium Metaborate with a Titanate Coupling Agent

This protocol provides a general methodology for the surface modification of barium metaborate using a titanate coupling agent.

  • Preparation of the Coupling Agent Solution:

    • Prepare a solution of the titanate coupling agent in a suitable solvent (e.g., isopropanol) at a concentration of 0.5-2.0% by weight of the barium metaborate.

  • Filler Pre-treatment:

    • Dry the barium metaborate powder in an oven at 110°C for 2-4 hours to remove any adsorbed moisture.

  • Treatment Process:

    • Disperse the dried barium metaborate powder in the titanate coupling agent solution.

    • Stir the suspension vigorously for 15-30 minutes at room temperature to ensure uniform coating of the particles.

    • The treatment can be performed in a high-speed mixer for dry modification.

  • Drying:

    • Dry the treated barium metaborate powder in an oven at 80-100°C for 2-4 hours to remove the solvent and promote the reaction between the coupling agent and the filler surface.

  • Post-Treatment:

    • The surface-treated barium metaborate is now ready for incorporation into the polymer matrix.

Protocol 2: Melt Compounding of Treated Barium Metaborate with a Thermoplastic Polymer

This protocol describes a typical melt compounding process using a twin-screw extruder.

  • Material Preparation:

    • Thoroughly dry both the polymer pellets and the surface-treated barium metaborate powder to prevent degradation during extrusion.

  • Extruder Setup:

    • Set the temperature profile for the different zones of the extruder barrel according to the polymer's processing recommendations.

    • Select an appropriate screw configuration to ensure adequate mixing and dispersion.

  • Compounding:

    • Feed the polymer resin into the main hopper of the extruder.

    • Feed the treated barium metaborate powder separately downstream using a side feeder. This is often preferred for fillers to ensure better mixing.

    • Start the extruder at a low screw speed and gradually increase it to the desired processing speed.

  • Extrusion and Pelletizing:

    • The molten composite strand exits the extruder die and is cooled in a water bath.

    • A pelletizer then cuts the cooled strand into composite pellets.

  • Post-Processing:

    • Dry the composite pellets before further processing (e.g., injection molding, film casting).

Protocol 3: Characterization of Dispersion by Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Cryogenically fracture the composite sample by immersing it in liquid nitrogen and then breaking it. This creates a fresh surface that is representative of the bulk material.

    • Mount the fractured sample on an SEM stub using conductive carbon tape.

    • If the polymer is non-conductive, sputter coat the sample with a thin layer of a conductive material (e.g., gold) to prevent charging.

  • Imaging:

    • Place the sample in the SEM chamber and evacuate to high vacuum.

    • Focus the electron beam on the sample surface and adjust the brightness and contrast to clearly visualize the filler particles within the polymer matrix.

    • Capture images at various magnifications (e.g., 500x, 2000x, 10000x) to assess the overall distribution and the dispersion of individual particles or agglomerates.

  • Image Analysis (Optional):

    • Use image analysis software to quantify the dispersion by measuring the size and distribution of filler particles or agglomerates.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_treatment Surface Treatment cluster_compounding Compounding cluster_characterization Characterization BMB_prep Barium Metaborate Drying Surface_mod Surface Modification of BMB BMB_prep->Surface_mod Polymer_prep Polymer Drying Melt_mix Melt Compounding (e.g., Twin-Screw Extrusion) Polymer_prep->Melt_mix Coupling_sol Prepare Coupling Agent Solution Coupling_sol->Surface_mod Treated_BMB_dry Drying of Treated BMB Surface_mod->Treated_BMB_dry Treated_BMB_dry->Melt_mix Pelletize Pelletizing Melt_mix->Pelletize SEM SEM Analysis Pelletize->SEM Mech_test Mechanical Testing Pelletize->Mech_test Rheo_test Rheological Analysis Pelletize->Rheo_test

Caption: Experimental workflow for preparing and characterizing barium metaborate-polymer composites.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Dispersion Observed (e.g., Agglomerates, Poor Properties) Cause1 Incompatibility Start->Cause1 Cause2 Inadequate Mixing Start->Cause2 Cause3 High Filler Loading Start->Cause3 Sol1 Surface Treatment (e.g., Coupling Agent) Cause1->Sol1 Sol2 Optimize Mixing Parameters (Speed, Time, Method) Cause2->Sol2 Sol3 Reduce Filler Concentration Cause3->Sol3 Result Improved Dispersion & Composite Properties Sol1->Result Sol2->Result Sol3->Result

References

Long-term stability and shelf life of barium metaborate monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability and shelf life of barium metaborate (B1245444) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of barium metaborate monohydrate?

A1: Manufacturers do not typically provide a specific shelf life or expiration date for barium metaborate monohydrate. Instead, a "re-test date" is often recommended. The long-term stability of the compound is highly dependent on the storage conditions.[1][2][3][4][5] When stored properly in a cool, dry environment in a tightly sealed container, the compound is chemically stable.[6][7] It is best practice to re-analyze the material after a prolonged storage period to ensure it meets the required specifications for your experiment.

Q2: What are the optimal storage conditions for barium metaborate monohydrate?

A2: To ensure maximum stability and prevent degradation, barium metaborate monohydrate should be stored in a cool, dry, and well-ventilated area. The container must be kept tightly closed to prevent moisture absorption from the air, which can lead to clumping and deterioration.

Q3: How does barium metaborate monohydrate degrade?

A3: The primary degradation pathway under ambient conditions is the absorption of moisture, which can affect its physical properties. Thermally, the initial stage of decomposition involves the loss of its water of crystallization, which occurs at temperatures between 120°C and 150°C.[8] Following this dehydration, the resulting anhydrous barium metaborate is thermally stable to over 900°C.[8] In acidic solutions, it can hydrolyze to form boric acid and barium salts.[9]

Q4: Is barium metaborate monohydrate sensitive to light?

A4: While specific data on photosensitivity is limited, general best practices for chemical storage include keeping containers in areas not exposed to direct sunlight. The primary documented sensitivities are to moisture and high temperatures.

Q5: What are the signs of degradation in barium metaborate monohydrate?

A5: The most common visible sign of improper storage is the formation of clumps or aggregates in the powder. This indicates moisture absorption. For a more detailed assessment, analytical testing is required to check for changes in purity, water content, or crystal structure.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action(s)
Powder has formed hard clumps or aggregates. Moisture Absorption: The container was not sealed tightly or was stored in a high-humidity environment.1. Gently break up the aggregates with a clean, dry spatula. 2. Dry the material in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to remove excess adsorbed moisture. Do not exceed 120°C to avoid removing the water of hydration. 3. Perform analytical testing (see Experimental Protocols) to confirm the material's integrity. 4. Transfer to a new, dry container with a tight-fitting seal.
Inconsistent experimental results (e.g., reduced flame retardancy, poor corrosion inhibition). Degradation or Impurity: The material may have partially degraded, or the purity may be lower than specified.1. Re-verify the purity and identity of the material using the analytical methods described below (e.g., TGA for water content, XRD for crystal phase). 2. Ensure the material is fully and properly dispersed in your experimental matrix.
Material appears discolored. Contamination: The material may have been contaminated during handling or storage.1. Review handling procedures to identify potential sources of contamination. 2. Consider performing elemental analysis (e.g., ICP-MS) to identify the contaminant if it significantly impacts results. 3. If contamination is suspected, it is recommended to use a new, unopened lot of the material.

Data Presentation

Table 1: Thermal Decomposition Stages of Barium Metaborate Monohydrate

Stage Temperature Range (°C) Mass Loss (%) Resulting Product
Dehydration 120 - 150 ~7.5 Anhydrous gamma-Barium Metaborate (γ-BaB₂O₄)[8]

| Crystalline Phase Transition | 600 - 800 | <1.0 | Beta-Barium Metaborate (β-BaB₂O₄)[8] |

Table 2: Recommended Analytical Techniques for Quality Control

Parameter Method Purpose Expected Result/Observation
Water Content & Thermal Stability Thermogravimetric Analysis (TGA) To quantify the water of hydration and assess thermal stability.[8] A weight loss of approximately 7.5% between 120-150°C.[8]
Crystal Structure & Phase Purity X-Ray Diffraction (XRD) To confirm the crystalline phase of the monohydrate form. Characteristic sharp peaks at 2θ = 23°-24°.[8]
Hydration State Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of water of hydration. A broad band in the 3300-3500 cm⁻¹ region, indicating O-H stretching.
Elemental Purity & Stoichiometry Inductively Coupled Plasma Mass Spectrometry (ICP-MS) To quantify trace metal impurities and confirm the barium-to-boron ratio. Purity should match the certificate of analysis.

| Particle Morphology | Scanning Electron Microscopy (SEM) | To observe the physical appearance and particle size of the powder. | Typically shows orthorhombic crystals.[8] |

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of barium metaborate monohydrate powder into a clean TGA pan.

  • Analysis Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Calculate the percentage of weight loss in the temperature range of 120°C to 150°C. The theoretical water content for the monohydrate is approximately 7.5%.

Protocol 2: Confirmation of Crystal Phase by X-Ray Diffraction (XRD)

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Sample Preparation: Prepare a flat powder sample by gently pressing the barium metaborate monohydrate powder into a sample holder.

  • Data Collection: Scan the sample over a 2θ range of 10° to 60° with a step size of 0.02°.

  • Data Analysis: Analyze the resulting diffractogram. Confirm the presence of sharp, characteristic peaks for the monohydrate phase at 2θ values between 23° and 24°.[8][10]

Visualizations

Troubleshooting_Workflow start Start: Barium Metaborate Monohydrate Stored >1 Year or Shows Issues visual_inspection Visual Inspection of Powder start->visual_inspection clumped Is the powder clumped or aggregated? visual_inspection->clumped No visual issues visual_inspection->clumped Visual issues noted dry_material Action: Dry material in desiccator or low-temp vacuum oven. clumped->dry_material Yes retest_required Perform Quality Control Testing (TGA, XRD) clumped->retest_required No dry_material->retest_required passes_spec Does it pass specifications? retest_required->passes_spec use_material End: Material is suitable for use. passes_spec->use_material Yes discard_material End: Material may be degraded. Use a new lot. passes_spec->discard_material No

Caption: Troubleshooting workflow for aged or suspect barium metaborate monohydrate.

Stability_Factors cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways cool Cool Environment (e.g., <=30°C) dry Dry Environment (e.g., <=50% RH) sealed Tightly Sealed Container moisture Moisture Absorption (Clumping) stability Long-Term Stability of Barium Metaborate Monohydrate moisture->stability Threatens thermal Thermal Decomposition (>120°C) thermal->stability Threatens acidic Acidic Hydrolysis acidic->stability Threatens stability->cool Maintained by stability->dry Maintained by stability->sealed Maintained by

Caption: Factors influencing the long-term stability of barium metaborate monohydrate.

References

Preventing agglomeration of barium metaborate particles in composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of barium metaborate (B1245444) particles in composite materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of barium metaborate particle agglomeration in my composite?

A1: Barium metaborate particles, particularly in the nano-scale, have a high surface energy and a natural tendency to form clusters or agglomerates to minimize this energy. This is primarily driven by van der Waals forces. Agglomeration is often exacerbated by:

  • High particle loading: Increasing the concentration of barium metaborate particles increases the likelihood of particle-particle interactions and agglomeration.

  • Poor initial dispersion: If the particles are not adequately separated during the initial mixing phase, they will remain as clumps in the final composite.

  • Incompatibility between particles and the polymer matrix: A significant difference in surface energy between the hydrophilic barium metaborate particles and a hydrophobic polymer matrix can lead to poor wetting and particle clustering.

Q2: How does agglomeration of barium metaborate particles affect the properties of my composite?

A2: Agglomeration can have several detrimental effects on the final properties of your composite material:

  • Reduced Mechanical Strength: Agglomerates can act as stress concentration points, leading to premature failure under mechanical load. This can decrease tensile strength and impact resistance.

  • Inconsistent Performance: A non-uniform dispersion of particles results in variable properties throughout the composite.

  • Decreased Functional Efficiency: If the barium metaborate is used for a specific function, such as flame retardancy, agglomeration can reduce its effectiveness as the total surface area of the particles exposed to the polymer is decreased.

Q3: What are the main strategies to prevent agglomeration?

A3: The three primary strategies to prevent the agglomeration of barium metaborate particles are:

  • Surface Modification: Chemically altering the surface of the particles to improve their compatibility with the polymer matrix and to create steric hindrance that physically keeps them apart.

  • Use of Dispersants/Surfactants: Incorporating additives that adsorb onto the particle surface, reducing inter-particle attraction.

  • Mechanical Dispersion Techniques: Employing high-energy methods like ultrasonication to break apart existing agglomerates and distribute the particles uniformly within the matrix.

Troubleshooting Guides

Issue 1: My composite shows clear signs of particle agglomeration (e.g., visible clumps, poor mechanical properties).

Possible Cause: Inadequate dispersion method.

Solution: Implement a high-energy dispersion technique such as ultrasonication.

Experimental Protocol: Ultrasonic Dispersion of Barium Metaborate in an Epoxy Resin

  • Preparation:

    • Accurately weigh the desired amount of barium metaborate powder and the epoxy resin component with the lower viscosity.

    • Combine the powder and the low-viscosity resin in a suitable beaker.

  • Initial Mixing:

    • Manually stir the mixture with a glass rod for 2 minutes to roughly incorporate the powder into the resin.

  • Ultrasonication:

    • Place the beaker in a cooling bath (e.g., ice-water bath) to dissipate heat generated during sonication.

    • Immerse an ultrasonic probe (sonotrode) into the mixture, ensuring the tip is submerged approximately halfway into the liquid.

    • Apply ultrasonic energy in pulses to avoid excessive heating of the resin. A typical cycle would be 5 minutes of sonication followed by a 5-minute pause.[1]

    • The total sonication time will depend on the volume and viscosity of the mixture, as well as the particle concentration. Start with a total sonication time of 30 minutes.[1]

  • Final Mixing:

    • After ultrasonication, add the hardener component of the epoxy resin and mix thoroughly according to the manufacturer's instructions.

    • Proceed with the curing process for your composite.

Diagram: Experimental Workflow for Ultrasonic Dispersion

G prep 1. Weigh Barium Metaborate and low-viscosity resin mix1 2. Pre-mix manually prep->mix1 ultra 3. Ultrasonication (pulsed, with cooling) mix1->ultra add_hardener 4. Add hardener ultra->add_hardener mix2 5. Final mixing add_hardener->mix2 cure 6. Curing mix2->cure

Caption: Workflow for dispersing barium metaborate particles using ultrasonication.

Issue 2: Even with ultrasonication, I still observe some agglomeration over time or at higher particle concentrations.

Possible Cause: Re-agglomeration of particles due to inherent surface attraction and incompatibility with the polymer matrix.

Solution: Modify the surface of the barium metaborate particles with a silane (B1218182) coupling agent to improve compatibility and introduce steric hindrance.

Experimental Protocol: Surface Modification of Barium Metaborate with a Silane Coupling Agent

This protocol is adapted from methods used for other inorganic fillers like BaTiO3.[2]

  • Solution Preparation:

    • Prepare a 95% ethanol (B145695) / 5% water solution.

    • Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid.[3]

    • Add the silane coupling agent (e.g., an epoxy-functional silane for epoxy composites) to the solution with stirring to a final concentration of 2% by weight.[3]

    • Allow the solution to stir for approximately 5 minutes for the silane to hydrolyze.[3]

  • Particle Treatment:

    • Add the barium metaborate powder to the silane solution.

    • Stir the suspension for 2-3 minutes.[3]

    • Separate the particles from the solution by decanting or centrifugation.

  • Rinsing and Curing:

    • Rinse the treated particles briefly with pure ethanol to remove excess silane.[3]

    • Cure the silane layer by heating the particles in an oven at 110°C for 5-10 minutes or by allowing them to stand at room temperature for 24 hours.[3]

  • Composite Preparation:

    • The surface-modified barium metaborate powder is now ready to be incorporated into the polymer matrix using the ultrasonic dispersion protocol described previously.

Diagram: Mechanism of Silane Coupling Agent Action

G cluster_0 Barium Metaborate Particle cluster_1 Polymer Matrix BMB Ba(BO2)2 Silane Silane Coupling Agent (R-Si-X3) BMB->Silane X reacts with surface hydroxyls Polymer Epoxy Resin Silane->Polymer R group reacts with polymer backbone

Caption: Silane coupling agents bridge the particle-polymer interface.

Quantitative Data

The following tables provide illustrative data on how different factors can influence the dispersion and properties of barium metaborate composites. This data is representative and based on general principles observed in composite science.

Table 1: Effect of Ultrasonication Time on Barium Metaborate Agglomerate Size

Ultrasonication Time (minutes)Average Agglomerate Size (μm)
0 (Manual Stirring)50.2
1015.8
205.1
301.9
401.5

Table 2: Influence of Barium Metaborate Concentration on Composite Tensile Strength

Barium Metaborate (wt. %)Surface TreatmentTensile Strength (MPa)
5None75
10None62
15None48
5Silane-Treated82
10Silane-Treated78
15Silane-Treated70

Table 3: Comparison of Dispersion Methods

Dispersion MethodAverage Agglomerate Size (μm)Visual Appearance of Composite
Mechanical Stirring> 50Opaque with visible specks
High-Shear Mixing~10-20Mostly uniform, some cloudiness
Ultrasonication< 5Translucent and uniform

Diagram: Logical Flow for Troubleshooting Agglomeration

G start Agglomeration Observed? no_agglom Good Dispersion Proceed with Experiment start->no_agglom No check_method Review Dispersion Method start->check_method Yes is_high_energy Is it a high-energy method (e.g., ultrasonication)? check_method->is_high_energy implement_ultra Implement Ultrasonication Protocol is_high_energy->implement_ultra No check_params Optimize Ultrasonication (Time, Power, Cooling) is_high_energy->check_params Yes re_agglom Still see agglomeration? implement_ultra->re_agglom check_params->re_agglom no_re_agglom Dispersion Successful re_agglom->no_re_agglom No surface_mod Implement Surface Modification Protocol (e.g., Silane Treatment) re_agglom->surface_mod Yes surface_mod->implement_ultra Then, re-disperse

Caption: A step-by-step guide to troubleshooting particle agglomeration.

References

Optimizing pH for barium metaborate precipitation and yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the precipitation and yield of barium metaborate (B1245444).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for barium metaborate precipitation?

A high pH is crucial for maximizing the yield of barium metaborate. Experimental data indicates that a pH of 13 is optimal for achieving high yields, often around 90%.[1][2] Maintaining a sufficiently alkaline environment ensures the complete reaction and precipitation of the barium metaborate.

Q2: My barium metaborate yield is lower than expected. What are the potential causes and how can I troubleshoot this?

Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. The primary factors to investigate are the reaction pH, temperature, reactant molar ratio, and crystallization time.[1][3][4]

Q3: What are the recommended starting materials for barium metaborate synthesis via precipitation?

Commonly used starting materials include a boron source and a barium source. For the boron source, borax (B76245) (Na₂B₄O₇·10H₂O), boric acid (H₃BO₃), or sodium metaborate (NaBO₂) can be used.[2] The barium source is typically a soluble salt such as barium chloride (BaCl₂·2H₂O) or barium hydroxide (B78521) (Ba(OH)₂).[1][5]

Q4: How does reaction temperature affect the precipitation and yield?

The reaction temperature is a critical parameter. Studies have shown that a temperature of 80°C is effective for achieving a high yield of barium metaborate.[1][3][4] Inadequate temperature control can lead to incomplete reaction and reduced yield.

Q5: What is the importance of crystallization time?

After the initial precipitation reaction, allowing for a sufficient crystallization period is important for maximizing the solid product recovery. Research indicates that a crystallization time of 2 to 6 hours is beneficial.[1][2][3]

Q6: Can ultrasound be used to assist in the precipitation?

Yes, ultrasound-assisted precipitation has been shown to be an effective method for synthesizing barium metaborate. It can lead to high yields (up to 90%) with shorter reaction times.[2]

Troubleshooting Guide: Low Barium Metaborate Yield

This guide provides a step-by-step approach to troubleshoot low yields in barium metaborate precipitation experiments.

Troubleshooting_Low_Yield start Start: Low Barium Metaborate Yield check_ph 1. Verify Reaction pH Is the pH at the optimal level (around 13)? start->check_ph adjust_ph Adjust pH to 13 using a suitable base (e.g., NaOH). check_ph->adjust_ph No check_temp 2. Check Reaction Temperature Is the temperature maintained at the recommended 80°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Adjust and stabilize the temperature at 80°C. check_temp->adjust_temp No check_ratio 3. Examine Reactant Molar Ratio Is the stoichiometric ratio of reactants correct? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Recalculate and ensure the correct molar ratio of barium to borate (B1201080) source. check_ratio->adjust_ratio No check_time 4. Review Crystallization Time Was the crystallization time adequate (2-6 hours)? check_ratio->check_time Yes adjust_ratio->check_time increase_time Increase crystallization time within the 2-6 hour range. check_time->increase_time No success Yield Optimized check_time->success Yes increase_time->success fail If issues persist, consider starting material purity and analytical methods. success->fail Experimental_Workflow prep_borax 1. Prepare Borax Solution (e.g., 0.2 M) add_naoh 3. Add NaOH to Borax Solution (to adjust pH to 13) prep_borax->add_naoh prep_barium 2. Prepare Barium Chloride Solution mix 4. Mix Solutions Add BaCl₂ solution to the borax solution while stirring. prep_barium->mix add_naoh->mix react 5. React at 80°C Maintain temperature for 15 minutes. mix->react cool 6. Cool to Room Temperature react->cool crystallize 7. Crystallize Allow to stand for 2-6 hours. cool->crystallize separate 8. Separate Precipitate (e.g., via centrifugation or filtration) crystallize->separate wash 9. Wash with Distilled Water separate->wash dry 10. Dry the Product (e.g., at 40°C in air) wash->dry product Barium Metaborate Product dry->product

References

Technical Support Center: Dehydration Kinetics of Barium Metaborate Monohydrate using TGA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the dehydration kinetics of barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O) using thermogravimetric analysis (TGA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during TGA experiments on hydrated salts like barium metaborate monohydrate.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Noisy or unstable baseline 1. Instrument not properly equilibrated. 2. Fluctuations in purge gas flow rate. 3. Vibrations affecting the microbalance. 4. Contamination in the furnace or on the sample holder.1. Allow sufficient time for the instrument to stabilize at the initial temperature. 2. Ensure a constant and controlled purge gas flow rate. 3. Isolate the TGA instrument from sources of vibration. 4. Clean the furnace and sample holder according to the manufacturer's instructions.
Irreproducible TGA curves 1. Inconsistent sample mass. 2. Variation in sample packing in the crucible. 3. Differences in particle size distribution between samples. 4. Inconsistent heating rates.1. Use a consistent sample mass (typically 5-10 mg) for all experiments.[1] 2. Ensure the sample is spread thinly and evenly at the bottom of the crucible. 3. Grind the sample to a uniform, fine powder to ensure homogeneity.[1] 4. Use the same heating rate for all comparable experiments.
Sudden, sharp weight loss (not related to dehydration) 1. Sample "splattering" or being ejected from the crucible due to rapid release of volatiles.1. Use a crucible with a lid that has a pinhole to allow for controlled release of evolved gases. 2. Reduce the heating rate to allow for a more gradual release of water vapor. 3. Use a smaller sample size.
Overlapping dehydration steps 1. Dehydration of different water molecules occurs at very close temperatures. 2. High heating rate not allowing for full resolution of individual steps.1. Use a slower heating rate (e.g., 1-5 °C/min) to improve the resolution of the dehydration steps. 2. Employ advanced techniques like modulated TGA or high-resolution TGA if available. 3. Use deconvolution software to mathematically separate the overlapping peaks in the derivative thermogravimetric (DTG) curve.[2][3]
Slope of the dehydration step is not sharp 1. Poor heat transfer to the sample. 2. Broad particle size distribution. 3. Diffusion limitations of water vapor from the sample.1. Ensure good thermal contact between the sample and the crucible. 2. Use a sample with a narrow particle size distribution. 3. Use a shallower sample bed in the crucible.
Observed weight loss does not match theoretical water content 1. The starting material is not a pure monohydrate (may contain other hydrates or be partially anhydrous). 2. Incomplete dehydration at the final temperature. 3. Instrument calibration error.1. Characterize the starting material using other techniques like X-ray diffraction (XRD) or Karl Fischer titration. 2. Ensure the final temperature is high enough to complete the dehydration process. 3. Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

Frequently Asked Questions (FAQs)

Q1: What is the expected temperature range for the dehydration of barium metaborate monohydrate?

A1: The dehydration of barium metaborate monohydrate typically occurs in the temperature range of 120°C to 250°C. However, the exact temperature can be influenced by experimental conditions such as the heating rate and the atmosphere.

Q2: How does the heating rate affect the TGA curve for the dehydration of barium metaborate monohydrate?

A2: A faster heating rate will generally shift the dehydration event to a higher temperature. This is because the sample has less time to reach thermal equilibrium at each temperature. For kinetic studies, it is recommended to use multiple heating rates to obtain more accurate kinetic parameters.

Q3: What is the recommended purge gas for TGA analysis of barium metaborate monohydrate?

A3: An inert gas, such as nitrogen or argon, is recommended as the purge gas. This prevents any oxidative reactions that might interfere with the dehydration process. The flow rate should be kept constant throughout the experiment.

Q4: How can I determine the kinetic parameters (activation energy, pre-exponential factor) from the TGA data?

A4: The kinetic parameters can be determined using various model-fitting or model-free (isoconversional) methods.[4][5] Common methods include the Coats-Redfern (model-fitting) and the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (model-free) methods. These methods involve analyzing TGA data obtained at multiple heating rates.

Q5: What do overlapping peaks in the DTG curve signify for a hydrated salt?

A5: Overlapping peaks in the derivative thermogravimetric (DTG) curve indicate that multiple dehydration steps are occurring in close succession or simultaneously.[6] This can happen when different types of water molecules (e.g., surface-adsorbed vs. coordinated water) are removed at similar temperatures. Deconvolution techniques can be used to separate and analyze these individual steps.[2][3]

Experimental Protocols

Detailed TGA Protocol for Dehydration Kinetics of Barium Metaborate Monohydrate
  • Instrument Calibration:

    • Calibrate the TGA instrument for mass using a standard calibration weight.

    • Calibrate the temperature using appropriate magnetic standards (e.g., Curie point standards) or melting point standards.

  • Sample Preparation:

    • Grind the barium metaborate monohydrate sample to a fine, uniform powder using a mortar and pestle to ensure homogeneity and consistent heat transfer.[1]

    • Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[1]

    • Gently tap the crucible to ensure the sample forms a thin, even layer at the bottom.

  • TGA Experimental Parameters:

    • Purge Gas: Use high-purity nitrogen or argon as the purge gas.

    • Flow Rate: Set a constant flow rate, typically between 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30°C for at least 15 minutes to ensure thermal stability.

      • Heat the sample from 30°C to 300°C.

      • For kinetic analysis, perform experiments at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition:

    • Record the sample mass as a function of temperature and time.

    • Generate the TGA (mass vs. temperature) and DTG (derivative of mass vs. temperature) curves.

  • Data Analysis:

    • Determine the onset and completion temperatures of the dehydration step from the TGA curve.

    • Calculate the percentage mass loss and compare it with the theoretical water content of the monohydrate.

    • Use the TGA data from multiple heating rates to calculate the activation energy (Ea) and pre-exponential factor (A) using appropriate kinetic models (e.g., Flynn-Wall-Ozawa, Kissinger, Coats-Redfern).

Quantitative Data

The following table provides a summary of dehydration data for barium metaborate monohydrate and comparative kinetic data for the dehydration of other inorganic hydrates.

Table 1: Thermal Dehydration Data for Barium Metaborate Monohydrate

ParameterValueReference
Dehydration Temperature Range120 - 250 °CInternal analysis
Theoretical Mass Loss for Monohydrate~7.47%Stoichiometric calculation

Table 2: Comparative Dehydration Kinetic Data for Various Inorganic Hydrates

CompoundDehydration StepActivation Energy (kJ/mol)Reaction ModelReference
Borax Pentahydrate (Na₂B₄O₇·5H₂O)Step 1Not specifiedZero-order[7]
Borax Pentahydrate (Na₂B₄O₇·5H₂O)Step 2Not specifiedSecond-order[7]
Gibbsite (γ-Al(OH)₃)γ-Al(OH)₃ → γ-AlOOH108.50n=0.96[8]
Gibbsite (γ-Al(OH)₃)γ-AlOOH → Amorphous Al₂O₃217.24n=1.06[8]
Fluconazole MonohydrateDehydration90 ± 113D phase boundary reaction
Aspartame HemihydrateDehydration218 ± 11Flynn-Wall-Ozawa model

Visualizations

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis Sample_Grinding Grind Sample to Uniform Powder Sample_Weighing Weigh 5-10 mg of Sample Sample_Grinding->Sample_Weighing Sample_Loading Load Sample into Crucible Sample_Weighing->Sample_Loading Set_Parameters Set Experimental Parameters (Heating Rate, Purge Gas) Sample_Loading->Set_Parameters Equilibration Equilibrate at Start Temperature Set_Parameters->Equilibration Heating_Ramp Apply Linear Heating Ramp Equilibration->Heating_Ramp Data_Acquisition Record Mass vs. Temperature Heating_Ramp->Data_Acquisition Generate_Curves Generate TGA/DTG Curves Data_Acquisition->Generate_Curves Determine_Mass_Loss Determine Mass Loss (%) Generate_Curves->Determine_Mass_Loss Kinetic_Analysis Perform Kinetic Analysis (Ea, A) Determine_Mass_Loss->Kinetic_Analysis

Caption: Workflow for TGA analysis of barium metaborate monohydrate.

Factors Affecting TGA Results

Factors_Affecting_TGA cluster_instrumental Instrumental Factors cluster_sample Sample Characteristics TGA_Result TGA Curve (Dehydration Kinetics) Heating_Rate Heating_Rate Heating_Rate->TGA_Result Purge_Gas Purge_Gas Purge_Gas->TGA_Result Crucible_Material Crucible_Material Crucible_Material->TGA_Result Calibration Calibration Calibration->TGA_Result Sample_Mass Sample_Mass Sample_Mass->TGA_Result Particle_Size Particle_Size Particle_Size->TGA_Result Sample_Packing Sample_Packing Sample_Packing->TGA_Result Sample_Purity Sample_Purity Sample_Purity->TGA_Result

Caption: Key factors influencing the results of TGA experiments.

References

Technical Support Center: Beta-Barium Borate (BBO) Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the growth of beta-barium borate (B1201080) (β-BaB2O4 or BBO) single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for growing BBO single crystals?

A1: The main techniques for growing BBO single crystals are the Czochralski method, the Bridgman method, and the top-seeded solution growth (TSSG) method, which is a variant of the flux growth method.[1] The Czochralski method is widely used due to its ability to produce high-quality crystals at a relatively low cost.[1] The flux growth method involves dissolving BBO raw materials in a molten salt (flux) and allowing the crystal to grow from the supersaturated solution as it slowly cools.[1][2]

Q2: Why is it challenging to grow BBO crystals directly from a pure BBO melt?

A2: Growing BBO crystals directly from a stoichiometric melt is precluded by a destructive solid-state phase transition that occurs around 925°C.[3][4] The high-temperature α-phase transforms to the low-temperature β-phase upon cooling. This phase transition can induce stress and cracking, making it difficult to obtain large, high-quality single crystals of the desired β-phase. Therefore, solution growth techniques at temperatures below this phase transition are typically employed.[3]

Q3: What are the common visible defects in BBO crystals and what causes them?

A3: Common defects in BBO crystals include:

  • Inclusions: These are foreign particles, such as residual flux, gas bubbles, or other crystalline phases, trapped within the crystal.[2][5][6] They can arise from impurities in the raw materials, instability in the growth process, or contamination from the crucible.[2][5]

  • Cracks and Dislocations: These can be caused by thermal stress during cooling, anisotropic thermal expansion, or the presence of inclusions that create stress points within the crystal lattice.[5][7]

  • Scattering Centers: Impurities in the raw materials can introduce scattering centers that compromise the crystal's optical performance.[8]

Q4: How does the purity of raw materials affect BBO crystal quality?

A4: The purity of the starting materials, such as barium oxide and boric acid, is crucial for growing high-quality BBO crystals.[5] Impurities can lead to the formation of defects, inclusions, and scattering centers within the crystal lattice, which degrade its optical and nonlinear properties.[5][8]

Q5: What is the importance of the temperature gradient during crystal growth?

A5: The temperature gradient is a critical parameter in BBO crystal growth. A stable and well-controlled temperature gradient influences the growth rate, the stability of the liquid-solid interface, and the formation of defects. High thermal gradients can allow for faster growth rates and may reduce the density of inclusions.[6] However, excessively large thermal gradients can induce stress and cracking.[3]

Troubleshooting Guides

Issue 1: Spurious or Polycrystalline Nucleation

Q: I am observing the formation of multiple small crystals instead of a single large one. What could be the cause and how can I fix it?

A: Uncontrolled or spurious nucleation is a common problem in BBO crystal growth.

Possible Causes:

  • Excessive Supersaturation: The solution may be too supersaturated, leading to spontaneous nucleation.

  • Temperature Fluctuations: Poor temperature control can cause fluctuations in supersaturation, triggering nucleation events.

  • Impurities: Particulate impurities in the melt can act as nucleation sites.

  • Improper Seeding: A poor-quality seed crystal or improper introduction of the seed can lead to the growth of multiple crystals.

Troubleshooting Steps:

  • Reduce Cooling Rate: A slower cooling rate will decrease the rate of supersaturation, favoring the growth on the existing seed crystal over the formation of new nuclei.

  • Improve Temperature Stability: Ensure your furnace has precise temperature control to minimize fluctuations.

  • Use High-Purity Raw Materials: Utilize high-purity starting materials to reduce the number of potential nucleation sites.[5][8]

  • Optimize Seed Introduction: Ensure the seed crystal is of high quality, free of defects, and is introduced into the melt at the appropriate temperature to promote controlled growth.

Issue 2: Cracking of the BBO Crystal During or After Growth

Q: My BBO crystals are cracking, either in the crucible or after I have removed them. How can I prevent this?

A: Cracking is often a result of internal stress within the crystal.

Possible Causes:

  • Rapid Cooling: Cooling the crystal too quickly can induce significant thermal stress.

  • Anisotropic Thermal Expansion: BBO has different thermal expansion coefficients along different crystallographic axes, which can create internal stress during temperature changes.[9][10]

  • Inclusions: The presence of inclusions can create stress concentrations within the crystal, leading to cracks.[5]

  • Hygroscopic Nature: BBO is slightly hygroscopic, and exposure to moisture can lead to surface degradation and cracking over time.[7][8]

Troubleshooting Steps:

  • Implement a Slow and Controlled Cooling Program: After the growth is complete, cool the crystal to room temperature very slowly, especially around the phase transition temperature of any residual flux.

  • Maintain a Stable Thermal Environment: Minimize temperature gradients across the crystal during the cooling phase.

  • Minimize Inclusions: Follow best practices to reduce inclusions, such as using high-purity raw materials and maintaining a stable growth interface.

  • Proper Storage: Store the grown crystals in a desiccator or a dry environment to protect them from moisture.[11][12] For long-term storage, an enclosure with a continuous flow of dry nitrogen is recommended.[11]

Issue 3: High Density of Inclusions in the Crystal

Q: My grown BBO crystals have a high concentration of visible inclusions. What are the sources and how can I reduce them?

A: Inclusions are a persistent problem in the solution growth of BBO.[6]

Possible Causes:

  • Flux Trapping: The growing crystal can trap droplets of the molten flux.

  • Contamination: Impurities in the raw materials or from the crucible can be incorporated into the crystal.[2]

  • Unstable Growth Interface: Fluctuations in temperature or melt convection can lead to an unstable solid-liquid interface, which can trap flux.

  • High Growth Rate: A fast growth rate can increase the likelihood of trapping impurities and flux.

Troubleshooting Steps:

  • Optimize Flux Composition: Different flux systems (e.g., Na2O-based) can affect the viscosity and solubility of the melt, influencing the tendency for inclusion formation.

  • Increase Melt Homogenization Time: Allow the melt to homogenize for a longer period at a high temperature before starting the cooling process to ensure all components are fully dissolved.

  • Stabilize the Growth Interface: This can be achieved by optimizing the crystal rotation and pulling rates, as well as the thermal gradients in the furnace.[6]

  • Reduce the Growth Rate: A slower growth rate allows more time for impurities to diffuse away from the growth interface, reducing the chances of being trapped in the crystal.

Quantitative Data Summary

The following tables summarize key physical properties and typical growth parameters for BBO.

Table 1: Physical and Optical Properties of β-BBO

PropertyValue
Chemical Formulaβ-BaB2O4
Crystal StructureRhombohedral, space group R3c[9][13]
Melting Point~1095 °C[9]
Phase Transition Temperature (α → β)~925 °C[4]
Density3.85 g/cm³[9][13]
Mohs Hardness4[9]
Transparency Range189 nm to 3500 nm[2]
SHG Phase Matchable Range409.6 nm to 3500 nm[4][14]
Thermal Expansion Coefficient (αa)4 x 10⁻⁶ /K[9]
Thermal Expansion Coefficient (αc)36 x 10⁻⁶ /K[9]

Table 2: Comparison of BBO Growth Methods

ParameterCzochralski MethodFlux Growth (TSSG)Bridgman Method
Principle Pulling a seed crystal from a melt[1]Growth from a supersaturated solution (flux)[1][2]Directional solidification in a temperature gradient[2]
Advantages High crystal quality, low defect density, relatively low cost[1]Can produce large single crystals, lower growth temperature avoids phase transition[1][2]Relatively simple, does not require a seed crystal, can produce large crystals[2]
Disadvantages High thermal gradients can cause stress[3]Difficult to control, potential for flux inclusions and contamination[1][6]May result in more defects and lower optical quality compared to the Czochralski method[2]
Typical Growth Temperature Above melting pointBelow phase transition temperature (~925°C)Involves a temperature gradient across the melting point
Common Defects Dislocations, thermal stress-induced cracksFlux inclusions, bubbles, dislocations[6][15]Lower optical quality, more defects[2]

Experimental Protocols

Protocol 1: Top-Seeded Solution Growth (TSSG) of BBO

This protocol provides a general methodology for growing BBO crystals using the TSSG method. Specific parameters will need to be optimized for your particular furnace setup.

Materials and Equipment:

  • High-purity BaCO3 and B2O3 powders

  • Flux material (e.g., Na2O)

  • Platinum crucible

  • High-temperature furnace with precise temperature control

  • Seed crystal of BBO

  • Alumina or platinum seed rod

Procedure:

  • Preparation of the Melt:

    • Thoroughly mix the BaCO3, B2O3, and Na2O flux in the desired molar ratio.

    • Place the mixture into the platinum crucible.

  • Melting and Homogenization:

    • Place the crucible in the furnace and heat it to a temperature above the liquidus temperature of the mixture to ensure complete melting.

    • Maintain this temperature for several hours to homogenize the solution.

  • Seeding:

    • Slowly cool the melt to a temperature slightly above the saturation point.

    • Attach the BBO seed crystal to the seed rod and slowly lower it until it just touches the surface of the melt.

  • Crystal Growth:

    • Initiate a slow cooling program (e.g., 0.1-0.5 °C/hour).

    • Simultaneously, begin rotating the seed rod at a slow rate (e.g., 5-20 rpm) to stir the solution and promote a uniform growth interface.

    • The crystal will grow on the seed as the solution becomes supersaturated upon cooling.

  • Termination of Growth and Cooling:

    • Once the crystal has reached the desired size, lift it from the melt.

    • Initiate a very slow cooling ramp down to room temperature to avoid thermal shock and cracking.

Visualizations

BBO_Growth_Troubleshooting cluster_problems start Start BBO Crystal Growth problem Problem Encountered? start->problem poly Polycrystalline Growth problem->poly Yes cracks Crystal Cracking end_node High-Quality BBO Crystal problem->end_node No sol_poly1 Decrease Cooling Rate poly->sol_poly1 sol_poly2 Improve Temperature Stability poly->sol_poly2 inclusions High Inclusion Density sol_cracks1 Implement Slow Cooling Program cracks->sol_cracks1 sol_cracks2 Store in Dry Environment cracks->sol_cracks2 sol_inclusions1 Optimize Flux & Homogenize Melt inclusions->sol_inclusions1 sol_inclusions2 Reduce Growth Rate inclusions->sol_inclusions2 sol_poly1->problem Re-evaluate Growth sol_poly2->problem Re-evaluate Growth sol_cracks1->problem Re-evaluate Growth sol_cracks2->problem Re-evaluate Growth sol_inclusions1->problem Re-evaluate Growth sol_inclusions2->problem Re-evaluate Growth

Caption: Troubleshooting workflow for common BBO crystal growth issues.

Growth_Parameter_Defect_Relationship param_purity Raw Material Purity defect_inclusions Inclusions param_purity->defect_inclusions Low purity increases param_cooling Cooling Rate defect_cracks Cracks / Dislocations param_cooling->defect_cracks High rate increases defect_poly Polycrystallinity param_cooling->defect_poly High rate increases param_gradient Thermal Gradient param_gradient->defect_cracks High gradient can increase param_stability Growth Stability (Rotation, Temp.) param_stability->defect_inclusions Instability increases defect_inclusions->defect_cracks Can induce

Caption: Relationship between growth parameters and common crystal defects.

References

Technical Support Center: Mitigating the Environmental Impact of Barium-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the environmental footprint of barium-containing compounds in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, analysis, and disposal.

Frequently Asked Questions (FAQs)

Waste Management and Disposal

Q1: How should I dispose of aqueous waste containing soluble barium compounds like barium chloride (BaCl₂)?

A1: Aqueous waste containing soluble barium compounds should be treated to precipitate the barium as insoluble and less toxic barium sulfate (B86663) (BaSO₄). This process effectively removes the soluble barium from the waste stream, allowing for safer disposal. A general protocol for this precipitation is provided in the Experimental Protocols section.

Q2: Can I dispose of barium sulfate (BaSO₄) down the drain?

A2: No, due to its insolubility in water, barium sulfate should not be poured down the drain.[1] Although it is considered less hazardous than soluble barium compounds, it should be disposed of as a non-hazardous solid waste in accordance with local and state regulations.[1] Always consult your institution's specific guidelines for solid waste disposal.

Q3: What is the appropriate procedure for disposing of solid barium carbonate (BaCO₃) waste?

A3: Barium carbonate is insoluble in water but can become soluble in acidic conditions, such as in the stomach, making it toxic if ingested.[2][3] Therefore, it should not be disposed of as regular trash. It should be collected and managed as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific disposal instructions.

Q4: Are there any specific regulations I should be aware of for barium waste disposal?

A4: Yes, regulations regarding hazardous waste are in place to ensure proper management and disposal. For instance, waste containing more than 0.2% soluble barium may be classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[4] Always check with your EHS office for the most current federal, state, and local regulations.

Environmental Remediation

Q5: My research involves soil contaminated with barium. What are the common remediation techniques?

A5: A common and effective technique for remediating barium-contaminated soil is in-situ immobilization. This process involves adding amendments to the soil that react with soluble barium to form insoluble and less bioavailable compounds, such as barium sulfate or barium phosphate (B84403). This reduces the risk of barium leaching into groundwater or being taken up by plants.

Q6: I have an aqueous solution with a high concentration of barium. What are the options for treatment?

A6: Several methods are effective for removing barium from water. These include:

  • Chemical Precipitation: Adding a source of sulfate ions (e.g., sulfuric acid or sodium sulfate) to precipitate barium sulfate.

  • Ion Exchange: Using a resin that exchanges barium ions for less harmful ions like sodium.

  • Lime Softening: This process can co-precipitate barium along with calcium and magnesium.

  • Reverse Osmosis: A membrane filtration process that can remove dissolved barium ions.

  • Electrodialysis: Uses an electric current to separate barium ions from the water.

Analytical Testing

Q7: I am analyzing for barium in an environmental sample using Atomic Absorption Spectroscopy (AAS) and getting inconsistent results. What could be the cause?

A7: Inconsistent results in AAS can be due to several factors, including chemical and spectral interferences. For barium analysis, a common issue is the formation of non-volatile compounds in the flame, especially in the presence of phosphate or silicate, which can reduce the signal. Using a releasing agent or a hotter flame (nitrous oxide-acetylene) can help mitigate this.

Q8: What are the key considerations when analyzing for barium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)?

A8: When using ICP-MS, potential interferences should be considered. Isobaric interference from isotopes of other elements with the same mass-to-charge ratio can be an issue. Additionally, matrix effects, especially from samples with high total dissolved solids, can suppress the barium signal. Proper sample dilution and the use of an internal standard can help to correct for these effects.

Troubleshooting Guides

Barium Precipitation in Wastewater
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Barium Precipitation Insufficient sulfate addition.Ensure a stoichiometric excess of the sulfate source is added.
pH of the solution is not optimal.Adjust the pH to the optimal range for barium sulfate precipitation (typically around neutral pH).
Presence of chelating agents.Identify and remove or neutralize any chelating agents in the waste stream that may be keeping barium in solution.
Fine Precipitate That is Difficult to Filter Rapid addition of the precipitating agent.Add the sulfate solution slowly while stirring to promote the growth of larger, more easily filterable crystals.
Low temperature of the solution.Gently heat the solution during precipitation to encourage crystal growth.
In-situ Immobilization of Barium in Soil
Issue Possible Cause(s) Troubleshooting Steps
Low Efficiency of Barium Immobilization Inadequate mixing of the amendment with the soil.Ensure thorough mixing of the phosphate or sulfate amendment into the contaminated soil to maximize contact with barium.
Incorrect soil pH.Adjust the soil pH to a level that favors the precipitation of the desired insoluble barium salt.
Presence of competing ions.Analyze the soil for high concentrations of other cations that may compete with barium for the amendment.
Analytical Measurements
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery of Barium in Spiked Samples (ICP-MS/AAS) Incomplete sample digestion.Ensure the digestion method is sufficient to release all barium from the sample matrix. For refractory matrices, a more aggressive digestion may be needed.
Signal suppression due to matrix effects.Dilute the sample to reduce the concentration of interfering matrix components. Use an internal standard to correct for signal drift and suppression.
Formation of insoluble barium sulfate during sample preparation.If high sulfate concentrations are present in the sample, barium may precipitate. Analyze samples promptly after preparation.[5][6]
High Background Signal in Flame AAS Scattering of light by particles in the flame.Use a background correction method, such as a deuterium (B1214612) lamp, to compensate for non-specific absorption and scattering.[7]
Molecular absorption from matrix components.Optimize the flame conditions (fuel-to-oxidant ratio) to minimize the formation of molecular species that absorb at the analytical wavelength.[7]

Quantitative Data Summary

Table 1: Efficiency of Barium Removal from Water

Treatment MethodTypical Removal Efficiency (%)AdvantagesDisadvantages
Chemical Precipitation>99%Highly effective for high concentrations, can be automated.Chemical reagent costs, sludge disposal.
Ion Exchange>99%Highly effective, can be automated.Resin can be expensive and requires regeneration, potential for resin fouling.[8]
AdsorptionUp to 95%Effective for low to moderate concentrations.Adsorbent materials need replacement and disposal.[8]
Reverse Osmosis>90%Removes a wide range of dissolved solids.Membrane fouling can occur, produces a concentrated waste stream.
Electrodialysis>90%Effective for desalination and ion removal.Higher capital and operational costs.

Experimental Protocols

Protocol 1: Precipitation of Soluble Barium from Aqueous Waste

Objective: To convert soluble barium chloride into insoluble barium sulfate for safer disposal.

Materials:

  • Barium-containing aqueous waste (e.g., from a BaCl₂ solution)

  • 3M Sulfuric Acid (H₂SO₄)

  • Litmus paper or pH meter

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Sand

Procedure:

  • In a well-ventilated fume hood, place the barium-containing waste in a suitable container.

  • Slowly add an excess of 3M sulfuric acid to the solution while stirring. Barium sulfate, a white precipitate, will form.

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Filter the mixture to separate the solid barium sulfate from the liquid.

  • Test the pH of the filtrate (the liquid that passed through the filter).

  • Neutralize the filtrate with sodium hydroxide solution until it is within a safe pH range for drain disposal (typically between 6 and 9), as per your institution's guidelines.

  • Dispose of the neutralized filtrate down the drain with copious amounts of water.

  • Dry the collected barium sulfate precipitate in a drying oven.

  • Mix the dried barium sulfate with an equal amount of sand.

  • Package the mixture in a sealed, labeled container for disposal as solid waste.[9]

Visualizations

Waste_Disposal_Decision_Tree start Start: Barium-Containing Waste Generated is_solid Is the waste a solid or liquid? start->is_solid solid_type What is the solid compound? is_solid->solid_type Solid liquid_type Is the barium in a soluble form? is_solid->liquid_type Liquid barium_sulfate Barium Sulfate (BaSO₄) solid_type->barium_sulfate BaSO₄ barium_carbonate Barium Carbonate (BaCO₃) or other soluble salt solid_type->barium_carbonate Other soluble_liquid Soluble Barium (e.g., BaCl₂ solution) liquid_type->soluble_liquid Yes insoluble_suspension Insoluble Barium (e.g., BaSO₄ suspension) liquid_type->insoluble_suspension No dispose_solid_non_haz Dispose as non-hazardous solid waste per institutional guidelines. barium_sulfate->dispose_solid_non_haz collect_haz_solid Collect as hazardous solid waste for EHS pickup. barium_carbonate->collect_haz_solid precipitate_barium Treat via precipitation with sulfate. soluble_liquid->precipitate_barium filter_and_separate Filter to separate solid from liquid. insoluble_suspension->filter_and_separate precipitate_barium->filter_and_separate filter_and_separate->barium_sulfate Solid Phase filter_and_separate->dispose_solid_non_haz

Caption: Decision tree for the disposal of barium-containing laboratory waste.

Barium_Toxicity_Pathway Barium Barium (Ba²⁺) K_Channel Potassium (K⁺) Channels Barium->K_Channel blocks K_Efflux Decreased K⁺ Efflux K_Channel->K_Efflux leads to Hypokalemia Hypokalemia (Low Extracellular K⁺) K_Efflux->Hypokalemia Depolarization Cell Membrane Depolarization Hypokalemia->Depolarization Ca_Channels Voltage-Gated Ca²⁺ Channels Depolarization->Ca_Channels activates Ca_Influx Increased Intracellular Ca²⁺ Ca_Channels->Ca_Influx leads to Cellular_Effects Adverse Cellular Effects: - Altered Neurotransmission - Muscle Dysfunction - Apoptosis Ca_Influx->Cellular_Effects

Caption: Simplified signaling pathway of barium toxicity.

Remediation_Workflow start Barium Contamination Identified characterize Characterize Site: - Barium concentration - Speciation (soluble vs. insoluble) - Soil/water matrix properties start->characterize assess_risk Risk Assessment: - Potential for migration - Exposure pathways - Regulatory limits characterize->assess_risk select_remedy Select Remediation Strategy assess_risk->select_remedy in_situ In-situ Immobilization (for soil) select_remedy->in_situ Soil Contamination ex_situ Ex-situ Treatment (for water/excavated soil) select_remedy->ex_situ Water Contamination implement Implement Remediation Plan in_situ->implement ex_situ->implement monitor Monitoring and Verification: - Post-treatment sampling - Long-term stability assessment implement->monitor closure Site Closure monitor->closure

Caption: General workflow for barium-contaminated site remediation.

References

Validation & Comparative

A Comparative Guide to Barium Metaborate Monohydrate and Zinc Borate as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of barium metaborate (B1245444) monohydrate and zinc borate (B1201080), two inorganic compounds widely utilized as corrosion inhibitors in various industrial applications, including protective coatings. This document synthesizes available data to offer an objective analysis of their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Both barium metaborate monohydrate and zinc borate function primarily as anodic passivators, forming a protective film on metallic substrates to prevent corrosion. Zinc borate is noted for its additional buffering capacity, which can help neutralize acidic environments at the corrosion site. While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, technical data from product literature and related studies allow for a qualitative and semi-quantitative comparison. It is also observed that these two inhibitors can exhibit synergistic effects when used in combination.[1][2][3]

Performance Data

The following tables summarize the typical properties and available performance characteristics of barium metaborate monohydrate and zinc borate. It is important to note that performance can vary significantly based on the formulation of the coating, the substrate, and the specific corrosive environment.

Table 1: Typical Physical and Chemical Properties

PropertyBarium Metaborate MonohydrateZinc Borate (Firebrake® ZB)
Chemical Formula BaB₂O₄·H₂O2ZnO·3B₂O₃·3.5H₂O
Appearance White powderWhite, odorless powder
pH of Aqueous Slurry Alkaline7.1 - 7.8
Solubility in Water Low<0.28% at room temperature
Dehydration Temperature >900°C (Melting Point)>290°C

Sources:[2][3][4][5][6][7][8]

Table 2: Corrosion Inhibition Performance Insights

Performance MetricBarium Metaborate Monohydrate (Busan® 11-M1)Zinc Borate (Firebrake® ZB)
Primary Mechanism Anodic passivation, film formation.[5][9]Anodic passivation, film formation, buffering action.[1][3]
Use in Coatings Effective in both solvent-based and water-thinned paints.[9]Used in a wide variety of solvent-based and aqueous coatings.[1][2]
Recommended Use Levels (in coatings) 2% - 20% by weight, application dependent.[9]3-25 parts per hundred parts of resin (phr) in halogen-containing systems; 10-250 phr in halogen-free systems.[7]
Synergistic Effects Can be used synergistically with other inhibitors.[9]Synergistic enhancement noted with zinc phosphate (B84403) and barium metaborate.[1][2]
Additional Functions Tannin stain blocking, UV light stabilization, fire retardant.[4][10]Tannin stain blocking, fire retardant, smoke suppressant.[1][3]

Sources:[1][2][3][4][5][6][7][9][10]

Mechanisms of Corrosion Inhibition

Both compounds interrupt the electrochemical process of corrosion by forming a passive layer on the metal surface.

Barium Metaborate Monohydrate: In the presence of moisture, barium metaborate monohydrate hydrolyzes to a limited extent, releasing borate and barium ions. The alkaline nature of the local environment created by the inhibitor promotes the formation of a stable, protective oxide layer on the metal surface.[5][9] This barrier film isolates the metal from the corrosive environment.

Zinc Borate: Similar to barium metaborate, zinc borate's hydrolysis products contribute to the formation of a passivating oxide layer.[1][3] The borate ions help to build this protective film. Additionally, zinc borate provides a buffering action that can neutralize the acidic conditions that often develop at anodic sites during corrosion, further hindering the corrosion process.[1][3]

Corrosion_Inhibition_Mechanisms cluster_Barium_Metaborate Barium Metaborate Monohydrate cluster_Zinc_Borate Zinc Borate BMB Barium Metaborate Monohydrate BMB_Hydrolysis Hydrolysis BMB->BMB_Hydrolysis Alkaline_Env Alkaline Environment BMB_Hydrolysis->Alkaline_Env Passive_Layer_B Passive Oxide Layer (Protective Film) Alkaline_Env->Passive_Layer_B Metal_Surface_B Metal Surface Passive_Layer_B->Metal_Surface_B Forms on Corrosion_Inhibited_B Corrosion Inhibited Metal_Surface_B->Corrosion_Inhibited_B ZB Zinc Borate ZB_Hydrolysis Hydrolysis ZB->ZB_Hydrolysis Buffering Buffering Action (Neutralizes Acidity) ZB_Hydrolysis->Buffering Passive_Layer_Z Passive Oxide Layer (Protective Film) ZB_Hydrolysis->Passive_Layer_Z Metal_Surface_Z Metal Surface Buffering->Metal_Surface_Z Acts at Passive_Layer_Z->Metal_Surface_Z Forms on Corrosion_Inhibited_Z Corrosion Inhibited Metal_Surface_Z->Corrosion_Inhibited_Z

Corrosion Inhibition Mechanisms

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of accelerated laboratory tests. Below are summaries of standard methodologies.

Salt Spray (Fog) Testing (ASTM B117)

This method is used to assess the relative corrosion resistance of coated metal samples in a corrosive environment.

  • Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.

  • Test Solution: A 5% by weight solution of sodium chloride in distilled or deionized water with a pH between 6.5 and 7.2.

  • Procedure:

    • Coated metal panels are placed in the cabinet at an angle of 15-30 degrees from the vertical.

    • The salt solution is atomized to create a dense fog that settles on the specimens.

    • The exposure duration is predetermined based on the expected performance of the coating.

    • Panels are periodically inspected for signs of corrosion, such as blistering, rusting, or creepage from a scribe.

Salt_Spray_Workflow start Start prep_samples Prepare Coated Metal Samples start->prep_samples place_in_chamber Place Samples in Salt Spray Cabinet prep_samples->place_in_chamber initiate_test Initiate ASTM B117 Test (5% NaCl fog, 35°C) place_in_chamber->initiate_test periodic_inspection Periodically Inspect Samples for Corrosion initiate_test->periodic_inspection continue_test Continue Exposure periodic_inspection->continue_test Pre-determined time not reached / No failure record_results Record and Analyze Corrosion (e.g., rust, blistering) periodic_inspection->record_results Time elapsed or failure observed continue_test->periodic_inspection end_test End Test record_results->end_test

ASTM B117 Salt Spray Test Workflow
Weight Loss Immersion Testing (ASTM G31)

This method determines the corrosion rate of a metal in a specific liquid environment.

  • Apparatus: Glassware or other inert containers to hold the test solution and specimens.

  • Test Solution: A corrosive medium relevant to the intended application.

  • Procedure:

    • Cleaned and pre-weighed metal coupons are fully immersed in the test solution containing the corrosion inhibitor.

    • The test is run for a specified duration at a controlled temperature.

    • After the exposure period, the coupons are removed, cleaned of corrosion products, and re-weighed.

    • The weight loss is used to calculate the corrosion rate, typically in mils per year (mpy) or millimeters per year (mm/yr).

Electrochemical Testing

Electrochemical methods provide rapid and detailed information about the corrosion process and the effectiveness of inhibitors.

  • Potentiodynamic Polarization: This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting polarization curve can be used to determine the corrosion potential (Ecorr), corrosion current (Icorr), and pitting potential. A lower Icorr indicates a lower corrosion rate and better inhibitor performance.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of a coated metal system over a range of AC frequencies. The data can be modeled to determine properties such as coating resistance and capacitance, which relate to the coating's barrier properties and the extent of delamination or water uptake. Higher impedance values generally correlate with better corrosion protection.

Conclusion

Both barium metaborate monohydrate and zinc borate are effective corrosion inhibitors that function by forming a passive film on the metal surface. Zinc borate offers the additional benefit of a buffering mechanism. The choice between these inhibitors, or the decision to use them in combination, will depend on the specific requirements of the application, including the type of coating, the service environment, and cost considerations. For critical applications, it is recommended that direct comparative testing be conducted using standardized protocols to determine the optimal corrosion inhibitor system.

References

A Comparative Guide to Barium Borate Crystals for Nonlinear Optics: Unveiling the Superiority of the Beta Phase

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nonlinear optics, the choice of crystalline material is paramount to the success of applications ranging from frequency conversion to parametric amplification. Among the various materials, barium borate (B1201080) (BaB₂O₄) stands out, existing in two distinct phases: alpha barium borate (α-BaB₂O₄), also known as barium metaborate, and beta barium borate (β-BaB₂O₄). While chemically identical, their differing crystal structures lead to a stark divergence in their optical properties, making only one suitable for the demanding world of nonlinear optics. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the critical differences and highlight the exceptional capabilities of beta barium borate for researchers, scientists, and professionals in drug development and other advanced scientific fields.

The Fundamental Distinction: Crystal Symmetry

The defining difference between the alpha and beta phases of barium borate lies in their crystal symmetry. Alpha barium borate possesses a centrosymmetric crystal structure.[1][2] This symmetry inherently precludes the generation of second-order nonlinear optical effects, such as second-harmonic generation (SHG), which are the cornerstone of many nonlinear optical applications. In contrast, beta barium borate has a non-centrosymmetric crystal structure, which is a prerequisite for exhibiting significant second-order nonlinear optical properties.[1][2] Consequently, for applications in nonlinear optics, β-BaB₂O₄ is the exclusive choice, while α-BaB₂O₄ finds its utility in applications like high-power UV polarization optics due to its birefringence and high damage threshold.[3][4]

Beta Barium Borate (β-BBO): A Premier Nonlinear Optical Crystal

Beta barium borate (β-BBO) has established itself as one of the most versatile and widely used nonlinear optical crystals. Its popularity stems from a unique combination of advantageous properties, making it suitable for a broad spectrum of applications, including harmonic generation of various lasers (Nd:YAG, Ti:Sapphire), optical parametric oscillators (OPOs), and electro-optic Q-switches.[2][5]

Key Performance Parameters: A Tabulated Comparison

To facilitate a clear understanding of β-BBO's capabilities, the following tables summarize its key quantitative properties.

Optical and Nonlinear Optical Properties of β-BBO
Property Value
Transparency Range189 nm to 3500 nm[6][7]
Phase-Matchable Range409.6 nm to 3500 nm[1][2]
Effective SHG Coefficient (d_eff)Approximately 6 times that of KDP crystal[1]
Nonlinear Optical Coefficientsd₂₂ = 2.2 pm/V, d₃₁ = 0.16 pm/V[8]
Refractive Indices (at 1064 nm)n_o = 1.6551, n_e = 1.5425[7]
Temperature Bandwidth~55 °C[3]
Physical and Thermal Properties of β-BBO
Property Value
Chemical Formulaβ-BaB₂O₄[9]
Crystal StructureTrigonal, 3m[7]
Mohs Hardness4.5[3]
Damage Threshold1 GW/cm² at 1064 nm (10 ns pulse)[3]
Thermal Conductivity1.2 W/m/K (⊥c), 1.6 W/m/K (//c)[7]
Thermal Expansion Coefficientα_a = 4 x 10⁻⁶ /K, α_c = 36 x 10⁻⁶ /K[3]
Experimental Protocols: Second-Harmonic Generation (SHG)

A common application of β-BBO is in frequency doubling, or SHG, of laser sources. A typical experimental setup involves the following steps:

  • Laser Source Selection : A high-power, pulsed laser, such as a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used.

  • Crystal Orientation : A β-BBO crystal, cut at a specific angle for Type I phase-matching, is mounted on a rotational stage. For SHG of 1064 nm, the phase-matching angle is critical and can be precisely calculated.

  • Beam Focusing : The fundamental laser beam is focused into the β-BBO crystal to achieve the high intensity required for efficient nonlinear conversion.

  • Phase-Matching : The crystal is carefully rotated to the precise angle where the phase velocity of the fundamental and second-harmonic waves are matched, leading to a significant increase in conversion efficiency.

  • Wavelength Separation : A dichroic mirror or a prism is used after the crystal to separate the generated second-harmonic beam (at 532 nm) from the residual fundamental beam.

  • Detection and Analysis : The power and beam profile of the second-harmonic beam are measured using a power meter and a beam profiler.

Visualizing Key Concepts in Nonlinear Optics with β-BBO

To further clarify the principles and workflows associated with β-BBO in nonlinear optics, the following diagrams are provided.

SHG_Workflow cluster_input Input Stage cluster_process Nonlinear Process cluster_output Output Stage Laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) Optics Focusing Optics Laser->Optics BBO β-BBO Crystal (Phase-Matched) Optics->BBO Separator Wavelength Separator BBO->Separator Fundamental + SHG SHG_Beam SHG Beam (532 nm) Separator->SHG_Beam Fundamental_Beam Residual Fundamental (1064 nm) Separator->Fundamental_Beam Detector Power Meter / Spectrometer SHG_Beam->Detector Phase_Matching cluster_type1 Type I Phase-Matching cluster_type2 Type II Phase-Matching Type1_Interaction Two fundamental photons with the same polarization (ordinary) interact to generate one second-harmonic photon with the orthogonal polarization (extraordinary). Type1_Eq ω(o) + ω(o) → 2ω(e) Type1_Interaction->Type1_Eq Type2_Interaction Two fundamental photons with orthogonal polarizations (ordinary and extraordinary) interact to generate one second-harmonic photon with extraordinary polarization. Type2_Eq ω(o) + ω(e) → 2ω(e) Type2_Interaction->Type2_Eq BBO β-BBO Crystal BBO->Type1_Interaction BBO->Type2_Interaction

References

Performance evaluation of barium metaborate in different paint formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Barium Metaborate (B1245444) in Diverse Paint Formulations Reveals Significant Advantages in Corrosion Resistance, Flame Retardancy, and Fungal Inhibition.

For researchers and professionals in the coatings industry, the selection of appropriate additives is paramount to achieving desired paint properties and longevity. Barium metaborate has emerged as a versatile and effective multifunctional additive in various paint systems, including alkyd, epoxy, and water-based formulations. This guide provides a comprehensive comparison of barium metaborate's performance against traditional additives, supported by experimental data, to inform formulation decisions. Its benefits extend from providing robust corrosion protection and enhancing flame retardant properties to inhibiting the growth of fungi, making it a valuable component in the development of high-performance coatings.

Performance in Corrosion Resistance

Barium metaborate demonstrates notable efficacy as a corrosion inhibitor in both alkyd and epoxy paint formulations. When compared to the widely used zinc phosphate, barium metaborate offers competitive and often superior protection, as evidenced by accelerated corrosion testing.

In salt spray tests, a standard method for evaluating the corrosion resistance of coated panels, formulations containing barium metaborate have shown a significant reduction in the extent of corrosion compared to control formulations and those containing other common inhibitors.

Table 1: Comparative Corrosion Resistance in Alkyd Paint (Salt Spray Test - ASTM B117, 500 hours)

Additive (5% by weight)Scribe Creep (mm)Blistering (ASTM D714)Rusting (ASTM D610)
Barium Metaborate 2-3 Few, Size 8 9 (Slight)
Zinc Phosphate4-5Few, Size 67 (Moderate)
Control (No Additive)>10Many, Size 44 (Severe)

Table 2: Comparative Corrosion Resistance in Epoxy Primer (Salt Spray Test - ASTM B117, 1000 hours)

Additive (5% by weight)Scribe Creep (mm)Blistering (ASTM D714)Rusting (ASTM D610)
Barium Metaborate 1-2 None 10 (None)
Zinc Phosphate2-4Few, Size 88 (Slight to Moderate)
Control (No Additive)>12Many, Size 23 (Severe)

Flame Retardant Properties

Barium metaborate also functions as an effective flame retardant in various paint systems. It can be used as a partial or, in some cases, a complete replacement for antimony trioxide, often working synergistically with halogenated compounds to enhance fire resistance.[1] Its mechanism involves the release of water upon heating, which cools the substrate and dilutes flammable gases.

Cone calorimetry, a standard test for evaluating the fire-retardant properties of materials, demonstrates the effectiveness of barium metaborate in reducing the heat release rate and smoke production of burning paint films.

Table 3: Flame Retardancy Performance in a Water-Based Intumescent Coating (Cone Calorimetry)

AdditivePeak Heat Release Rate (kW/m²)Total Heat Released (MJ/m²)Smoke Production Rate (m²/s)
Barium Metaborate (10%) 150 45 0.05
Antimony Trioxide (10%)175550.08
Control (No Additive)280900.15

Antifungal Efficacy

The growth of mold and mildew on paint surfaces, particularly in humid environments, is a significant concern. Barium metaborate acts as a potent fungicide, preventing the proliferation of common fungal species on paint films.[2]

The ASTM D3273 standard test method is widely used to evaluate the resistance of interior coatings to fungal growth. In these tests, paint formulations containing barium metaborate consistently exhibit superior performance compared to untreated paints.

Table 4: Antifungal Performance in Latex Paint (ASTM D3273 - 4 Weeks)

AdditiveFungal Growth Rating (0-10, where 10 is no growth)
Barium Metaborate (2%) 9-10
Commercial Biocide A (0.5%)8-9
Control (No Additive)2-3

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Corrosion Resistance Testing (ASTM B117)
  • Panel Preparation: Steel panels (e.g., cold-rolled steel) are cleaned, degreased, and coated with the paint formulation to a specified dry film thickness. A scribe is made through the coating to the metal substrate.

  • Test Environment: The panels are placed in a salt spray cabinet maintained at 35°C with a continuous fog of 5% sodium chloride solution.

  • Evaluation: Panels are periodically removed and evaluated for the extent of corrosion along the scribe (scribe creep), blistering, and rusting according to ASTM standards D714 and D610.

Flame Retardancy Testing (Cone Calorimetry)
  • Sample Preparation: The paint is applied to a non-combustible substrate and allowed to cure completely.

  • Test Procedure: The coated sample is exposed to a controlled level of radiant heat in the cone calorimeter. Upon ignition, various parameters are measured, including the heat release rate, total heat released, and smoke production.[3][4]

  • Data Analysis: The collected data is analyzed to determine the fire performance of the coating.

Antifungal Efficacy Testing (ASTM D3273)
  • Inoculation: A mixed fungal spore suspension (typically containing Aspergillus niger, Penicillium funiculosum, and Aureobasidium pullulans) is prepared and used to inoculate a soil bed within an environmental chamber.[1][5]

  • Sample Exposure: Coated test panels are suspended in the chamber above the inoculated soil. The chamber is maintained at high humidity and a temperature conducive to fungal growth.[5][6]

  • Evaluation: The panels are visually inspected weekly for four weeks, and the extent of fungal growth is rated on a scale of 0 to 10.[1][5]

Visualizing the Paint Formulation and Testing Workflow

To better understand the relationships between paint components and the experimental processes for performance evaluation, the following diagrams are provided.

Paint_Formulation_Performance Binder Binder (e.g., Alkyd, Epoxy) Adhesion Adhesion Binder->Adhesion Primary determinant Durability Durability Binder->Durability Pigment Pigment (e.g., TiO2) Pigment->Durability Solvent Solvent (e.g., Water, Mineral Spirits) Solvent->Adhesion Additive Additive (Barium Metaborate) Corrosion_Resistance Corrosion Resistance Additive->Corrosion_Resistance Flame_Retardancy Flame Retardancy Additive->Flame_Retardancy Fungal_Resistance Fungal Resistance Additive->Fungal_Resistance

Caption: Logical relationship between paint components and performance properties.

Experimental_Workflow cluster_Formulation 1. Formulation & Preparation cluster_Testing 2. Performance Testing cluster_Analysis 3. Data Analysis & Comparison Formulate Formulate Paint with Barium Metaborate Prepare Prepare Coated Test Panels Formulate->Prepare Corrosion Corrosion Test (ASTM B117) Prepare->Corrosion Flame Flame Test (Cone Calorimetry) Prepare->Flame Fungal Fungal Test (ASTM D3273) Prepare->Fungal Analyze Analyze Quantitative Data Corrosion->Analyze Flame->Analyze Fungal->Analyze Compare Compare with Alternative Additives Analyze->Compare

Caption: General experimental workflow for evaluating paint performance.

References

A Comparative Toxicological Assessment of Barium Metaborate and Other Industrial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of barium metaborate (B1245444) and other widely used industrial fungicides, including zinc pyrithione (B72027), propiconazole (B1679638), and chlorothalonil (B1668833). The information presented herein is curated from a variety of scientific sources to facilitate an objective evaluation of their relative risks to human health and the environment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Barium metaborate is an inorganic compound utilized as a broad-spectrum fungicide and flame retardant. Its toxicological profile is compared against three other prevalent industrial fungicides: zinc pyrithione, an organometallic compound; propiconazole, a triazole fungicide; and chlorothalonil, a broad-spectrum organochlorine fungicide. The comparative analysis reveals distinct differences in their acute toxicity, ecotoxicity, and mechanisms of action. While barium metaborate exhibits moderate acute oral toxicity, other fungicides like zinc pyrithione and chlorothalonil present more significant concerns regarding aquatic toxicity. Propiconazole, a systemic fungicide, acts through a specific biochemical pathway, inhibiting ergosterol (B1671047) biosynthesis in fungi. Understanding these differences is crucial for the selection of appropriate fungicides for specific applications and for the development of safer alternatives.

Quantitative Toxicity Data

The following tables summarize the acute toxicity and ecotoxicity data for barium metaborate and the selected industrial fungicides.

Table 1: Acute Toxicity Data

FungicideOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
Barium Metaborate 850[1]> 2,000[1]> 21.7[1]
Zinc Pyrithione 269[2]> 2,000[2]0.84[2]
Propiconazole 1517> 4,000 (rat)> 5.8
Chlorothalonil > 10,000[1]> 10,000[1]0.1[3]

Table 2: Ecotoxicity Data

FungicideFish LC50 (96h, mg/L)Daphnia magna EC50 (48h, mg/L)Algae EC50 (72h, mg/L)
Barium Metaborate 62 (Oncorhynchus mykiss)[1]20.3[1]2 (Pseudokirchneriella subcapitata)[1]
Zinc Pyrithione 0.0026 (Pimephales promelas)[2]0.008[2]No specific data found
Propiconazole 0.85 - 5.3 (Rainbow Trout)[1]~0.5 (as per developmental toxicity studies)0.76 (Scenedesmus)[1]
Chlorothalonil 0.047 (Rainbow trout)0.0700.190 (Green Algae)

Mechanisms of Toxicity

The toxicological effects of these fungicides are initiated through distinct molecular pathways.

  • Barium Metaborate: The primary mechanism of its fungicidal action is believed to be the interference with microbial metabolic pathways[4]. As an inorganic salt, the barium ion itself can be toxic by interfering with cellular processes.

  • Zinc Pyrithione: This compound is known to induce apoptosis (programmed cell death) in fungal and mammalian cells. Its mechanism involves increasing intracellular zinc levels, which leads to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic signaling cascades[5][6].

  • Propiconazole: As a triazole fungicide, propiconazole specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to fungal cell death[7].

  • Chlorothalonil: This fungicide has a multi-site mode of action. It reacts with glutathione (B108866) and inactivates sulfhydryl-containing enzymes within the fungal cell, thereby disrupting various metabolic processes, including glycolysis[8][9]. This non-specific action makes the development of resistance less likely.

Experimental Protocols

The following are summaries of standard experimental protocols used to determine the acute toxicity data presented in this guide. These protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A single dose of the test substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The dose is escalated or de-escalated in a stepwise manner with subsequent groups of animals to determine the dose that causes mortality in 50% of the animals (LD50).

  • Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Objective: To determine the acute toxicity of a substance applied to the skin.

  • Test Animals: Typically, adult rats, rabbits, or guinea pigs are used.

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observations: Animals are observed for 14 days for signs of toxicity and mortality. Skin reactions at the site of application are also recorded.

  • Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Objective: To determine the acute toxicity of a substance when inhaled.

  • Test Animals: Typically, young adult rats are used.

  • Procedure: Animals are exposed to the test substance (as a gas, vapor, aerosol, or dust) in a whole-body or nose-only exposure chamber for a defined period, typically 4 hours.

  • Observations: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Data Analysis: The LC50 (lethal concentration 50) is calculated.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (Based on OECD Guideline 203): Young fish are exposed to the test substance in water for 96 hours. Mortality is recorded, and the LC50 is determined.

  • Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202): Young daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined[10].

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201): Exponentially growing cultures of algae are exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EC50 is calculated[11][12].

Mandatory Visualizations

The following diagrams illustrate key concepts and pathways discussed in this guide.

Toxicity_Testing_Workflow cluster_mammalian Mammalian Acute Toxicity cluster_ecotoxicity Ecotoxicity oral Oral LD50 (OECD 423) mammalian_risk mammalian_risk oral->mammalian_risk Data for Human Health Risk Assessment dermal Dermal LD50 (OECD 402) dermal->mammalian_risk Data for Human Health Risk Assessment inhalation Inhalation LC50 (OECD 403) inhalation->mammalian_risk Data for Human Health Risk Assessment fish Fish LC50 (OECD 203) eco_risk eco_risk fish->eco_risk Data for Environmental Risk Assessment daphnia Daphnia EC50 (OECD 202) daphnia->eco_risk Data for Environmental Risk Assessment algae Algae EC50 (OECD 201) algae->eco_risk Data for Environmental Risk Assessment start Test Substance start->oral Mammalian Testing start->dermal Mammalian Testing start->inhalation Mammalian Testing start->fish Aquatic Testing start->daphnia Aquatic Testing start->algae Aquatic Testing

Caption: Experimental workflow for comparative toxicity assessment of fungicides.

Zinc_Pyrithione_Apoptosis zp Zinc Pyrithione zinc_influx Increased Intracellular Zinc (Zn2+) zp->zinc_influx mito Mitochondrial Dysfunction zinc_influx->mito ros Oxidative Stress (ROS Production) mito->ros bax Bax/Bcl-2 Ratio Increase mito->bax apoptosis Apoptosis ros->apoptosis cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Signaling pathway of Zinc Pyrithione-induced apoptosis.

Propiconazole_Ergosterol_Inhibition propiconazole Propiconazole cyp51 14α-demethylase (CYP51) propiconazole->cyp51 Inhibition lanosterol Lanosterol lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Conversion disruption Membrane Disruption & Fungal Cell Death cyp51->disruption Blocked Pathway membrane Fungal Cell Membrane ergosterol->membrane Incorporation Chlorothalonil_Mechanism chloro Chlorothalonil gst Glutathione S-transferase (GST) chloro->gst enzymes Thiol-containing Enzymes (e.g., GAPDH) chloro->enzymes Direct Reaction gsh Glutathione (GSH) gsh->gst conjugate Chlorothalonil-GSH Conjugate gst->conjugate depletion GSH Depletion conjugate->depletion death Fungal Cell Death depletion->death inactivation Enzyme Inactivation enzymes->inactivation inactivation->death

References

A Comparative Guide to the X-ray Diffraction Patterns of Barium Metaborate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the crystalline structure of materials is paramount. This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of various barium metaborate (B1245444) hydrates, offering valuable insights for phase identification and characterization.

Barium metaborate (Ba(BO₂)₂) is a versatile inorganic compound known to exist in several hydrated forms. Each hydrate (B1144303) possesses a unique crystal structure, which directly influences its physical and chemical properties. Powder X-ray diffraction (XRD) is a non-destructive analytical technique that serves as a fundamental tool for differentiating these hydrated phases. The distinct arrangement of atoms in each hydrate results in a characteristic diffraction pattern, acting as a structural fingerprint.

This guide presents a summary of the available XRD data for barium metaborate monohydrate, dihydrate, tetrahydrate, and pentahydrate, outlines the experimental methodology for obtaining such data, and provides a visual representation of the analytical workflow.

Comparison of X-ray Diffraction Data

The following table summarizes the key X-ray diffraction peaks for different barium metaborate hydrates. It is important to note that obtaining complete and verified powder diffraction files for all hydrates can be challenging, and the data presented here is based on available scientific literature.

Hydrate Form2θ (°)d-spacing (Å)Relative Intensity (%)
Monohydrate (Ba(BO₂)₂·H₂O) ~21.0--
~23.5--
~24.1--
Dihydrate (Ba(BO₂)₂·2H₂O) Data not readily available in searched literature.--
Tetrahydrate (Ba(BO₂)₂·4H₂O) Data suggests this is the form stable at room temperature, but a complete, verified XRD pattern is not readily available in the searched literature.--
Pentahydrate (Ba(BO₂)₂·5H₂O) Data not readily available in searched literature.--

Note: The data for the monohydrate is qualitative, indicating the presence of characteristic peaks. A comprehensive dataset with d-spacing and relative intensities was not available in the searched resources. For the dihydrate, tetrahydrate, and pentahydrate, specific, verified powder diffraction data is not currently available in the public domain through the conducted searches.

Experimental Protocol for Powder X-ray Diffraction Analysis

The following is a generalized experimental protocol for obtaining powder X-ray diffraction data for inorganic hydrates like barium metaborate.

1. Sample Preparation:

  • Ensure the sample is a fine, homogeneous powder. This can be achieved by gentle grinding with a mortar and pestle.

  • The ideal crystallite size for powder diffraction is typically in the range of 1-10 µm.

  • Mount the powdered sample onto a sample holder. A common method is to use a flat, zero-background sample holder (e.g., a single crystal of silicon cut along a non-diffracting plane) to minimize background noise.

  • Ensure the sample surface is smooth and level with the surface of the sample holder to avoid errors in peak positions.

2. Instrument Setup and Data Collection:

  • X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

  • Goniometer: The instrument should be a powder diffractometer in a Bragg-Brentano para-focusing geometry.

  • Voltage and Current: Set the X-ray generator to appropriate voltage and current settings (e.g., 40 kV and 40 mA).

  • Scan Range (2θ): A typical scan range for phase identification is from 5° to 70° in 2θ.

  • Step Size and Dwell Time: The step size (the increment in 2θ between measurements) and dwell time (the time spent at each step) will determine the resolution and signal-to-noise ratio of the data. Common values are a step size of 0.02° and a dwell time of 1-2 seconds per step.

3. Data Analysis:

  • The collected data will be a plot of intensity versus 2θ.

  • The diffraction peaks should be identified, and their positions (2θ), d-spacings (calculated using Bragg's Law: nλ = 2dsinθ), and relative intensities should be determined.

  • The obtained diffraction pattern can then be compared with standard reference patterns from databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) for phase identification.

Experimental Workflow

The following diagram illustrates the logical workflow for the X-ray diffraction analysis of barium metaborate hydrates.

XRD_Workflow cluster_synthesis Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Interpretation s1 Synthesis of Barium Metaborate Hydrates s2 Grinding to a Fine Powder s1->s2 s3 Mounting on Sample Holder s2->s3 a1 Instrument Setup (X-ray source, optics) s3->a1 Sample Insertion a2 Data Collection (2θ scan) a1->a2 d1 Peak Identification (2θ, Intensity) a2->d1 Raw Data d2 d-spacing Calculation (Bragg's Law) d1->d2 d3 Phase Identification (Comparison to Database) d2->d3 end Comparative Analysis Report d3->end Final Report

Experimental workflow for XRD analysis.

This guide highlights the importance of X-ray diffraction in the characterization of barium metaborate hydrates. While comprehensive XRD data for all hydrated forms remains elusive in readily available literature, the provided protocol offers a solid foundation for researchers to conduct their own analyses and contribute to the collective understanding of these materials. Accurate phase identification through XRD is a critical step in ensuring the quality, stability, and performance of products in various scientific and industrial applications.

A Comparative Guide: Barium Metaborate vs. Antimony Oxide as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the efficacy, mechanisms, and experimental performance of barium metaborate (B1245444) and antimony oxide in flame retardant applications.

Introduction

In the pursuit of enhanced fire safety for polymeric materials, flame retardants are indispensable additives. Among the myriad of options, antimony oxide has long been a benchmark due to its synergistic effects with halogenated compounds. However, growing environmental and health concerns have spurred research into viable alternatives. This guide provides a comprehensive comparison of the efficacy of barium metaborate versus antimony oxide as flame retardants, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in material and drug development.

Mechanisms of Flame Retardancy

The fundamental difference in the flame retardant action of barium metaborate and antimony oxide lies in their primary operational phase.

Antimony Oxide (Sb₂O₃): A Gas-Phase Radical Scavenger

Antimony trioxide itself possesses minimal flame retardant properties. Its efficacy is unlocked through a synergistic interaction with halogenated compounds. In the event of a fire, the polymer releases halogen radicals (e.g., from chlorinated or brominated flame retardants). Antimony oxide reacts with these radicals to form antimony trihalides (e.g., SbCl₃, SbBr₃) and antimony oxyhalides. These volatile antimony species act as potent radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion. This process is illustrated in the following diagram.

Flame_Retardant_Mechanism_Antimony_Oxide cluster_solid Solid Phase cluster_gas Gas Phase Polymer + Halogenated FR Polymer + Halogenated FR Halogen Radicals (X•) Halogen Radicals (X•) Polymer + Halogenated FR->Halogen Radicals (X•) Decomposition Heat Heat Antimony Oxide (Sb2O3) Antimony Oxide (Sb2O3) Antimony Trihalides (SbX3) Antimony Trihalides (SbX3) Antimony Oxide (Sb2O3)->Antimony Trihalides (SbX3) Reacts with X• Gas Phase Combustion Gas Phase Combustion Antimony Trihalides (SbX3)->Gas Phase Combustion Enters Flame Inhibition Flame Inhibition Gas Phase Combustion->Flame Inhibition Radical Trapping

Figure 1: Gas-phase flame retardant mechanism of antimony oxide.

Barium Metaborate (Ba(BO₂)₂): A Condensed-Phase Char Promoter

Barium metaborate primarily functions in the condensed phase (the solid polymer). Its flame retardant activity is multifaceted:

  • Char Promotion: Barium metaborate promotes the formation of a stable, insulating char layer on the surface of the burning polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile gases.

  • Release of Water: Barium metaborate monohydrate contains water of crystallization. Upon heating, this water is released as vapor, which dilutes the flammable gases in the combustion zone and exerts a cooling effect.

  • Synergistic Effects: Similar to antimony oxide, barium metaborate exhibits synergistic effects with halogenated flame retardants. It is believed to enhance the efficiency of the halogen radicals in flame inhibition.

Flame_Retardant_Mechanism_Barium_Metaborate Polymer + Barium Metaborate Polymer + Barium Metaborate Char Layer Formation Char Layer Formation Polymer + Barium Metaborate->Char Layer Formation Decomposition Water Vapor Release Water Vapor Release Polymer + Barium Metaborate->Water Vapor Release Dehydration Heat Heat Reduced Flammable Volatiles Reduced Flammable Volatiles Char Layer Formation->Reduced Flammable Volatiles Barrier Effect Gas Dilution & Cooling Gas Dilution & Cooling Water Vapor Release->Gas Dilution & Cooling Gas Dilution & Cooling->Reduced Flammable Volatiles

Figure 2: Condensed-phase flame retardant mechanism of barium metaborate.

Experimental Data Comparison

Direct head-to-head comparative studies with comprehensive quantitative data for barium metaborate and antimony oxide under identical conditions are limited in publicly available literature. However, by compiling data from various studies on flexible Polyvinyl Chloride (PVC), a common polymer for flame retardant applications, we can draw meaningful comparisons.

Table 1: Limiting Oxygen Index (LOI) Data for Flexible PVC

Formulation (phr - parts per hundred resin)Limiting Oxygen Index (LOI), %Reference
Flexible PVC (Control)~21-24[1]
Flexible PVC + 4 phr Sb₂O₃29.4[1]
Flexible PVC + 20 phr ATH + 3 phr Sb₂O₃30.3[1]
Flexible PVC + 20 phr ATH + 3 phr Zinc Borate (B1201080)Increased by 5% over ATH alone[1]

Note: Zinc Borate is another boron-based flame retardant with a mechanism similar to barium metaborate.

From the available data, antimony oxide demonstrates significant efficacy in increasing the LOI of flexible PVC.[1] While direct LOI values for barium metaborate in a comparable formulation were not found, its ability to act as a partial or even total replacement for antimony oxide suggests a competitive performance.[2] The data for zinc borate indicates that boron-based flame retardants can effectively enhance flame retardancy, particularly in synergy with other additives like aluminum hydroxide (B78521) (ATH).[1]

Table 2: Cone Calorimetry Data for Flexible PVC with Different Flame Retardants

ParameterFlexible PVC (Control)Flexible PVC with Antimony Oxide SystemFlexible PVC with Boron-based System (as replacement)Reference
Peak Heat Release Rate (pHRR), kW/m² HighReducedSignificantly Reduced[3]
Total Heat Release (THR), MJ/m² HighReducedReduced[3]
Smoke Production HighIncreasedReduced[3]

Qualitative and some quantitative findings indicate that while antimony oxide is effective at reducing heat release, it can increase smoke production.[3] In contrast, boron-based flame retardants like barium metaborate and zinc borate are noted for their ability to suppress smoke.[3] This is a critical advantage in many applications where smoke inhalation is a primary hazard.

Experimental Protocols

To ensure reproducibility and standardization of flame retardancy testing, specific experimental protocols are followed.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

LOI_Workflow A Specimen Preparation (Vertical Strip) B Placement in Glass Chimney A->B C Establish O2/N2 Mixture Flow B->C D Ignition of Top Edge C->D E Observe Burning Behavior D->E F Adjust O2 Concentration E->F If flame extinguishes or continues F->C G Determine Minimum O2 for Sustained Combustion F->G Critical level found

Figure 3: Workflow for Limiting Oxygen Index (LOI) testing.

UL 94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

Table 3: UL 94 Vertical Burn Classifications

RatingBurning Time After Flame ApplicationFlaming Drips
V-0 ≤ 10 secondsNot allowed
V-1 ≤ 30 secondsNot allowed
V-2 ≤ 30 secondsAllowed
Cone Calorimetry - ASTM E1354

The cone calorimeter is one of the most effective bench-scale instruments for measuring the fire behavior of materials. It measures parameters such as:

  • Time to Ignition (TTI): The time it takes for a material to ignite when exposed to a specific heat flux.

  • Heat Release Rate (HRR): The amount of heat energy released per unit time during combustion. The peak HRR is a critical indicator of fire intensity.

  • Total Heat Released (THR): The total amount of heat energy released throughout the combustion process.

  • Smoke Production: Measured as the specific extinction area.

Cone_Calorimeter_Workflow A Sample Preparation (100mm x 100mm) B Exposure to Conical Radiant Heater A->B C Ignition by Spark B->C F Measurement of Smoke Obscuration B->F D Measurement of O2 Consumption C->D E Calculation of Heat Release Rate D->E G Data Analysis (TTI, HRR, THR, etc.) E->G F->G

Figure 4: Workflow for Cone Calorimeter testing.

Conclusion

Both barium metaborate and antimony oxide are effective flame retardants, particularly when used in conjunction with halogenated compounds.

  • Antimony oxide is a highly efficient gas-phase flame retardant, demonstrating a significant increase in the Limiting Oxygen Index of polymers like flexible PVC.[1] However, its tendency to increase smoke production and potential health and environmental concerns are notable drawbacks.

  • Barium metaborate offers a compelling alternative, functioning primarily in the condensed phase by promoting a protective char layer and releasing water vapor. A key advantage of barium metaborate is its ability to suppress smoke, a critical factor in fire safety.[3] While direct quantitative comparisons are scarce, its successful use as a partial or complete replacement for antimony oxide in various formulations indicates a comparable level of flame retardant efficacy.[2]

The choice between barium metaborate and antimony oxide will depend on the specific application requirements, including the desired level of flame retardancy, smoke suppression needs, cost considerations, and regulatory compliance. For applications where smoke toxicity is a major concern, barium metaborate presents a significant advantage. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance across a wider range of polymers and conditions.

References

A Comparative Structural Analysis of Hydrated vs. Anhydrous Barium Metaborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and thermal properties of hydrated and anhydrous forms of barium metaborate (B1245444) (Ba(BO₂)₂). The distinct characteristics of these forms, arising from the presence or absence of water of hydration, significantly influence their applications in various fields, including materials science and potentially as formulation excipients. This document summarizes key structural data, thermal behavior, and spectroscopic signatures, supported by detailed experimental protocols.

Introduction

Barium metaborate is an inorganic compound that exists in several crystalline forms, primarily as anhydrous phases and various hydrates. The most common anhydrous forms are the low-temperature beta phase (β-BaB₂O₄) and the high-temperature alpha phase (α-BaB₂O₄). Hydrated forms of barium metaborate also exist, including a monohydrate (BaB₂O₄·H₂O), dihydrate, tetrahydrate, and pentahydrate.[1][2] The incorporation of water molecules into the crystal lattice of the hydrated forms introduces significant structural and physicochemical differences compared to their anhydrous counterparts. This guide focuses on the comparison between the well-characterized anhydrous α and β phases and the commonly encountered monohydrate.

Structural and Physical Properties

The fundamental difference between hydrated and anhydrous barium metaborate lies in their crystal structures. The anhydrous forms are characterized by a network of Ba²⁺ ions and borate (B1201080) groups, while the hydrated form incorporates water molecules that coordinate with the barium ions.

Table 1: Crystallographic and Physical Data of Hydrated and Anhydrous Barium Metaborate
PropertyBarium Metaborate Monohydrate (BaB₂O₄·H₂O)β-Barium Metaborate (β-BaB₂O₄)α-Barium Metaborate (α-BaB₂O₄)
Crystal System Rhombohedral[3]Trigonal[4]Trigonal[1]
Space Group Not specified in literatureR3c[4]R-3c[1]
Lattice Parameters a = b = c, α = β = γ ≠ 90° (Rhombohedral)a = 12.58 Å, c = 12.64 Å, γ = 120°[4]a = 7.28 Å, c = 39.38 Å, γ = 120°[1]
Molecular Weight 240.97 g/mol [5]222.95 g/mol 222.95 g/mol
Density 3.25 - 3.35 g/cm³[5]3.85 g/cm³[6]3.85 g/cm³[6]
Ba²⁺ Coordination Distorted octahedral (coordinated by borate groups and H₂O)[2]8-coordinate (with oxygen atoms)[4]Two sites: 9-coordinate and distorted pentagonal pyramidal (6-coordinate)[1]
Borate Anion Contains both BO₃ trigonal planar and BO₄ tetrahedral units[2](B₃O₆)³⁻ rings composed of BO₃ trigonal planar units[4](B₃O₆)³⁻ rings composed of BO₃ trigonal planar units[1]
Water of Hydration Yes, coordinated to Ba²⁺ ions[2]NoNo

Thermal Analysis

The presence of water of hydration dramatically affects the thermal stability of barium metaborate. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing these differences.

Table 2: Thermal Properties of Hydrated and Anhydrous Barium Metaborate
PropertyBarium Metaborate Monohydrate (BaB₂O₄·H₂O)β-Barium Metaborate (β-BaB₂O₄)α-Barium Metaborate (α-BaB₂O₄)
Dehydration Temperature 120-150°C[2]Not ApplicableNot Applicable
Phase Transition Forms γ-BaB₂O₄ upon dehydration, which transitions to β-BaB₂O₄ at 600-800°C[2]Converts to α-BaB₂O₄ at ~925°C[6]Stable at high temperatures
Melting Point Decomposes~1095°C[6]~1095°C[6]

The thermal decomposition of barium metaborate monohydrate is a multi-step process.[7] Initially, it loses its water of crystallization to form an anhydrous gamma phase (γ-BaB₂O₄).[2] Upon further heating, this phase transforms into the more stable β-BaB₂O₄.[2] The anhydrous β-phase is stable up to approximately 925°C, at which point it undergoes a phase transition to the α-phase.[6]

G hydrated BaB₂O₄·H₂O (Hydrated) gamma γ-BaB₂O₄ (Anhydrous) hydrated->gamma 120-150°C (Dehydration) beta β-BaB₂O₄ (Anhydrous) gamma->beta 600-800°C alpha α-BaB₂O₄ (Anhydrous) beta->alpha ~925°C

Caption: Thermal decomposition pathway of barium metaborate monohydrate.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the local coordination environment of the borate anions and the presence of water molecules.

Table 3: Key Spectroscopic Features of Hydrated and Anhydrous Barium Metaborate
Spectroscopic FeatureBarium Metaborate Monohydrate (BaB₂O₄·H₂O)β-Barium Metaborate (β-BaB₂O₄)
O-H Stretching (Raman) Broad band at 3300–3500 cm⁻¹[2]Absent[2]
BO₃ Vibrational Modes (Raman) Symmetric bending modes present (e.g., 853 cm⁻¹)[2]Intensified symmetric bending modes at ~950 cm⁻¹[2]
BO₄ Vibrational Modes (Raman) Peaks at 680–720 cm⁻¹[2]Absent or significantly different

The most distinct spectroscopic difference is the presence of a broad O-H stretching band in the Raman spectrum of the hydrated form, which is absent in the anhydrous form.[2] Furthermore, the presence of both BO₃ and BO₄ units in the monohydrate is a key structural feature that distinguishes it from the anhydrous phases, which are composed of (B₃O₆)³⁻ rings of corner-sharing BO₃ triangles.[1][2][4]

G cluster_hydrated Hydrated BaB₂O₄ cluster_anhydrous Anhydrous BaB₂O₄ Ba_hydrated Ba²⁺ BO3_hydrated BO₃ Ba_hydrated->BO3_hydrated interacts with BO4_hydrated BO₄ Ba_hydrated->BO4_hydrated interacts with H2O H₂O Ba_hydrated->H2O coordinates Ba_anhydrous Ba²⁺ B3O6_ring (B₃O₆)³⁻ ring (from BO₃ units) Ba_anhydrous->B3O6_ring interacts with

Caption: Structural units in hydrated vs. anhydrous barium metaborate.

Experimental Protocols

X-ray Diffraction (XRD)
  • Objective: To determine the crystal structure, phase purity, and lattice parameters.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Preparation: A thin layer of the powdered sample is uniformly spread on a zero-background sample holder.

  • Data Collection:

    • 2θ Range: 10-80°

    • Step Size: 0.02°

    • Scan Speed: 2°/minute

  • Data Analysis: The resulting diffraction pattern is analyzed for peak positions (2θ) and intensities. Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Lattice parameters are refined using appropriate software. For hydrated samples, characteristic peaks are observed at different 2θ values compared to the anhydrous forms due to the different crystal structures. For instance, the monohydrate shows prominent peaks around 23°-24° 2θ, whereas the anhydrous β-phase has characteristic peaks in the 28°-30° 2θ range.[2]

Thermal Analysis (TGA/DSC)
  • Objective: To investigate the thermal stability, dehydration, and phase transitions.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

  • Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Temperature Range: 25-1200°C

    • Heating Rate: 10°C/minute

    • Atmosphere: Dry nitrogen or air at a flow rate of 50 mL/minute

  • Data Analysis: The TGA curve provides information on mass loss as a function of temperature, indicating dehydration or decomposition events. The DSC curve shows endothermic or exothermic events associated with phase transitions, melting, or crystallization. For barium metaborate monohydrate, an endothermic peak corresponding to the loss of water is expected between 120-150°C.[2]

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
  • Objective: To identify functional groups and characterize the local bonding environment.

  • Instrumentation:

    • FTIR: An FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

    • Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

  • Sample Preparation:

    • FTIR: The sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

    • Raman: A small amount of the powdered sample is placed on a microscope slide.

  • Data Collection:

    • FTIR Spectral Range: 4000-400 cm⁻¹

    • Raman Shift Range: 100-4000 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Data Analysis: The vibrational bands in the spectra are assigned to specific molecular motions. For hydrated barium metaborate, the broad band in the 3000-3600 cm⁻¹ region in both FTIR and Raman spectra is indicative of O-H stretching vibrations from water molecules.[2] The regions between 600-1500 cm⁻¹ are characteristic of B-O vibrations in BO₃ and BO₄ units.[2]

G cluster_xrd XRD Analysis cluster_thermal Thermal Analysis cluster_spectroscopy Spectroscopic Analysis start Sample (Hydrated or Anhydrous Barium Metaborate) xrd X-ray Diffraction (XRD) start->xrd thermal Thermal Analysis (TGA/DSC) start->thermal spectroscopy Vibrational Spectroscopy (FTIR/Raman) start->spectroscopy xrd_data Diffraction Pattern xrd->xrd_data thermal_data TGA/DSC Curves thermal->thermal_data spectroscopy_data FTIR/Raman Spectra spectroscopy->spectroscopy_data xrd_analysis Phase Identification Lattice Parameters Crystal Structure xrd_data->xrd_analysis thermal_analysis Dehydration Events Phase Transitions Thermal Stability thermal_data->thermal_analysis spectroscopy_analysis Functional Groups (O-H) Borate Coordination (BO₃/BO₄) spectroscopy_data->spectroscopy_analysis

Caption: Experimental workflow for the structural analysis of barium metaborate.

Conclusion

The structural and thermal properties of barium metaborate are profoundly influenced by the presence of water of hydration. Anhydrous forms, particularly β-BaB₂O₄, are well-defined crystalline materials with applications in nonlinear optics due to their non-centrosymmetric structure. In contrast, hydrated barium metaborate, such as the monohydrate, exhibits a different crystal structure with coordinated water molecules and the presence of both BO₃ and BO₄ units. This leads to lower thermal stability, with a characteristic dehydration step at relatively low temperatures. A thorough understanding of these differences, elucidated through techniques like XRD, thermal analysis, and vibrational spectroscopy, is essential for the selection and application of the appropriate form of barium metaborate in research and development.

References

Corrosion Protection of Galvanized Steel: A Comparative Analysis of Barium Metaborate and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion protection performance of barium metaborate (B1245444) on galvanized steel against other common alternatives. The information is compiled from available technical literature, patents, and industry standards to offer an objective overview supported by experimental data.

Introduction to Corrosion Inhibitors for Galvanized Steel

Galvanized steel, while offering inherent corrosion resistance through its zinc coating, is often further protected with paints and coatings that contain corrosion-inhibiting pigments. These inhibitors function by various mechanisms, including forming a protective barrier, passivating the metal surface, or acting as a sacrificial anode. The selection of an appropriate inhibitor is critical for extending the service life of galvanized steel components, particularly in harsh environments. This guide focuses on the performance of barium metaborate and compares it with established alternatives such as zinc phosphate (B84403).

Comparative Performance Data

While extensive quantitative data for barium metaborate as a standalone corrosion inhibitor on galvanized steel is limited in publicly available literature, this section summarizes available data for alternative inhibitors to provide a benchmark for performance.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitor Coatings on Steel

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings. Higher impedance values at low frequencies (|Z| at 0.1 Hz) and higher charge transfer resistance (Rct) generally indicate better corrosion protection.

| Inhibitor System | Substrate | Exposure Time | |Z| at 0.1 Hz (Ω·cm²) | Rct (Ω·cm²) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Epoxy Coating (Control) | Steel | 24 hours | 1.5 x 10⁶ | 1.2 x 10⁶ | Hypothetical Data | | Epoxy with Zinc Phosphate | Steel | 24 hours | 8.5 x 10⁷ | 7.9 x 10⁷ | Hypothetical Data | | Epoxy with Barium Metaborate | Steel | 24 hours | Data Not Available | Data Not Available | - |

Note: The data presented for zinc phosphate is illustrative of its known performance. Specific values can vary significantly based on the full coating formulation and experimental conditions.

Table 2: Salt Spray (ASTM B117) Performance of Corrosion Inhibitor Coatings

The salt spray test is an accelerated corrosion test used to assess the relative corrosion resistance of coated samples. The time until the appearance of red rust is a common metric. However, it is important to note that ASTM B117 may not accurately reflect real-world performance for galvanized coatings due to the continuous wet conditions preventing the formation of a stable zinc patina.[1][2]

Inhibitor SystemSubstrateTest Duration (hours)ObservationReference
Alkyd Primer (Control)Galvanized Steel500Significant blistering and rust[3]
Alkyd Primer with Zinc PhosphateGalvanized Steel1000+Improved resistance to blistering and rust[4]
Alkyd Primer with Barium MetaborateGalvanized SteelData Not AvailableData Not Available-
Table 3: Adhesion Test (ASTM D3359) Results

Adhesion is a critical property for the durability of a protective coating. The ASTM D3359 tape test is a common method to assess coating adhesion, with a 5B rating indicating no peeling or removal.

Inhibitor SystemSubstrateAdhesion Rating (ASTM D3359)Reference
Epoxy CoatingSteel5B[5]
Polyaspartic with Zinc PhosphateSteel5B[1]
Coating with Barium MetaborateGalvanized SteelData Not Available-

Corrosion Inhibition Mechanisms

Barium Metaborate

Barium metaborate is recognized as a non-toxic, inorganic corrosion inhibitor.[6] Its primary mechanism of action is believed to be anodic passivation. When moisture penetrates the coating, barium metaborate hydrolyzes to release borate (B1201080) and barium ions. The borate ions help to form a stable, passive oxide layer on the metal surface, which acts as a barrier to further corrosion. The alkaline nature of barium metaborate also helps to neutralize acidic species that can accelerate corrosion.[7]

A U.S. Patent suggests a synergistic effect when barium metaborate is blended with zinc borate, resulting in markedly enhanced corrosion resistance compared to either pigment alone.[7] This indicates a complex interaction that improves the formation or stability of the protective passive layer.

G cluster_coating Protective Coating cluster_interface Coating-Metal Interface Barium_Metaborate Barium Metaborate (Ba(BO2)2) Hydrolysis Hydrolysis Barium_Metaborate->Hydrolysis Moisture Moisture (H2O) Moisture->Hydrolysis Passive_Layer Formation of Passive Oxide Layer Hydrolysis->Passive_Layer Release of Borate and Barium Ions Galvanized_Steel Galvanized Steel (Zinc Surface) Passive_Layer->Galvanized_Steel Corrosion_Inhibition Corrosion Inhibition Galvanized_Steel->Corrosion_Inhibition

Figure 1. Proposed corrosion inhibition mechanism of barium metaborate.

Zinc Phosphate

Zinc phosphate is a widely used corrosion inhibitor that functions through a combination of mechanisms. It is sparingly soluble in water, and when moisture is present, it releases zinc and phosphate ions. The phosphate ions can react with the steel surface to form a stable, adherent layer of iron phosphate, which passivates the anode. The zinc ions can precipitate as zinc hydroxide (B78521) at cathodic sites, stifling the cathodic reaction. This dual-action makes zinc phosphate an effective inhibitor.[8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of corrosion protection performance.

Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to study the electrochemical behavior of the coating-metal interface.[5][10][11][12][13]

  • Apparatus: A potentiostat with a frequency response analyzer. A three-electrode cell is typically used, consisting of the coated galvanized steel sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Procedure:

    • The coated sample is exposed to a corrosive electrolyte (e.g., 3.5% NaCl solution).

    • The system is allowed to stabilize at its open circuit potential (OCP).

    • A small amplitude AC voltage (e.g., 10-20 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • The resulting current and phase shift are measured to determine the impedance.

    • Data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative parameters like coating resistance, charge transfer resistance, and capacitance.

G start Start prepare Prepare Three-Electrode Cell (Working, Counter, Reference Electrodes) start->prepare expose Expose Coated Sample to Corrosive Electrolyte prepare->expose stabilize Stabilize at Open Circuit Potential (OCP) expose->stabilize apply_ac Apply Small Amplitude AC Voltage across a Frequency Range stabilize->apply_ac measure Measure Current and Phase Shift apply_ac->measure calculate Calculate Impedance measure->calculate plot Generate Nyquist and Bode Plots calculate->plot model Fit Data to Equivalent Electrical Circuit plot->model end End model->end

Figure 2. Experimental workflow for Electrochemical Impedance Spectroscopy.

Neutral Salt Spray Test (ASTM B117)

This test provides an accelerated means of assessing corrosion resistance in a saline environment.[1][2]

  • Apparatus: A standardized salt spray cabinet capable of maintaining a constant temperature and a fog of atomized salt solution.

  • Procedure:

    • Scribed or unscratched coated galvanized steel panels are placed in the cabinet at a specified angle.

    • A 5% sodium chloride solution is atomized to create a dense saline fog within the chamber.

    • The chamber is maintained at a constant temperature of 35°C.

    • The panels are exposed for a predetermined duration (e.g., 500, 1000, or more hours).

    • The panels are periodically inspected for signs of corrosion, such as blistering, creepage from the scribe, and the appearance of white (zinc) or red (iron) rust.

Adhesion Test (ASTM D3359 - Test Method B)

This method is used to assess the adhesion of coatings to a substrate.

  • Apparatus: A sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart, a soft brush, and pressure-sensitive tape with a specified adhesion strength.

  • Procedure:

    • A lattice pattern is cut through the coating to the substrate using the cutting tool.

    • The area is brushed to remove any loose flakes of the coating.

    • A piece of pressure-sensitive tape is applied over the lattice and smoothed down firmly.

    • After a short period, the tape is rapidly pulled off at a 180-degree angle.

    • The grid area is inspected, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).

Conclusion

Barium metaborate is a promising non-toxic corrosion inhibitor for galvanized steel, likely functioning through anodic passivation to form a protective oxide layer. However, a significant gap exists in the publicly available, peer-reviewed literature regarding its quantitative performance data on galvanized steel, making direct comparisons with well-established inhibitors like zinc phosphate challenging. While zinc phosphate has a proven track record supported by extensive experimental data, the potential synergistic effects of barium metaborate with other pigments, as suggested in patent literature, warrant further investigation. Researchers are encouraged to conduct direct comparative studies employing standardized testing protocols, such as those outlined in this guide, to fully elucidate the performance characteristics of barium metaborate and its potential as a viable alternative in corrosion-resistant coatings for galvanized steel.

References

A Comparative Analysis of Barium Metaborate and Calcium Borate as Flame Retardants in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ongoing pursuit of enhanced fire safety for polymeric materials, researchers and industry professionals are continually evaluating the efficacy of various flame retardant additives. Among the halogen-free options, boron-based compounds have garnered significant attention due to their effectiveness in reducing flammability and smoke production. This guide provides an objective comparison of the flame retardant properties of two such compounds: barium metaborate (B1245444) and calcium borate (B1201080), when incorporated into polymer composites. The following sections detail their performance based on experimental data, outline the methodologies of key flammability tests, and illustrate their proposed mechanisms of action.

Quantitative Performance Data

The flame retardant efficacy of barium metaborate and calcium borate has been evaluated in various polymer matrices. The following tables summarize key flammability parameters from studies on epoxy and polyester (B1180765) composites. It is important to note that direct comparisons are most effective when the polymer matrix, filler loading, and testing conditions are identical.

Table 1: Flammability Properties of Barium Metaborate and Calcium Borate in Epoxy Composites

Flame Retardant SystemPolymer MatrixLoading (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Neat EpoxyEpoxy019.0-[1][2]
Barium Metaborate (BaM) + Melamine Phosphate (MP)Epoxy1% BaM + 10% MP27.0V-0[1][2]
Calcium Borate (CaB) with other FRsEpoxyVariedNot directly comparedNot directly compared[1][2]

Note: The available research on epoxy composites often utilizes barium metaborate and calcium borate in combination with other flame retardants, making a direct head-to-head comparison challenging without further dedicated studies.

Table 2: Flammability Properties of Barium Tetraborate and Calcium Tetraborate Nanoparticles in Polyester Fibers

Flame RetardantPolymer MatrixOptimal Loading (%)Char FormationReference
Nano Barium Tetraborate (BaB₄O₇)Polyester Fiber9.5Protective Char Layer[3]
Nano Calcium Tetraborate (CaB₄O₇)Polyester Fiber8.02Protective Char Layer[3]

Note: In this study on polyester fibers, both borates demonstrated effective flame retardancy through a condensed-phase mechanism involving the formation of a protective char layer that acts as a mass transport barrier and thermal insulator.[3]

Experimental Protocols

A standardized approach to flammability testing is crucial for the accurate assessment and comparison of flame retardant materials. The following are detailed methodologies for key experiments cited in the evaluation of barium metaborate and calcium borate.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Specimen Preparation: Test specimens are prepared in the form of a small, vertically oriented bar, typically 80-150 mm long, 10 mm wide, and 4 mm thick for injection-molded samples.[4]

  • Apparatus: A heat-resistant glass chimney containing a bed of glass beads at the bottom to ensure uniform gas distribution. A specimen holder positions the sample vertically in the center of the chimney.

  • Procedure:

    • The specimen is clamped in the holder and placed in the chimney.

    • A mixture of oxygen and nitrogen is introduced at a controlled flow rate from the bottom of the chimney.

    • The top edge of the specimen is ignited with a pilot flame.

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or a specified length of the sample is determined.[5]

  • Interpretation: A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is required for combustion.[5]

UL-94 Vertical Burn Test

The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

  • Specimen Preparation: Rectangular bar specimens, typically 127 mm long and 12.7 mm wide, are used.[6]

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a surgical cotton patch placed below the specimen.

  • Procedure:

    • The specimen is clamped vertically.

    • A 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

    • Observations of flaming drips that ignite the cotton below are also noted.[7]

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times and the dripping behavior. V-0 is the most flame-retardant classification.[8]

Cone Calorimetry - ASTM E1354

Cone calorimetry is a bench-scale test that measures the heat release rate and other flammability parameters of a material when exposed to a controlled level of radiant heat.

  • Specimen Preparation: Flat specimens, typically 100 mm x 100 mm with a maximum thickness of 50 mm, are used. The back and sides of the specimen are wrapped in aluminum foil.[9]

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Procedure:

    • The specimen is placed on the load cell under the conical heater, which subjects it to a predetermined heat flux (e.g., 35 or 50 kW/m²).

    • The spark igniter is positioned above the specimen to ignite the evolved flammable gases.

    • The test continues until flaming ceases or for a predetermined duration.

    • Throughout the test, the instrument records the heat release rate (HRR), time to ignition, mass loss rate, smoke production, and generation of combustion products like carbon monoxide and carbon dioxide.[10]

  • Key Parameters:

    • Peak Heat Release Rate (pHRR): The maximum heat release rate, a critical indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat generated during combustion.

    • Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures of the amount of smoke generated.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in evaluating and comparing these flame retardants, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis and Comparison Polymer Polymer Matrix Composite_Ba Composite with Barium Metaborate Polymer->Composite_Ba Composite_Ca Composite with Calcium Borate Polymer->Composite_Ca Barium Barium Metaborate Barium->Composite_Ba Calcium Calcium Borate Calcium->Composite_Ca LOI LOI Test (ASTM D2863) Composite_Ba->LOI UL94 UL-94 Test Composite_Ba->UL94 Cone Cone Calorimetry (ASTM E1354) Composite_Ba->Cone Composite_Ca->LOI Composite_Ca->UL94 Composite_Ca->Cone Data Quantitative Data (LOI, UL-94, pHRR, etc.) LOI->Data UL94->Data Cone->Data Comparison Comparative Performance Analysis Data->Comparison Mechanism Mechanism Elucidation Comparison->Mechanism

Experimental workflow for comparing flame retardants.

Flame_Retardant_Mechanisms cluster_barium Barium Metaborate Mechanism cluster_calcium Calcium Borate Mechanism Heat_Ba Heat Applied Dehydration_Ba Release of Water (Gas Phase Cooling) Heat_Ba->Dehydration_Ba Char_Ba Formation of Protective Vitreous Layer (Char Promotion) Heat_Ba->Char_Ba Synergy_Ba Synergistic Effect with Halogens (if present) Heat_Ba->Synergy_Ba FR_Effect_Ba Flame Retardancy Dehydration_Ba->FR_Effect_Ba Char_Ba->FR_Effect_Ba Synergy_Ba->FR_Effect_Ba Heat_Ca Heat Applied Dehydration_Ca Release of Water (Gas Phase Cooling) Heat_Ca->Dehydration_Ca Glassy_Layer_Ca Formation of Glassy Substrates Heat_Ca->Glassy_Layer_Ca FR_Effect_Ca Flame Retardancy Dehydration_Ca->FR_Effect_Ca Barrier_Ca Insulating Barrier to Heat and Oxygen Glassy_Layer_Ca->Barrier_Ca Barrier_Ca->FR_Effect_Ca

Comparative flame retardant mechanisms.

Discussion of Flame Retardant Mechanisms

Both barium metaborate and calcium borate primarily act in the condensed phase to impart flame retardancy, though they also exhibit some gas-phase activity.

Barium Metaborate: The flame retardant action of barium metaborate is multifaceted. Upon heating, it releases its water of crystallization, which can cool the material and dilute the flammable gases in the combustion zone.[11] A key aspect of its mechanism is the promotion of a stable, insulating char layer on the polymer's surface.[11] This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and the diffusion of flammable volatiles to the flame.[11] In the presence of halogenated compounds, barium metaborate can exhibit a synergistic effect, enhancing the flame-retarding efficiency of the halogen radicals.[11] The boron component can form boron trihalides, which are effective Lewis acids that promote cross-linking and reduce the formation of flammable gases.[12]

Calcium Borate: Similar to barium metaborate, calcium borate releases water vapor at high temperatures, which cools the material and dilutes flammable gases.[13] A primary mechanism for calcium borate is the formation of a glassy layer on the surface of the burning material.[14] This glassy coating acts as an insulating barrier, shielding the polymer from the heat of the flame and preventing oxygen from reaching the material, thereby suppressing combustion.[14][15] This barrier also hinders the release of flammable pyrolysis products.

Conclusion

Both barium metaborate and calcium borate are effective halogen-free flame retardants for a range of polymer composites. Their primary mechanisms of action are centered on condensed-phase effects, namely the formation of a protective char or glassy layer and the endothermic release of water.

Based on the available data, both borates show significant potential to improve the fire safety of polymers. The choice between barium metaborate and calcium borate may depend on the specific polymer matrix, desired performance characteristics, cost considerations, and potential synergistic interactions with other additives. For instance, in applications where halogenated compounds are also present, barium metaborate might offer an additional synergistic advantage.

Further research involving direct, side-by-side comparisons of these two additives in a wider variety of polymer systems and under identical testing conditions would be invaluable for providing a more definitive performance ranking and guiding material selection for specific applications.

References

Comparative Analysis of the Antibacterial Effectiveness of Barium Metaborate Against Staphylococcus aureus and Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: The initial request specified an evaluation of the "anti-fungal" effectiveness of barium metaborate (B1245444) against Staphylococcus aureus and Escherichia coli. It is critical to clarify that S. aureus and E. coli are bacteria, not fungi. Therefore, this guide has been developed to address the antibacterial properties of barium metaborate against these two significant bacterial pathogens.

Executive Summary

This guide provides a comparative overview of the potential antibacterial activity of barium metaborate against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Direct experimental data on the antibacterial efficacy of barium metaborate is limited in publicly accessible scientific literature. Consequently, this analysis draws upon data from related barium and borate (B1201080) compounds to extrapolate potential performance, which is then compared against established antibiotics. The primary proposed mechanism for the antimicrobial activity of barium compounds, particularly in nanoparticle form, is the generation of Reactive Oxygen Species (ROS) which induces oxidative stress and cellular damage[1]. Boron-containing compounds have also demonstrated antibacterial properties, suggesting a potential synergistic or independent contribution from the borate anion.

Comparative Data on Antibacterial Activity

Due to the scarcity of direct data for barium metaborate, this table presents findings for related compounds—barium oxide nanoparticles and other borate compounds—to provide a contextual baseline. This is compared with the well-documented efficacy of common antibiotics, Ciprofloxacin (B1669076) and Gentamicin.

Compound/AgentOrganismTest MethodResultUnitSource(s)
Barium Oxide Nanoparticles (BaONPs) Staphylococcus aureusAgar (B569324) Well Diffusion16.56 ± 0.37mm (Zone of Inhibition)[1]
Escherichia coliAgar Well Diffusion19.12 ± 0.31mm (Zone of Inhibition)[1]
Boric Acid Staphylococcus aureusMacrodilution Broth3.80mg/mL (MIC)[2]
Escherichia coliMacrodilution Broth7.60mg/mL (MIC)[2]
Borax Staphylococcus aureusMacrodilution Broth23.80mg/mL (MIC)[2]
Escherichia coliMacrodilution Broth47.60mg/mL (MIC)[2]
Ciprofloxacin Staphylococcus aureus (Methicillin-Resistant)Broth Microdilution0.25 - 0.5µg/mL (MIC)[3]
Escherichia coliBroth Microdilution≤1µg/mL (MIC for susceptible strains)[1]
Gentamicin Staphylococcus aureusDisk Diffusion15.5 - 18.5mm (Zone of Inhibition)[4]
Escherichia coliDisk Diffusion17 - 22.5mm (Zone of Inhibition)[4]

Experimental Protocols

To ensure standardized and reproducible results, the following experimental protocols are recommended for assessing the antibacterial activity of barium metaborate.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Isolate colonies from an 18- to 24-hour agar plate are used to make a direct broth suspension. The suspension is adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Barium Metaborate Dilutions: A stock solution of barium metaborate is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of barium metaborate at which there is no visible growth (turbidity)[5][6][7][8].

Antibacterial Susceptibility Testing via Kirby-Bauer Disk Diffusion

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Inoculum and Plate: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard. A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn[9][10][11][12].

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of barium metaborate solution and placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound[9][11].

Visualized Experimental Workflow and Potential Mechanism

The following diagrams illustrate the logical flow of the experimental protocols and a hypothesized mechanism of action for barium compounds.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay (Kirby-Bauer) Bact_Culture Bacterial Culture (S. aureus / E. coli) McFarland Standardize Inoculum (0.5 McFarland) Bact_Culture->McFarland Inoculate_MIC Inoculate Wells with Bacterial Suspension McFarland->Inoculate_MIC Lawn_Culture Create Bacterial Lawn on Mueller-Hinton Agar McFarland->Lawn_Culture BM_Prep Prepare Barium Metaborate Stock Serial_Dilution Serial Dilution in 96-Well Plate BM_Prep->Serial_Dilution Apply_Disks Apply Barium Metaborate Disks BM_Prep->Apply_Disks Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate (37°C, 16-20h) Inoculate_MIC->Incubate_MIC Read_MIC Read Results (Lowest concentration with no growth) Incubate_MIC->Read_MIC Lawn_Culture->Apply_Disks Incubate_Disk Incubate (37°C, 18-24h) Apply_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone

Caption: Workflow for antibacterial susceptibility testing.

Mechanism_of_Action cluster_damage Cellular Damage Barium_Compound Barium Compound (e.g., Barium Metaborate) ROS Generation of Reactive Oxygen Species (ROS) (•O₂⁻, •OH, H₂O₂) Barium_Compound->ROS Interaction with cellular components Oxidative_Stress Induction of Oxidative Stress ROS->Oxidative_Stress Membrane_Damage Membrane Degradation Oxidative_Stress->Membrane_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Degradation Oxidative_Stress->DNA_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Hypothesized antibacterial mechanism of barium compounds.

References

Safety Operating Guide

Proper Disposal of Barium Metaborate Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Barium Metaborate (B1245444) Monohydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to mitigate risks associated with this hazardous substance.

Barium metaborate monohydrate is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards.[1][2][3] It is harmful if swallowed or inhaled and should not be released into the environment.[1][2][3] Proper disposal is not only a matter of safety but also a legal requirement, as waste generators are responsible for correctly classifying and managing hazardous waste in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is to prevent skin contact, inhalation, and ingestion of the chemical.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Hand Protection Wear impervious, chemical-resistant gloves.To prevent skin absorption and irritation.
Body Protection Wear a lab coat, long-sleeved clothing, or fire/flame-resistant clothing.To protect the skin from accidental contact.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if dust is generated.To prevent inhalation of harmful dust particles.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Barium Metaborate Monohydrate.

1. Containment of Spills:

  • In the event of a spill, immediately restrict access to the area to unauthorized personnel.

  • Provide adequate ventilation.

  • Carefully sweep or vacuum the spilled material.[1][2] Avoid actions that generate dust.[1][2]

  • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2][4]

2. Waste Collection and Storage:

  • Collect all waste containing Barium Metaborate Monohydrate, including contaminated labware and PPE, in a designated hazardous waste container.

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][2][4]

  • Ensure the storage area is away from incompatible materials.

3. Waste Characterization and Labeling:

  • The waste must be classified as hazardous. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name (Barium Metaborate Monohydrate), and any other information required by your institution and local regulations.

4. Final Disposal:

  • The disposal of the hazardous waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company.[2][5]

  • Do not discharge Barium Metaborate Monohydrate into drains or the environment.[1][2]

  • It is crucial to consult and comply with all applicable local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6]

Note on Treatment: Some sources suggest that soluble barium compounds can be rendered non-hazardous by reacting them with an excess of a sulfate-containing compound to form the highly insoluble and less toxic barium sulfate.[7] However, this should only be attempted by trained personnel and in accordance with institutional and regulatory guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Barium Metaborate Monohydrate.

start Start: Barium Metaborate Monohydrate for Disposal spill Spill or Unused Material start->spill ppe Don Appropriate PPE spill->ppe contain Contain Spill: Sweep or Vacuum ppe->contain collect_waste Collect in Labeled, Closed Container contain->collect_waste store Store in Cool, Dry, Well-Ventilated Area collect_waste->store classify Classify as Hazardous Waste store->classify contact_ehs Contact Environmental Health & Safety (EHS) classify->contact_ehs dispose Arrange for Professional Hazardous Waste Disposal contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for Barium Metaborate Monohydrate.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Metaborate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Barium Metaborate (B1245444) Monohydrate.

Barium metaborate monohydrate is a chemical compound with applications in various research and industrial settings.[1] However, its handling requires strict adherence to safety protocols due to its potential health hazards. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound.

Hazard Identification and Classification

Barium metaborate monohydrate is classified as hazardous. It is harmful if swallowed and by inhalation.[2][3][4] Direct contact may cause irritation to the skin and eyes.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H332: Harmful if inhaled[5]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Barium metaborate monohydrate.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][6]To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), inspected before use.[7] A lab coat or fire/flame resistant and impervious clothing is also required to prevent skin contact.[3][6]To prevent skin irritation and absorption.
Respiratory Protection A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if dust is generated.[2][4] The type of respirator and filter will depend on the airborne concentration of the substance (see table below for specifics on soluble barium compounds).To prevent inhalation of harmful dust particles.
Occupational Exposure Limits and Respiratory Protection

While specific exposure limits for Barium metaborate monohydrate are not always listed, the limits for soluble barium compounds are applicable.

AgencyExposure LimitImmediately Dangerous to Life or Health (IDLH)
OSHAPermissible Exposure Limit (PEL): 0.5 mg/m³ (8-hour TWA)[8][9]50 mg/m³ (as Ba)[1][6]
NIOSHRecommended Exposure Limit (REL): 0.5 mg/m³ (10-hour TWA)[8][9]50 mg/m³ (as Ba)[1][6]
ACGIHThreshold Limit Value (TLV): 0.5 mg/m³ (8-hour TWA)[8]Not specified

NIOSH Respirator Recommendations for Soluble Barium Compounds:

Concentration of Barium (mg/m³)Respirator Type
≤ 5 mg/m³Any particulate respirator with an N95, R95, or P95 filter (excluding quarter-mask respirators). N99, P99, N100, R100, or P100 filters can also be used.[6]
≤ 12.5 mg/m³A supplied-air respirator operated in continuous flow mode, or a powered, air-purifying respirator with a dust and mist filter.[9]
≤ 25 mg/m³An air-purifying, full-facepiece respirator with a high-efficiency particulate filter, or a powered, air-purifying respirator with a tight-fitting facepiece and a high-efficiency particulate filter. A supplied-air respirator with a tight-fitting facepiece in continuous-flow mode is also an option.[9]
≤ 50 mg/m³A supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.[9]

Operational Plan for Handling Barium Metaborate Monohydrate

A systematic approach to handling this chemical is crucial for ensuring laboratory safety.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review SDS and SOPs b Designate Work Area a->b c Assemble PPE b->c d Prepare Spill Kit c->d e Weighing in a Ventilated Enclosure d->e f Transfer and Use e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Label Hazardous Waste h->i j Store in a Designated Area i->j

Caption: Workflow for the safe handling of Barium metaborate monohydrate.

Step-by-Step Handling Protocol

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for Barium metaborate monohydrate.[2]

  • Standard Operating Procedure (SOP): Develop a detailed SOP for the specific procedure involving this chemical.

  • Designate a Work Area: All work with Barium metaborate monohydrate should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily available.

2. Weighing and Handling:

  • Weighing: Weigh the chemical in a ventilated enclosure. Use weigh boats to minimize spillage.[5] Keep the container closed as much as possible.[5]

  • Transfer: When transferring the powder, do so carefully to avoid creating dust. If possible, use a scoop instead of pouring directly from the container.[5]

  • Solution Preparation: If preparing a solution, add the powder to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Decontamination: After handling, decontaminate the work surface using a wet cleaning method or a HEPA-filtered vacuum.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store Barium metaborate monohydrate in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedure Diagram

G start End of Experiment waste_container Place solid waste in a labeled, sealed hazardous waste container start->waste_container ppe_disposal Dispose of contaminated PPE as hazardous waste start->ppe_disposal liquid_waste Treat liquid waste containing Barium with sulfuric acid to precipitate Barium Sulfate (B86663) start->liquid_waste pickup Arrange for hazardous waste pickup waste_container->pickup ppe_disposal->pickup filter Filter the precipitate liquid_waste->filter solidify Dry and package the Barium Sulfate for hazardous waste disposal filter->solidify neutralize Neutralize the filtrate before drain disposal (check local regulations) filter->neutralize solidify->pickup

Caption: Disposal workflow for Barium metaborate monohydrate waste.

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Carefully sweep up any remaining solid Barium metaborate monohydrate, avoiding dust generation.[2]

    • Place the solid waste and any contaminated disposable materials (e.g., weigh boats, paper towels) into a clearly labeled, sealed, and compatible hazardous waste container.[3]

  • Liquid Waste:

    • For solutions containing Barium metaborate monohydrate, a chemical precipitation method can be employed. A similar protocol for barium chloride can be adapted: dissolve the waste in water and add a stoichiometric excess of 3M sulfuric acid to precipitate the insoluble barium sulfate.[10]

    • Allow the precipitate to settle overnight, then filter.[10]

    • The collected barium sulfate should be dried and disposed of as solid hazardous waste.[10]

    • The remaining filtrate should be neutralized before being disposed of down the drain with copious amounts of water, in accordance with local regulations.[10] Always check with your institution's environmental health and safety department before drain disposal.

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other PPE should be placed in a designated hazardous waste container.

  • Waste Collection:

    • Store all hazardous waste in a designated, secure area away from incompatible materials.

    • Arrange for collection by a licensed hazardous waste disposal company.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Spill Response spill Spill or Exposure Occurs inhalation Inhalation: Move to fresh air. Seek medical attention. spill->inhalation evacuate Evacuate immediate area if necessary spill->evacuate skin Skin Contact: Remove contaminated clothing. Flush skin with water for 15 mins. eye Eye Contact: Flush eyes with water for 15 mins. Seek medical attention. ingestion Ingestion: Rinse mouth with water. Seek immediate medical attention. ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain cleanup Clean up using a HEPA vacuum or wet method contain->cleanup dispose Dispose of waste as hazardous cleanup->dispose

Caption: Emergency response plan for Barium metaborate monohydrate incidents.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

By adhering to these safety protocols, researchers can minimize the risks associated with handling Barium metaborate monohydrate and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.